2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine
Description
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Properties
IUPAC Name |
2,6-dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N6/c17-15-20-12-11(13(21-15)23-7-3-1-4-8-23)19-16(18)22-14(12)24-9-5-2-6-10-24/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVJQTVUJJJSRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221575 | |
| Record name | 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7139-02-8 | |
| Record name | 2,6-Dichloro-4,8-di-1-piperidinylpyrimido[5,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7139-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007139028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DICHLORO-4,8-DI(PIPERIDIN-1-YL)PYRIMIDO(5,4-D)PYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN8015PESO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine: Physicochemical Properties and Pharmaceutical Significance
This technical guide provides a comprehensive overview of the fundamental properties of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine, a heterocyclic compound of significant interest in pharmaceutical development and quality control. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical characteristics, synthesis, and its critical role as a process-related impurity in the manufacturing of the widely-used therapeutic agent, Dipyridamole.
Introduction: A Tale of Two Roles
This compound, while sometimes broadly classified as an antitumor pyrimido pyrimidine nucleoside, is most prominently recognized in the pharmaceutical industry as "Dipyridamole EP Impurity G". Its primary significance lies not in its own biological activity, for which there is a notable lack of specific data, but in its status as a key intermediate and potential impurity in the synthesis of Dipyridamole. Dipyridamole is a medication used to inhibit blood clot formation and to dilate coronary arteries. Understanding the basic properties of this impurity is therefore paramount for ensuring the quality, safety, and efficacy of the final Dipyridamole drug product.
This guide will delve into the known physicochemical properties, synthetic origins, and analytical considerations for this compound, providing a foundational resource for professionals involved in the development, manufacturing, and analysis of Dipyridamole.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is essential for developing effective methods for its detection, quantification, and removal during the manufacturing of Dipyridamole.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₀Cl₂N₆ | |
| Molecular Weight | 367.28 g/mol | |
| CAS Number | 7139-02-8 | |
| Appearance | Pale yellow to light yellow solid; White to off-white crystalline powder | |
| Melting Point | 249-251 °C | |
| Boiling Point (Predicted) | 504.1 ± 50.0 °C | |
| Density (Predicted) | 1.386 ± 0.06 g/cm³ | |
| LogP | 2.37 | |
| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), chloroform, and dichloromethane. | |
| Stability | Generally exhibits stability at room temperature. |
Expert Insights: The distinct solubility profile of this compound compared to the final Dipyridamole product is a key factor in designing effective purification strategies, such as recrystallization or chromatography. The predicted LogP value suggests a moderate level of lipophilicity, which can inform the choice of chromatographic conditions for its separation.
Synthesis and Formation as a Pharmaceutical Impurity
This compound is a crucial intermediate in one of the common synthetic routes to Dipyridamole. Its presence as an impurity in the final drug product is often a result of an incomplete reaction or inadequate purification.
One documented synthesis approach involves the reaction of perchloropyrimido[5,4-d]pyrimidines with piperidine. A general procedure is as follows:
Experimental Protocol: Synthesis from Perchloropyrimido[5,4-d]pyrimidine
-
To a two-necked flask, add perchloropyrimido[5,4-d]pyrimidines (48.9 mmol), piperidine, CuI (1.5 mmol), and Cs₂CO₃ (48.9 mmol).
-
Add nitrobenzene (100 mL) as the reaction solvent.
-
Heat the reaction mixture to 180°C for 16 hours under a nitrogen atmosphere.
-
After the reaction is complete, remove the nitrobenzene by distillation under reduced pressure.
-
The resulting solid can be purified by column chromatography using a solvent mixture of petroleum ether and dichloromethane.
Another synthetic pathway starts from 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine, which is chlorinated and then condensed with piperidine.
Logical Workflow for Dipyridamole Synthesis and Impurity Formation
Caption: Synthetic pathway of Dipyridamole and the formation of Impurity G.
Biological Activity: A Matter of Classification
Several chemical suppliers classify this compound as an "antitumor pyrimido pyrimidine nucleoside". This classification is likely based on the broad structural class of pyrimido[5,4-d]pyrimidines, which is known to include compounds with anticancer properties. However, a thorough review of publicly available scientific literature reveals a lack of specific studies investigating the cytotoxic or antitumor activity of this particular compound.
Expert Commentary: While the pyrimido[5,4-d]pyrimidine core is a recognized pharmacophore in oncology research, it is crucial to not extrapolate the biological activity of an entire class of compounds to a single, uninvestigated member. The primary focus for this molecule, from a drug development perspective, should remain on its role as an impurity. Any potential therapeutic application would require extensive and rigorous preclinical investigation, which does not appear to have been undertaken to date.
Analytical Considerations and Quality Control
The presence of this compound (Dipyridamole EP Impurity G) in the final Dipyridamole active pharmaceutical ingredient (API) must be carefully controlled to meet regulatory standards. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the detection and quantification of this and other related impurities.
Illustrative Analytical Workflow
Caption: A typical analytical workflow for the quality control of Dipyridamole API.
Developing a robust HPLC method requires careful consideration of the physicochemical properties of both Dipyridamole and Impurity G, such as their polarity and UV absorbance, to achieve adequate separation and sensitivity.
Conclusion
This compound is a molecule of considerable importance in the pharmaceutical industry, primarily due to its role as a key intermediate and a critical process-related impurity in the synthesis of Dipyridamole. While its structural class suggests potential for biological activity, the current body of scientific evidence does not support its development as a standalone therapeutic agent. For researchers, scientists, and drug development professionals, a comprehensive understanding of its physicochemical properties and synthetic pathways is essential for the effective quality control and manufacturing of safe and effective Dipyridamole. Future research could explore the potential biological activities of this compound, but for now, its significance remains firmly rooted in the realm of pharmaceutical analysis and process chemistry.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,6-Dichloro-4,8-di(piperidin-1-yl)
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Veeprho. (n.d.). Dipyridamole EP Impurity G | CAS 7139-02-8.
- GSR_System. (n.d.). 2,6-DICHLORO-4,8-DI(PIPERIDIN-1-YL)PYRIMIDO(5,4-D)PYRIMIDINE.
- Sigma-Aldrich. (n.d.). 2,6-Dichloro-4,8-di(1-piperidinyl)pyrimido[5,4-d]pyrimidine.
- Santa Cruz Biotechnology. (n.d.). 2,6-Dichloro-4,8-dipiperidino-pyrimido[5,4-d]pyrimidine | CAS 7139-02-8 | SCBT.
- Protheragen. (n.d.). Dipyridamole EP Impurity G.
- PubChem. (n.d.). 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine.
- PubChem. (n.d.). Dipyridamole.
- ChemicalBook. (2025). 2,6-Dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine | 7139-02-8.
- ChemBK. (2024). 2,6-dichloro-4,8-di(piperidin-1-yl)
- ChemicalBook. (2025).
An In-Depth Technical Guide to 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine: Physicochemical Characteristics, Synthesis, and Analytical Methodologies
This technical guide provides a comprehensive overview of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine, a key intermediate in the synthesis of the cardiovascular drug Dipyridamole.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis routes, analytical characterization, and potential biological significance.
Introduction and Chemical Identity
This compound, with the CAS number 7139-02-8, is a substituted pyrimidopyrimidine.[2][3] Its core structure is a fused heterocyclic system of two pyrimidine rings. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[4] The title compound is primarily recognized for its role as a direct precursor to Dipyridamole, a medication used to inhibit blood clot formation and to dilate coronary arteries.[1] Some sources also classify it as an antitumor pyrimido pyrimidine nucleoside, suggesting a broader potential for biological activity.[5][6]
Chemical Structure:
Figure 1: Molecular Structure of this compound.
Physicochemical Characteristics
The compound typically presents as a pale yellow or white to off-white crystalline powder.[4] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₀Cl₂N₆ | [7] |
| Molecular Weight | 367.28 g/mol | [3][7] |
| Appearance | Pale yellow or white to off-white crystalline powder | [4] |
| Melting Point | 249-251 °C | [1][8] |
| Boiling Point (Predicted) | 504.1 ± 50.0 °C | [9] |
| Density (Predicted) | 1.386 - 1.4 g/cm³ | [1][9] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, dimethyl sulfoxide (DMSO), chloroform, and dichloromethane. | [4] |
| Storage Temperature | 2-8°C, under inert gas (e.g., Argon or Nitrogen) | [8] |
Synthesis Methodologies
The synthesis of this compound is a critical step in the manufacturing of Dipyridamole. Several synthetic routes have been reported, generally involving the construction of the pyrimidopyrimidine core followed by substitution reactions.
One common approach begins with the chlorination of a 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine precursor, which is then reacted with piperidine.[1] Variations in this process aim to improve yield and purity by controlling the selectivity of the substitution reactions, as piperidine can react at multiple positions on the chlorinated intermediate.[1]
A patented method describes a process starting from 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine, which is treated with 4-toluenesulfonyl chloride to selectively protect certain hydroxyl groups. This is followed by a reaction with piperidine. The resulting intermediate is then chlorinated under microwave conditions to yield the final product, which is purified by washing and recrystallization. This method is reported to reduce side reactions and improve both the purity and yield of the target compound.
Another documented synthesis involves the reaction of perchloropyrimido[5,4-d]pyrimidines with piperidine in the presence of a copper iodide (CuI) catalyst and cesium carbonate (Cs₂CO₃) in nitrobenzene at elevated temperatures.[8] The product is then purified using column chromatography.[8]
General Synthesis Workflow:
Figure 2: A generalized workflow for the synthesis of the target compound.
Analytical Characterization
The purity and identity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques. A purity of ≥98% is often specified for commercial-grade material.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the compound and for monitoring the progress of its synthesis. A patent for the analysis of this specific intermediate outlines a gradient HPLC method.[10]
A Representative HPLC Protocol:
-
Chromatographic Column: Phenylsilane bonded silica gel as the stationary phase.[10]
-
Mobile Phase A: An organic phase (e.g., acetonitrile) containing an acidic additive (e.g., 0.1% trifluoroacetic acid).[10]
-
Mobile Phase B: An aqueous solution containing the same acidic additive.[10]
-
Elution Mode: Gradient elution.[10]
-
Flow Rate: Approximately 1.0 mL/min.[10]
-
Column Temperature: 25 °C.[10]
-
Detection Wavelength: 210-230 nm, with 220 nm being a preferred wavelength.[10]
-
Injection Volume: 10-20 µL.
This method is designed to separate the main compound from its related impurities, ensuring effective quality control.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Signals corresponding to the protons of the two piperidine rings. These would likely appear as multiplets in the aliphatic region of the spectrum.
-
¹³C NMR: Resonances for the carbon atoms of the pyrimidopyrimidine core and the piperidine substituents. The chemical shifts of the carbons attached to chlorine and nitrogen atoms would be characteristic.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm its structure. For this compound, the expected molecular ion peak would correspond to its molecular weight of approximately 367.28 g/mol . The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms.
General Analytical Workflow:
Figure 4: The dual mechanism of action of Dipyridamole, the final product synthesized from the title compound.
Beyond its role as an intermediate, the pyrimido[5,4-d]pyrimidine core is found in compounds with a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antidiabetic properties. [4]The description of this compound as an "antitumor pyrimido pyrimidine nucleoside" suggests that it may have intrinsic biological activity worthy of further investigation. [5][6]Its structural similarity to other pharmacologically active pyrimidopyrimidines makes it a candidate for screening in various biological assays.
Stability, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of this compound. It is reported to be stable at room temperature. [4]For long-term storage, it is recommended to keep the compound at 2-8°C under an inert atmosphere (such as nitrogen or argon) to prevent degradation. [8] As with any chemical compound, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this material. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a molecule of significant interest, primarily due to its crucial role in the synthesis of Dipyridamole. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible compound for research and development. The analytical methods for its characterization are robust, ensuring high purity for its use in subsequent synthetic steps. While its own biological activity is not extensively studied, its pyrimidopyrimidine core suggests a potential for a broader pharmacological profile that warrants further exploration. This guide provides a solid foundation for scientists and researchers working with this important chemical intermediate.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 7). This compound CAS 7139-02-8 Product Specification. Retrieved from [Link]
-
Nuvvula, M., Jyothsna, M., & Babu, D. J. M. (n.d.). Analytical method development and validation for the estimation of Dipyridamole in pharmaceutical dosage form by HPLC. Indian Journal of Research in Pharmacy and Biotechnology. Retrieved from [Link]
- Google Patents. (n.d.). CN107782805B - HPLC analysis method for key intermediate impurity synthesized by dipyridamole.
-
ResearchGate. (2014, March 19). Analytical method development and validation for dipyridamole. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 2,6-DICHLORO-4,8-DI(PIPERIDIN-1-YL)PYRIMIDO(5,4-D)PYRIMIDINE. Retrieved from [Link]
-
Veeprho. (n.d.). Dipyridamole EP Impurity G | CAS 7139-02-8. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Retrieved from [Link]
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SciELO. (2024, November 13). Article. Retrieved from [Link]
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ChemBK. (2024, April 10). This compound Request for Quotation. Retrieved from [Link]
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Chemsrc. (2025, August 23). 2,6-DICHLORO-4,8-DIPIPERIDINOPYRIMIDINO[5,4-D]PYRIMIDINE. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]
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An In-Depth Technical Guide to 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine (CAS 7139-02-8)
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Identity
2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine is a heterocyclic compound featuring a fused pyrimidopyrimidine ring system.[1][2] The core structure is substituted with two chlorine atoms at the 2 and 6 positions and two piperidine rings at the 4 and 8 positions.[1] This distinct substitution pattern imparts specific chemical reactivity and serves as a crucial building block for more complex molecules.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These properties are critical for designing synthetic routes, purification procedures, and formulation strategies.
| Property | Value | Source |
| CAS Number | 7139-02-8 | [5][6] |
| Molecular Formula | C₁₆H₂₀Cl₂N₆ | [5][6] |
| Molecular Weight | 367.28 g/mol | [5][6] |
| Appearance | Pale yellow to light yellow solid/crystalline powder | [5][7] |
| Melting Point | >170°C (decomposition)[5], 249-251°C[6][8] | [5][6][8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Dimethyl Sulfoxide (DMSO), Methanol. Sparingly soluble in water. | [5][7] |
| Storage | Store at 4°C or under inert gas (nitrogen or Argon) at 2-8°C. | [5][6] |
Note: Physical properties such as melting point can vary depending on the purity and specific crystalline form of the compound.[7]
Structural Representation
The two-dimensional structure of the molecule is fundamental to understanding its reactivity and interactions.
Caption: 2D structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The primary synthetic routes start from simpler pyrimidine derivatives and build the fused ring system.
Established Synthetic Pathway
A common and well-documented pathway involves the chlorination of a tetrahydroxypyrimido[5,4-d]pyrimidine precursor, followed by nucleophilic substitution with piperidine.[4][8]
Workflow Diagram:
Caption: Generalized synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a synthesized representation based on established methodologies.[6][9] The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Chlorination of the Pyrimidopyrimidine Core
-
Reactants: 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine is treated with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[10]
-
Rationale: This powerful chlorinating agent mixture is necessary to replace all four hydroxyl groups on the pyrimidopyrimidine core with chlorine atoms, forming the highly reactive intermediate, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. The reaction is typically performed at elevated temperatures to drive it to completion.[10]
-
Work-up: The excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-water, causing the tetrachloro- intermediate to precipitate. The solid is filtered and washed to remove acidic byproducts.[10]
Step 2: Selective Nucleophilic Substitution
-
Reactants: The 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine is reacted with piperidine.[8] The stoichiometry is critical here. Using a controlled amount of piperidine allows for the selective substitution at the more reactive 4 and 8 positions of the pyrimidopyrimidine ring.
-
Rationale: The chlorine atoms at the 4 and 8 positions are more susceptible to nucleophilic attack by piperidine than those at the 2 and 6 positions. This regioselectivity is a key aspect of this synthesis. The reaction is often carried out in a suitable solvent and may require heating to proceed at a reasonable rate. Some methods also employ a copper(I) iodide (CuI) catalyst and a base like cesium carbonate (Cs₂CO₃) to facilitate the reaction, especially when using less reactive amines or aryl amines.[6]
-
Work-up: After the reaction is complete, the solvent is removed, and the crude product is isolated.
Step 3: Purification
-
Method: The crude this compound is purified using column chromatography or recrystallization.[6][9]
-
Rationale: These purification techniques are essential to remove unreacted starting materials, the tetrachloro-intermediate, and any over-substituted byproducts (where piperidine may have also substituted at the 2 or 6 positions). A common solvent system for column chromatography is a mixture of petroleum ether and dichloromethane.[6] Recrystallization from a suitable solvent like ethanol can also yield a product of high purity.[8]
-
Quality Control: The purity of the final product is typically confirmed by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, with a target purity of ≥98%.[7]
Role in Drug Discovery and Development
This compound is a crucial intermediate in the synthesis of the well-known drug Dipyridamole.[3][4][8] Dipyridamole is a medication that inhibits blood clot formation and dilates blood vessels.[3] The synthesis of Dipyridamole involves the further substitution of the remaining two chlorine atoms on this compound with diethanolamine.[3][4]
Beyond its role as an intermediate, the pyrimido[5,4-d]pyrimidine scaffold itself is of significant interest in medicinal chemistry.[11][12] Derivatives of this scaffold have been investigated for a wide range of biological activities.
Therapeutic Potential of the Pyrimido[5,4-d]pyrimidine Scaffold
The pyrimido[5,4-d]pyrimidine core is considered a "privileged scaffold" in drug discovery due to its ability to interact with multiple biological targets.
Potential Therapeutic Areas:
-
Anticancer: The compound itself is described as an antitumor pyrimido pyrimidine nucleoside.[5][7][13] The pyrimido[5,4-d]pyrimidine scaffold is found in molecules investigated as inhibitors of equilibrative nucleoside transporters (ENTs), which can modulate the efficacy of certain anticancer drugs.[14][15]
-
Phosphodiesterase (PDE) Inhibition: Dipyridamole and its analogues are known phosphodiesterase inhibitors.[3][10][16] PDE inhibitors are used in the treatment of various conditions, including inflammatory diseases and cardiovascular disorders.[17][18][19]
-
Antiparasitic: Novel derivatives of the pyrimido[5,4-d]pyrimidine scaffold have shown promising activity against parasites such as Trypanosoma brucei and Leishmania infantum, the causative agents of Human African Trypanosomiasis and Leishmaniasis, respectively.[11][12]
-
Metabolic Disorders: Certain pyrimido[5,4-d]pyrimidine derivatives have been designed and synthesized as agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[20]
Signaling Pathway Involvement (Example: PDE Inhibition):
Caption: Mechanism of action for pyrimido[5,4-d]pyrimidine-based PDE inhibitors.
Conclusion
This compound is more than just a chemical intermediate; it is a gateway to a class of compounds with significant and diverse therapeutic potential. Its synthesis, while requiring careful control, is well-established, providing a reliable source for the production of Dipyridamole and for the exploration of novel derivatives. The inherent biological activity of the pyrimido[5,4-d]pyrimidine scaffold ensures that this compound and its analogues will continue to be a focal point for research in oncology, inflammatory diseases, and other areas of unmet medical need.
References
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Rocha, A., Lopes, A., Teixeira, S., Carvalho, M. A., Correia-de-Sá, P., & Timóteo, M. A. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters, 13(9), 1481–1488. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound CAS 7139-02-8 Product Specification. Retrieved from [Link]
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Conti, M., & Beavo, J. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5464. Retrieved from [Link]
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Huang, M. X., Chen, Y. Q., Liu, R. D., Huang, Y., & Zhang, C. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. Molecules, 27(11), 3452. Retrieved from [Link]
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Rocha, A., Lopes, A., Teixeira, S., Carvalho, M. A., Correia-de-Sá, P., & Timóteo, M. A. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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ChemBK. (2024). This compound Request for Quotation. Retrieved from [Link]
- Google Patents. (n.d.). CN108383844B - Synthesis method of 2, 6-dichloro-4, 8-dipiperidinopyrimido [5,4-D ] pyrimidine.
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Yan, Y., et al. (2018). Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 26(15), 4413-4423. Retrieved from [Link]
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LookChem. (n.d.). CAS 7139-02-8 | 2,6-Dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine - Suppliers list. Retrieved from [Link]
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El-Subbagh, A. M., et al. (2014). Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4). Journal of Medicinal Chemistry, 57(15), 6549-6560. Retrieved from [Link]
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Veeprho. (n.d.). Dipyridamole EP Impurity C | CAS 54093-92-4. Retrieved from [Link]
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Huang, M. X., et al. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. Molecules, 27(11), 3452. Retrieved from [Link]
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Rocha, A., et al. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 2,6-DICHLORO-4,8-DI(PIPERIDIN-1-YL)PYRIMIDO(5,4-D)PYRIMIDINE. Retrieved from [Link]
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New Drug Approvals. (2022). DIPYRIDAMOLE. Retrieved from [Link]
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Chemsrc. (2025). 2,6-DICHLORO-4,8-DIPIPERIDINOPYRIMIDINO[5,4-D]PYRIMIDINE. Retrieved from [Link]
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MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
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Card, G. L., et al. (2004). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 22(3), 337-342. Retrieved from [Link]
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Card, G. L., et al. (2004). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. ResearchGate. Retrieved from [Link]
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LookChem. (n.d.). 2,6-Dichloro-4,8-dipiperidino pyrimido(5,4-d)pyrimidine (CAS No. ) Suppliers. Retrieved from [Link]
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Pharos. (n.d.). pyrimido[5,4-d]pyrimidine, 2,6-dichloro-4,8-di-1-piperidinyl-. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 7139-02-8| Product Name : Dipyridamole - Impurity G. Retrieved from [Link]
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Curtin, N. J., et al. (2011). Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. Journal of Medicinal Chemistry, 54(8), 2843-2855. Retrieved from [Link]
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Semantic Scholar. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]
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An In-Depth Technical Guide to the Structural Elucidation of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine
Introduction: The Strategic Importance of Structural Verification
In the landscape of pharmaceutical development, the precise characterization of molecular structures is a cornerstone of safety, efficacy, and intellectual property. The compound 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine holds significant relevance as a key intermediate in the synthesis of Dipyridamole, a widely used antiplatelet agent.[1][2] Its structural integrity is paramount, as any deviation could lead to impurities with altered pharmacological or toxicological profiles. This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of this critical heterocyclic compound, intended for researchers, quality control analysts, and drug development professionals. We will explore the synergistic application of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, presenting a logical workflow from initial molecular weight determination to the fine-tuning of atomic connectivity.
Chapter 1: Foundational Analysis and Molecular Formula Confirmation
Before delving into complex spectroscopic analysis, the foundational step is to confirm the elemental composition and molecular weight. The established molecular formula for the target compound is C₁₆H₂₀Cl₂N₆, with a corresponding molecular weight of approximately 367.28 g/mol .[3][4][5][6][7]
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: High-resolution mass spectrometry is the gold standard for determining the elemental composition of a molecule with high precision. Unlike nominal mass spectrometry, HRMS can differentiate between ions of very similar masses, providing a crucial layer of confirmation. For a compound containing chlorine, the isotopic pattern is a definitive characteristic.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the compound in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of 10-50 µg/mL.
-
Instrumentation: Utilize an Orbitrap or a Time-of-Flight (TOF) mass spectrometer, capable of resolution >10,000.
-
Ionization: Employ Electrospray Ionization (ESI) in positive ion mode. The multiple nitrogen atoms in the pyrimidopyrimidine core are readily protonated.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.
-
Data Analysis: Identify the monoisotopic mass of the protonated molecule [M+H]⁺. Compare the experimentally observed mass with the theoretically calculated mass for C₁₆H₂₁Cl₂N₆⁺. The expected deviation should be less than 5 ppm.
Trustworthiness: A Self-Validating System The presence of two chlorine atoms provides an internal validation checkpoint. Natural chlorine exists as two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%).[8] This results in a characteristic isotopic pattern for the molecular ion peak.
-
[M+H]⁺: Contains two ³⁵Cl atoms.
-
[M+2+H]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.
-
[M+4+H]⁺: Contains two ³⁷Cl atoms.
The expected relative intensity ratio of these peaks will be approximately 9:6:1. Observing this pattern provides high confidence in the presence of two chlorine atoms.
Data Presentation: Predicted HRMS Data
| Ion Species | Theoretical m/z | Expected Relative Abundance |
| [C₁₆H₂₁³⁵Cl₂N₆]⁺ | 367.1205 | 100% |
| [C₁₆H₂₁³⁵Cl³⁷ClN₆]⁺ | 369.1175 | ~65% |
| [C₁₆H₂₁³⁷Cl₂N₆]⁺ | 371.1146 | ~10% |
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a comprehensive picture of the molecular structure.
¹H NMR Spectroscopy: The Proton Environment
Expertise & Experience: The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons (spin-spin coupling). The structure of this compound suggests a high degree of symmetry, which will simplify the spectrum. The two piperidine rings are chemically equivalent, and within each ring, there is further symmetry.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Piperidine Protons: The 20 protons of the two piperidine rings are expected to appear as three distinct signals due to the chair conformation and the symmetry of the molecule.
-
α-Protons (adjacent to Nitrogen): A broad multiplet is expected around 3.5-3.8 ppm . These protons are deshielded due to the electron-withdrawing effect of the attached nitrogen atom.
-
β-Protons: A multiplet is anticipated in the region of 1.7-1.9 ppm .
-
γ-Protons: A multiplet is expected at approximately 1.5-1.7 ppm .
-
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: The Carbon Framework
Expertise & Experience: The ¹³C NMR spectrum will show a signal for each chemically non-equivalent carbon atom. Due to the molecule's symmetry, we expect a reduced number of signals compared to the total number of carbons.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Pyrimidopyrimidine Core:
-
C4a, C8a (Bridgehead carbons): These quaternary carbons are expected in the aromatic/heteroaromatic region, likely around 150-155 ppm .
-
C2, C6 (Carbons bonded to Chlorine): These carbons will be significantly deshielded and are predicted to be in the 158-162 ppm range.
-
C4, C8 (Carbons bonded to Piperidine): These carbons are also in the heteroaromatic region, likely around 155-160 ppm .
-
-
Piperidine Carbons:
-
α-Carbons: Expected around 45-50 ppm .
-
β-Carbons: Expected around 25-28 ppm .
-
γ-Carbon: Expected around 23-26 ppm .
-
Data Presentation: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2, C6 | 158 - 162 |
| C4, C8 | 155 - 160 |
| C4a, C8a | 150 - 155 |
| α-Carbons (Piperidine) | 45 - 50 |
| β-Carbons (Piperidine) | 25 - 28 |
| γ-Carbon (Piperidine) | 23 - 26 |
2D NMR for Definitive Connectivity
Expertise & Experience: While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously connecting the atoms.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. We would expect to see correlations between the α, β, and γ protons of the piperidine rings, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of the piperidine carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is key for connecting the piperidine rings to the pyrimidopyrimidine core. We would look for correlations between the α-protons of the piperidine rings and the C4/C8 carbons of the core, providing definitive evidence of the substitution pattern.
Mandatory Visualization: NMR Analysis Workflow
Caption: Synergistic integration of analytical data for structure confirmation.
Trustworthiness: The Self-Validating Conclusion The structure is confirmed when all pieces of evidence are in agreement:
-
HRMS confirms the elemental formula and the presence of two chlorine atoms.
-
¹H and ¹³C NMR account for all protons and carbons in the proposed structure, with chemical shifts and integrations consistent with the molecular symmetry.
-
2D NMR (COSY, HSQC, HMBC) confirms the internal spin systems of the piperidine rings and, most importantly, the linkage of these rings to the C4 and C8 positions of the pyrimidopyrimidine core.
-
IR spectroscopy confirms the presence of the expected functional groups and bond types.
This comprehensive and self-validating approach ensures the highest level of confidence in the structural assignment of this compound, a critical step in ensuring the quality and safety of the final active pharmaceutical ingredient, Dipyridamole.
References
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- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION A Green Synthesis of N-heterocyclic Pyrimido [4,5-b] Quinolines and Pyrido [2,3-d] Pyrimidines Via Mechan.
- Santa Cruz Biotechnology. (n.d.). 2,6-Dichloro-4,8-dipiperidino-pyrimido[5,4-d]pyrimidine.
- National Center for Biotechnology Information. (2024). Characterization of dipyridamole as a novel ferroptosis inhibitor and its therapeutic potential in acute respiratory distress syndrome management. PubMed.
- PubChem. (n.d.). 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine.
- ChemicalBook. (2025). 2,6-Dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine | 7139-02-8.
- ChemicalBook. (n.d.). 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine Property.
- National Center for Biotechnology Information. (2025). Dipyridamole. StatPearls - NCBI Bookshelf.
- (n.d.). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra.
- Sigma-Aldrich. (n.d.). 2,6-Dichloro-4,8-di(1-piperidinyl)pyrimido[5,4-d]pyrimidine.
- Theranostics. (n.d.). Characterization of dipyridamole as a novel ferroptosis inhibitor and its therapeutic potential in acute respiratory distress syndrome management.
- ChemBK. (2024). This compound Request for Quotation.
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- Pharmaffiliates. (n.d.). CAS No : 7139-02-8| Product Name : Dipyridamole - Impurity G| Chemical Name : 2,6-Dichloro-4,8-di(piperidin-1-yl)-pyrimido[5,4-d]pyrimidine.
- New Drug Approvals. (2022). DIPYRIDAMOLE.
- CookeChem. (n.d.). This compound , 97% , 7139-02-8.
- National Center for Biotechnology Information. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. PMC.
- ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.
- Sigma-Aldrich. (n.d.). 2,6-Dichloro-4,8-di(1-piperidinyl)pyrimido[5,4-d]pyrimidine.
- FDA Global Substance Registration System. (n.d.). 2,6-DICHLORO-4,8-DI(PIPERIDIN-1-YL)PYRIMIDO(5,4-D)PYRIMIDINE.
- PubChem. (n.d.). 2,4-Dichloropyrimidine.
- NIST WebBook. (n.d.). Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-.
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2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine molecular weight and formula
An In-Depth Technical Guide to 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document details the molecule's core attributes, synthesis, characterization, and key applications, grounding all information in authoritative scientific sources.
Core Molecular Attributes
This compound is a substituted pyrimidopyrimidine. The core structure is a fusion of two pyrimidine rings, which is a scaffold known for diverse biological activities. The specific substitutions—two chloro groups and two piperidinyl moieties—define its unique chemical properties and reactivity, making it a valuable intermediate and a subject of study in its own right.
The fundamental molecular characteristics are summarized below.
| Identifier | Value |
| Molecular Formula | C₁₆H₂₀Cl₂N₆[1][2][3][4] |
| Molecular Weight | 367.28 g/mol [1][2][3] |
| CAS Number | 7139-02-8[1][2] |
| IUPAC Name | This compound[4] |
Below is the two-dimensional chemical structure of the molecule.
Caption: Schematic of this compound.
Physicochemical Properties
The compound is typically supplied as a solid, with solubility characteristics that are critical for its use in synthesis and biological assays. It is sparingly soluble in water but demonstrates better solubility in organic solvents like ethanol and Dimethyl Sulfoxide (DMSO).[2]
| Property | Value |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 249-251 °C[5] |
| Boiling Point | 504.1 ± 50.0 °C (Predicted)[5] |
| Density | 1.386 ± 0.06 g/cm³ (Predicted)[5] |
| Flash Point | 258.7 °C[5] |
| Solubility | Sparingly soluble in water; soluble in ethanol and DMSO[2] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that leverages the reactivity of a perchlorinated heterocyclic core. Understanding this process is key to controlling yield and purity.
Synthetic Pathway
A common and logical pathway involves the nucleophilic substitution of a more reactive precursor, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.
-
Core Formation : The synthesis often begins with the cyclization of amino-orotic acid with urea to produce the 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine scaffold.[5]
-
Chlorination : This hydroxylated core is then chlorinated, typically using a potent chlorinating agent like a mixture of phosphorus trichloride and phosphorus oxychloride, to yield the highly reactive 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine intermediate.[5]
-
Selective Substitution : The key step is the reaction of the tetrachloro-intermediate with piperidine. The chlorine atoms on the pyrimidopyrimidine ring have different reactivities. The positions at C4 and C8 are more susceptible to nucleophilic substitution than those at C2 and C6. By carefully controlling the stoichiometry and reaction conditions (e.g., temperature), piperidine can be directed to selectively displace the chlorides at the C4 and C8 positions, leaving the C2 and C6 positions chlorinated.[5] This selectivity is crucial, as over-reaction can lead to a mixture of by-products with three or four piperidinyl groups, complicating purification.[5]
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative procedure based on established chemical principles for nucleophilic aromatic substitution on chloro-substituted nitrogen heterocycles.
Objective: Synthesize this compound from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.
Materials:
-
2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine
-
Piperidine (2.0 - 2.2 equivalents)
-
Anhydrous solvent (e.g., Nitrobenzene or DMF)
-
Base (e.g., Cs₂CO₃ or Triethylamine) to scavenge HCl byproduct
-
Catalyst (e.g., CuI, optional, can facilitate substitution)[6]
Procedure:
-
Reactor Setup: To a dry, two-necked flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (1 equivalent).
-
Solvent Addition: Add the anhydrous solvent to dissolve or suspend the starting material.
-
Reagent Addition: Add the base (e.g., Cs₂CO₃, ~1 equivalent) and catalyst if used (e.g., CuI, ~0.03 equivalents).[6]
-
Piperidine Addition: Slowly add piperidine (2.0-2.2 equivalents) to the stirring mixture. The reaction is exothermic; addition may need to be controlled to maintain temperature.
-
Reaction: Heat the mixture to a specified temperature (e.g., 180°C in nitrobenzene) and maintain for several hours (e.g., 16 hours) until TLC or HPLC analysis indicates the consumption of the starting material.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using a high-boiling solvent like nitrobenzene, remove it by distillation under reduced pressure.[6]
-
Pour the residue into cold water to precipitate the crude product.
-
Collect the solid by suction filtration and wash with water to remove salts.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., 75% ethanol) to yield the pure product.[5]
Analytical Characterization
Ensuring the identity and purity of the final compound is paramount. A combination of chromatographic and spectroscopic techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile (often containing 0.1% trifluoroacetic acid or formic acid). The purity is determined by the area percentage of the main product peak. A purity of ≥98% is a common standard for research and development applications.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic signals for the piperidinyl protons, while the carbon NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (or M+H⁺ peak) corresponding to the calculated molecular weight of 367.28 g/mol , along with a characteristic isotopic pattern due to the two chlorine atoms.
Applications in Drug Discovery and Development
This compound is not just a laboratory chemical; it is a key building block and a compound of interest in several therapeutic areas.
Intermediate for Dipyridamole
The most prominent application of this compound is as a key intermediate in the synthesis of Dipyridamole .[5][7] Dipyridamole is a medication that inhibits blood clot formation and dilates coronary arteries, used in the prevention of stroke and in cardiac stress testing. The two chlorine atoms at the C2 and C6 positions are subsequently substituted with diethanolamine groups to yield the final active pharmaceutical ingredient.
Caption: Role as a key intermediate in the synthesis of Dipyridamole.
Scaffold for Novel Therapeutics
The pyrimido[5,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. Derivatives have been explored for a range of activities:
-
Antitumor Agents: The compound itself is described as an antitumor pyrimido pyrimidine nucleoside.[2][6] Its structural similarity to purines allows it to potentially interfere with nucleic acid metabolism in cancer cells.
-
Antiparasitic Agents: Researchers have synthesized and tested a series of pyrimido[5,4-d]pyrimidine-based compounds as novel agents against Trypanosoma brucei (causing sleeping sickness) and Leishmania infantum (causing leishmaniasis).[8][9][10] Several derivatives showed potent activity in the low micromolar range, identifying the scaffold as a promising starting point for developing treatments for these neglected tropical diseases.[8]
-
GPR119 Agonists for Type 2 Diabetes: Novel derivatives of the pyrimido[5,4-d]pyrimidine scaffold have been designed and synthesized as agonists for the G-protein coupled receptor 119 (GPR119).[11] Potent agonists from this class have shown the ability to reduce blood glucose levels in animal models, suggesting potential for the treatment of type 2 diabetes.[11]
-
Other Bioactivities: The broader family of fused pyrimidines, including pyrazolopyrimidines, exhibits a wide array of pharmacological effects, including CNS depressant, antihypertensive, and antimicrobial activities.[12]
Conclusion
This compound is a molecule with well-defined chemical properties and significant utility. Its primary role as a precursor to the established drug Dipyridamole underscores its industrial importance. Furthermore, the inherent biological potential of the pyrimido[5,4-d]pyrimidine scaffold, demonstrated by recent research into its anticancer, antiparasitic, and antidiabetic activities, ensures that this compound and its analogues will remain an area of active investigation for scientists and drug development professionals. A thorough understanding of its synthesis and reactivity is crucial for leveraging its full potential in creating next-generation therapeutics.
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A Technical Guide to Determining the Organic Solubility Profile of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine
<_
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine (DCPP) in organic solvents. In the absence of publicly available experimental data, this document outlines a systematic approach, from theoretical prediction to detailed experimental protocols. The methodologies described are grounded in established principles of physical chemistry and pharmaceutical sciences to ensure the generation of robust and reliable data. This guide emphasizes the causality behind experimental choices, adherence to rigorous protocols, and the importance of accurate data interpretation, empowering researchers to establish a critical physicochemical parameter for this compound of interest.
Introduction: The Critical Role of Solubility in Compound Development
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that dictates its behavior in various systems. For a compound like this compound, a substituted pyrimidopyrimidine, understanding its solubility in organic solvents is paramount for several stages of research and development:
-
Synthetic Chemistry: Optimizing reaction conditions, choosing appropriate solvents for purification (e.g., crystallization), and developing scalable manufacturing processes all rely on accurate solubility data.
-
Preformulation and Formulation: For drug development, solubility is a key determinant of bioavailability.[1][2] Knowledge of its solubility in various organic solvents can aid in the development of amorphous solid dispersions, lipid-based formulations, or other advanced delivery systems for poorly water-soluble compounds.
-
Analytical Method Development: Establishing solubility helps in selecting appropriate diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy.
This guide provides the necessary theoretical background and practical, step-by-step protocols to systematically determine the solubility of DCPP in a range of relevant organic solvents.
Theoretical Considerations and Predictive Analysis
Before embarking on experimental work, a theoretical analysis of the DCPP structure can provide valuable insights into its likely solubility behavior. The principle of "like dissolves like" is the cornerstone of this predictive exercise.
Molecular Structure of DCPP:
-
Core Structure: The pyrimido[5,4-d]pyrimidine core is a fused heterocyclic system, which is generally planar and relatively nonpolar.[3]
-
Substituents:
-
Piperidinyl Groups: The two piperidinyl groups are bulky, non-planar, and contribute to the molecule's lipophilicity.
-
Chloro Groups: The two chloro groups are electronegative and add to the molecule's polarity and potential for dipole-dipole interactions.
-
Predicted Solubility:
Based on this structure, DCPP is expected to be a largely nonpolar to moderately polar molecule. Therefore, it is predicted to have:
-
Higher solubility in nonpolar and moderately polar aprotic solvents (e.g., toluene, dichloromethane, tetrahydrofuran).
-
Lower solubility in highly polar protic solvents (e.g., methanol, ethanol) and highly polar aprotic solvents (e.g., dimethyl sulfoxide, though it is a strong solvent and may show some solubility).[4]
-
Very low solubility in water.
A conceptual diagram illustrating the relationship between solvent properties and predicted solubility is presented below.
Caption: Predicted solubility of DCPP based on solvent polarity.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method.[5][6][7] This method involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by separation of the solid and quantification of the dissolved compound in the supernatant.
Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of DCPP solubility.
Caption: Workflow for thermodynamic solubility determination.
Detailed Step-by-Step Protocol
1. Preparation of Standard Solutions:
-
Accurately weigh a known amount of DCPP and dissolve it in a suitable solvent (one in which it is freely soluble) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
2. Sample Preparation:
-
For each solvent to be tested, add a measured volume (e.g., 2 mL) to three separate vials.
-
Add an excess amount of solid DCPP to each vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial. It is crucial to ensure that undissolved solid remains at the end of the experiment to confirm that the solution is saturated.[5]
3. Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the samples to equilibrate for a predetermined time. A 24 to 48-hour period is typically sufficient for most organic systems, but the exact time to reach equilibrium should be determined empirically.[8][9]
4. Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vials.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.
5. Quantification:
-
Analyze the calibration standards and the filtered supernatant samples using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of DCPP in the sample solutions by interpolating their analytical response from the calibration curve.
6. Data Reporting:
-
Calculate the average solubility and standard deviation from the triplicate measurements for each solvent.
-
Report the solubility in standard units such as mg/mL or mol/L.
Data Presentation Template
The experimental results should be compiled into a clear and concise table for easy comparison.
| Solvent | Solvent Class | Dielectric Constant | Solubility at 25°C (mg/mL) ± SD | Solubility at 25°C (mol/L) ± SD | Observations |
| Hexane | Nonpolar | 1.88 | Experimental Value | Calculated Value | e.g., Colorless solution |
| Toluene | Nonpolar | 2.38 | Experimental Value | Calculated Value | e.g., Colorless solution |
| Dichloromethane | Polar Aprotic | 9.08 | Experimental Value | Calculated Value | e.g., Colorless solution |
| Tetrahydrofuran | Polar Aprotic | 7.52 | Experimental Value | Calculated Value | e.g., Colorless solution |
| Acetone | Polar Aprotic | 20.7 | Experimental Value | Calculated Value | e.g., Colorless solution |
| Acetonitrile | Polar Aprotic | 37.5 | Experimental Value | Calculated Value | e.g., Colorless solution |
| Methanol | Polar Protic | 32.7 | Experimental Value | Calculated Value | e.g., Colorless solution |
| Ethanol | Polar Protic | 24.5 | Experimental Value | Calculated Value | e.g., Colorless solution |
| Dimethyl Sulfoxide | Polar Aprotic | 46.7 | Experimental Value | Calculated Value | e.g., Colorless solution |
Safety Precautions
Working with chlorinated organic compounds and various organic solvents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (check compatibility with the specific solvents), and a lab coat.[10]
-
Ventilation: All experimental work should be conducted in a well-ventilated fume hood to avoid inhalation of solvent vapors.
-
Handling: this compound is a chlorinated heterocyclic compound. Handle with care, avoiding skin contact and inhalation. Refer to the material safety data sheet (MSDS) for specific handling instructions.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Chlorinated waste should be segregated.
Conclusion
This guide provides a robust framework for the systematic determination of the organic solubility profile of this compound. By combining theoretical predictions with rigorous experimental methodology, researchers can generate the high-quality, reliable data essential for advancing chemical synthesis, analytical method development, and pharmaceutical formulation efforts. Adherence to the described protocols will ensure the integrity and reproducibility of the results, providing a solid foundation for subsequent research and development activities.
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Introduction: The Architectural Significance of a Fused Heterocycle
An In-depth Technical Guide to the Discovery and History of Pyrimido[5,4-d]pyrimidine Derivatives
The pyrimido[5,4-d]pyrimidine scaffold is a fused heterocyclic system composed of two pyrimidine rings. Its structural similarity to purines has made it a nucleus of significant interest for medicinal chemists and drug development professionals for decades. This guide provides a comprehensive overview of the historical journey of these derivatives, from their initial synthesis to the discovery of a wide array of pharmacological activities that continue to be explored today. The inherent versatility of this scaffold has allowed for the development of compounds targeting a diverse range of biological pathways, cementing its place as a "privileged structure" in medicinal chemistry.
Early Synthetic Explorations: The Foundation of a Versatile Scaffold
The initial explorations into the synthesis of the pyrimido[5,4-d]pyrimidine system laid the groundwork for all subsequent drug discovery efforts. Early methods often involved the condensation of appropriately substituted pyrimidine precursors. A common foundational strategy involved starting with 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, a highly reactive precursor that allows for sequential nucleophilic substitution. This tetra-substituted starting material provides four reactive sites (C2, C4, C6, and C8) that can be selectively functionalized. Researchers found that careful control of reaction conditions, such as temperature and the stoichiometry of nucleophiles, could direct the substitution pattern, leading to a diverse library of derivatives[1]. This control is critical, as the substitution pattern dictates the ultimate biological activity of the molecule.
The reactivity of the positions on the scaffold is not uniform. Nucleophilic attack is generally favored at the C4 and C8 positions due to electronic factors within the fused ring system. This differential reactivity allows for a strategic, stepwise synthesis where different nucleophiles can be introduced sequentially to build molecular complexity and fine-tune pharmacological properties[1].
A Landmark Discovery: The Emergence of Dipyridamole
The most prominent early success story of this class of compounds is Dipyridamole, first marketed under the brand name Persantine.[2] Its discovery marked a pivotal moment, validating the therapeutic potential of the pyrimido[5,4-d]pyrimidine core. Dipyridamole, chemically known as 2,2',2'',2'''-(pyrimido[5,4-d]pyrimidine-2,6-diyldinitrilo)tetraethanol substituted with piperidin-1-yl groups at positions 4 and 8, emerged as a potent vasodilator and antiplatelet agent[3].
Synthesis of a Key Intermediate
The synthesis of Dipyridamole hinges on the creation of a key intermediate, 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine[4][5][6]. Modern synthetic approaches have been refined to improve yield and purity, avoiding the side reactions common in earlier methods[5][7].
A representative synthetic protocol for this intermediate is detailed below:
Experimental Protocol: Synthesis of 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine [4][5][7]
Objective: To synthesize the key intermediate for Dipyridamole production from a perchlorinated pyrimido[5,4-d]pyrimidine precursor.
Materials:
-
Perchloropyrimido[5,4-d]pyrimidine
-
Piperidine
-
Copper(I) iodide (CuI)
-
Caesium carbonate (Cs2CO3)
-
Nitrobenzene
-
Petroleum ether (PE)
-
Dichloromethane (DCM)
Methodology:
-
To a 250 mL two-necked flask, add perchloropyrimido[5,4-d]pyrimidine (13.1 g, 48.9 mmol), piperidine, CuI (0.28 g, 1.5 mmol), and Cs2CO3 (16.0 g, 48.9 mmol).
-
Add 100 mL of nitrobenzene as the reaction solvent.
-
Heat the reaction mixture to 180°C for 16 hours under a nitrogen atmosphere to ensure an inert environment.
-
After the reaction is complete, remove the nitrobenzene solvent by distillation under reduced pressure.
-
Purify the resulting solid product by column chromatography using a solvent mixture of petroleum ether (PE) and dichloromethane (DCM) in a 6:1 (v/v) ratio.
-
The process yields the solid product, 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine.
This intermediate is then further reacted with diethanolamine to displace the remaining chlorine atoms at the C2 and C6 positions, yielding the final Dipyridamole molecule.
Caption: Simplified synthetic pathway for Dipyridamole.
Unraveling the Mechanism of Action: Dipyridamole's Dual Effect
Dipyridamole's therapeutic effects as an antiplatelet and vasodilator stem from a dual mechanism of action that elevates intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[2][8][9].
-
Phosphodiesterase (PDE) Inhibition: Dipyridamole inhibits phosphodiesterase enzymes, which are responsible for the degradation of cAMP and cGMP. By blocking these enzymes, it prevents the breakdown of these crucial second messengers, leading to their accumulation within platelets and vascular smooth muscle cells[2][8].
-
Inhibition of Adenosine Reuptake: The drug also blocks the cellular reuptake of adenosine into platelets, red blood cells, and endothelial cells[2][8]. This increases the extracellular concentration of adenosine, which then activates cell surface adenosine receptors, further stimulating the production of cAMP[8].
The resulting increase in intracellular cAMP inhibits platelet aggregation and promotes the relaxation of arteriolar smooth muscle, leading to vasodilation[9][10].
Caption: Dipyridamole's dual mechanism of action on signaling pathways.[8]
Expanding Horizons: New Biological Activities
While Dipyridamole remains the most well-known derivative, research has uncovered a broad spectrum of other biological activities associated with the pyrimido[5,4-d]pyrimidine scaffold. This demonstrates the immense versatility of the core structure.
| Biological Activity | Target/Mechanism | Key Findings |
| Anticancer | CDK2 Inhibition, BTK Inhibition | Certain derivatives show potent inhibition of cyclin-dependent kinase 2 (CDK2) and Bruton's tyrosine kinase (BTK), key regulators of the cell cycle and B-cell signaling, respectively.[11][12] Some compounds exhibit anti-proliferative effects against various cancer cell lines. |
| Antiviral | Inhibition of NAK family kinases | Derivatives have shown broad-spectrum antiviral activity by inhibiting kinases like AAK1 and GAK, which are involved in the early stages of the viral cycle.[13] |
| Antiparasitic | Antitrypanosomal & Antileishmanial | Novel derivatives have been synthesized that show low micromolar activity against Trypanosoma brucei and Leishmania infantum, the parasites responsible for sleeping sickness and leishmaniasis.[14][15][16] This represents a new therapeutic avenue for these neglected tropical diseases.[14][15][16] |
| Antidiabetic | GPR119 Agonism | Optimized analogues have been developed as highly potent agonists of G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes, showing significant glucose-lowering effects in animal models.[17] |
| Other Activities | Anti-inflammatory, Antimicrobial, Diuretic | Reviews of the scaffold have highlighted a diverse range of other potential applications, including anti-inflammatory, antimicrobial, and diuretic effects, depending on the specific substitutions made to the core ring system.[18][19][20] |
This expansion into new therapeutic areas underscores the ongoing importance of the pyrimido[5,4-d]pyrimidine nucleus in modern drug discovery programs. The ability to modify the core at multiple positions allows for the generation of large, diverse chemical libraries for screening against new biological targets.
Conclusion
The history of pyrimido[5,4-d]pyrimidine derivatives is a compelling narrative of chemical innovation and pharmacological discovery. From the foundational synthetic work that first constructed the fused ring system to the landmark development of Dipyridamole, this scaffold has proven its therapeutic value. The journey continues as modern synthetic methods enable the creation of novel derivatives with potent and selective activities against a growing list of targets, including cancer, infectious diseases, and metabolic disorders. For researchers and drug development professionals, the pyrimido[5,4-d]pyrimidine core remains a fertile ground for the discovery of next-generation therapeutics.
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Spectroscopic Characterization of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine. This molecule is a key intermediate in the synthesis of the pharmaceutical agent Dipyridamole, a medication known for its antiplatelet and vasodilatory effects.[1][2] A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and professionals in drug development to ensure identity, purity, and quality control during synthesis and formulation.
While experimentally-derived spectra for this specific compound are not widely published in the public domain, this guide will provide a detailed, predicted analysis based on fundamental principles of spectroscopy and comparative data from structurally related molecules. The predicted data serves as a robust baseline for spectral interpretation and method development.
Molecular Structure and Physicochemical Properties
This compound possesses a fused pyrimidopyrimidine core, substituted with two chlorine atoms and two piperidinyl groups. This intricate structure gives rise to a unique spectroscopic fingerprint.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₀Cl₂N₆ | [3][4][5] |
| Molecular Weight | 367.28 g/mol | [3][4][5] |
| CAS Number | 7139-02-8 | |
| Appearance | Pale yellow to light yellow solid | [2] |
| Melting Point | 249-251 °C | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While the actual spectra are contained within a Chinese patent (CN108383844B), the specific data is not publicly accessible.[6] Therefore, a predicted analysis is presented below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show signals corresponding to the protons of the two piperidinyl rings. Due to the symmetrical nature of the molecule, the signals for both piperidinyl groups are expected to be equivalent. The pyrimido[5,4-d]pyrimidine core itself has no protons directly attached, so no signals are expected from the core.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.5 - 3.8 | Multiplet | 8H | α-CH₂ (protons adjacent to nitrogen) | The nitrogen atoms of the pyrimidopyrimidine core are electron-withdrawing, deshielding the adjacent protons of the piperidinyl rings, shifting them downfield. |
| ~ 1.6 - 1.8 | Multiplet | 12H | β-CH₂ and γ-CH₂ (remaining piperidinyl protons) | These protons are further from the electron-withdrawing core and are expected to resonate in the typical aliphatic region. |
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a ¹H NMR spectrum for this compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the molecule's symmetry, a reduced number of signals is expected.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 - 165 | C2, C6 | Carbons in the pyrimidine ring bonded to two nitrogen atoms and a chlorine atom are expected to be significantly deshielded. |
| ~ 155 - 160 | C4, C8 | Carbons bonded to three nitrogen atoms will also be in a highly electron-deficient environment. |
| ~ 110 - 115 | C4a, C8a | The bridgehead carbons of the fused ring system. |
| ~ 45 - 50 | α-C (piperidinyl) | The carbons directly attached to the nitrogen of the pyrimidopyrimidine core. |
| ~ 25 - 30 | β-C (piperidinyl) | The next set of carbons in the piperidinyl rings. |
| ~ 23 - 27 | γ-C (piperidinyl) | The carbon at the 4-position of the piperidinyl rings. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| ~ 2850 - 3000 | C-H stretch | Aliphatic (piperidinyl) | Characteristic stretching vibrations of sp³ hybridized C-H bonds. |
| ~ 1550 - 1620 | C=N stretch | Pyrimidopyrimidine core | The conjugated C=N bonds within the aromatic heterocyclic system will give rise to strong absorptions in this region. |
| ~ 1400 - 1500 | C-N stretch | Aromatic amine | Stretching vibrations of the C-N bonds connecting the piperidinyl groups to the core. |
| ~ 1000 - 1200 | C-N stretch | Aliphatic amine | Stretching of the C-N bonds within the piperidinyl rings. |
| ~ 700 - 850 | C-Cl stretch | Aryl chloride | The C-Cl bonds on the pyrimidine ring are expected to absorb in this region. |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z of approximately 366, corresponding to the monoisotopic mass of C₁₆H₂₀³⁵Cl₂N₆. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed:
-
M⁺ peak (containing two ³⁵Cl): m/z ~366 (most abundant)
-
M+2 peak (containing one ³⁵Cl and one ³⁷Cl): m/z ~368 (approximately 65% of the M⁺ peak intensity)
-
M+4 peak (containing two ³⁷Cl): m/z ~370 (approximately 10% of the M⁺ peak intensity)
-
-
Predicted Fragmentation Pattern: The fragmentation is likely to proceed through the loss of the piperidinyl groups and chlorine atoms.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of approximately m/z 50-500 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to propose a fragmentation pathway consistent with the molecular structure.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic characterization of this compound. The provided data and protocols serve as a valuable resource for researchers and scientists involved in the synthesis and analysis of this important pharmaceutical intermediate. The predicted spectra are based on well-established principles and comparisons with related structures, offering a reliable framework for the interpretation of experimentally obtained data. For definitive structural confirmation, it is recommended to acquire and interpret the full experimental spectroscopic data.
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The Pyrimido[5,4-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Fused Heterocycle
The pyrimido[5,4-d]pyrimidine scaffold, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutic agents. This guide provides a comprehensive overview of the significant biological activities associated with the pyrimido[5,4-d]pyrimidine core, delving into its therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions. We will explore the underlying mechanisms of action, detail pertinent experimental protocols for activity assessment, and present key structure-activity relationship (SAR) insights that are crucial for rational drug design.
Anticancer Activity: A Multi-pronged Approach to Combat Malignancy
The pyrimido[5,4-d]pyrimidine core has been extensively investigated for its anticancer potential, with derivatives demonstrating efficacy through various mechanisms, including the inhibition of nucleoside transport and cyclin-dependent kinases (CDKs).
Inhibition of Nucleoside Transport
One of the key mechanisms by which pyrimido[5,4-d]pyrimidine derivatives exert their anticancer effects is through the inhibition of equilibrative nucleoside transporters (ENTs).[1][2] Cancer cells often rely on the salvage pathway for nucleoside uptake to sustain their rapid proliferation. By blocking ENTs, these compounds can potentiate the cytotoxicity of antimetabolite drugs, which target the de novo synthesis of nucleotides.[3]
A notable example is the cardiovascular drug dipyridamole, which possesses a pyrimido[5,4-d]pyrimidine core and is a potent ENT inhibitor.[3][4] However, its clinical utility in oncology is limited by its binding to the plasma protein α1-acid glycoprotein (AGP).[1][3] This has spurred the development of novel analogs with reduced AGP binding and improved pharmacokinetic profiles.[1][2]
Experimental Protocol: [³H]-Thymidine Uptake Assay for ENT Inhibition
This protocol outlines a standard method to assess the inhibition of nucleoside transport by pyrimido[5,4-d]pyrimidine derivatives in a cancer cell line.
1. Cell Culture:
-
Culture a suitable cancer cell line (e.g., L1210 murine leukemia cells) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Assay Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with varying concentrations of the test compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.
-
To assess the impact of AGP, a parallel set of experiments can be performed in the presence of a physiological concentration of AGP.
-
Initiate the uptake by adding [³H]-thymidine to each well and incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold transport buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition of [³H]-thymidine uptake for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the nucleoside uptake) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cyclin-Dependent Kinase (CDK) Inhibition
Certain pyrimido[4,5-d]pyrimidine derivatives have been designed as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway: CDK-Mediated Cell Cycle Regulation and its Inhibition
Caption: Inhibition of CDK4/6 and CDK2 by pyrimido[5,4-d]pyrimidine derivatives disrupts pRB phosphorylation, leading to cell cycle arrest.
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |
| 7f | CDK2 | 0.05 | - | [5] |
| 7e | CDK2 | 0.25 | - | [5] |
| 7a | CDK2 | 0.31 | - | [5] |
| 6d | CDK4 | 0.66 | - | [5] |
| 7f | CDK4 | 0.86 | - | [5] |
Table 1: Inhibitory Activity of Selected Pyrimido[4,5-d]pyrimidine Derivatives against CDKs. [5]
Antiparasitic Activity: A New Frontier Against Neglected Tropical Diseases
Recent studies have highlighted the potential of the pyrimido[5,4-d]pyrimidine scaffold in combating neglected tropical diseases such as Human African Trypanosomiasis (HAT) and leishmaniasis.[6][7]
Derivatives of this core have demonstrated potent in vitro activity against Trypanosoma brucei, the causative agent of HAT, and Leishmania infantum, a causative agent of visceral leishmaniasis.[6][7][8] The mechanism of action is still under investigation, but it is hypothesized that these compounds may interfere with essential metabolic pathways in the parasites.
| Compound | Parasite | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 4c | T. brucei | 0.94 | >107 | [6][9] |
| 5q | T. brucei | 1.73 | >58 | [7] |
| 4c | L. infantum | 3.13 | >32 | [6][9] |
Table 2: Antitrypanosomal and Antileishmanial Activity of Lead Pyrimido[5,4-d]pyrimidine Compounds. [6][7][9]
Experimental Workflow: In Vitro Antiparasitic Activity Screening
Caption: A streamlined workflow for the in vitro evaluation of antiparasitic activity and selectivity of pyrimido[5,4-d]pyrimidine compounds.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The pyrimido[5,4-d]pyrimidine scaffold has also been explored for its anti-inflammatory properties. Certain derivatives have shown the ability to inhibit the production of pro-inflammatory mediators. The mechanism of action for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.
Antiviral and Other Biological Activities
Beyond the aforementioned activities, the pyrimido[5,4-d]pyrimidine core has demonstrated a broader therapeutic potential. Studies have reported antiviral activity, particularly against herpes simplex virus (HSV) and human coronavirus 229E (HCoV-229E).[10][11][12] Additionally, certain derivatives have been investigated for their potential in treating type 2 diabetes by acting as GPR119 agonists.[13] The diverse range of biological activities underscores the privileged nature of this scaffold.[14][15][16][17][18]
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of pyrimido[5,4-d]pyrimidine derivatives can be achieved through various synthetic routes, often involving the condensation of substituted pyrimidines.[5][6][19] Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds. For instance, in the context of antitrypanosomal and antileishmanial agents, the nature and position of substituents on the pyrimido[5,4-d]pyrimidine core have been shown to significantly influence their biological activity.[7] Similarly, for ENT inhibitors, modifications to the substituents at the 2, 4, 6, and 8 positions have been explored to reduce AGP binding while maintaining high inhibitory potency.[1][3]
Future Perspectives
The pyrimido[5,4-d]pyrimidine core continues to be a highly attractive scaffold for the development of novel therapeutic agents. Future research efforts will likely focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for compounds with promising activities.
-
Rational Drug Design: Utilizing computational modeling and SAR data to design next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
-
Exploration of New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas where it has shown preliminary promise.
-
Combination Therapies: Evaluating the synergistic effects of pyrimido[5,4-d]pyrimidine-based agents with existing drugs to enhance therapeutic efficacy and overcome drug resistance.
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Gholizadeh, M., et al. (2021). Synthesis and Anti-Inflammatory Activity of Spiropyrimido[4,5-d]pyrimidine Derivatives. ChemistrySelect, 6(16), 3907-3912. [Link]
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Ghorab, M. M., et al. (2012). New pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines: synthesis, 2D-QSAR, anti-inflammatory, analgesic and ulcerogenicity studies. European Journal of Medicinal Chemistry, 55, 27-36. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2015). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Iranian Journal of Pharmaceutical Research, 14(3), 775-789. [Link]
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Sahrapeyma, S., et al. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis, 14(3), 223-230. [Link]
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Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6825-6844. [Link]
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Lopes, A., et al. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters, 13(9), 1463-1470. [Link]
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Curtin, N. J., et al. (2004). Resistance-Modifying Agents. 11. Pyrimido[5,4-d]pyrimidine Modulators of Antitumor Drug Activity. Synthesis and Structure−Activity Relationships for Nucleoside Transport Inhibition and Binding to α1-Acid Glycoprotein. Journal of Medicinal Chemistry, 47(20), 4905-4922. [Link]
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Lopes, A., et al. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters, 13(9), 1463-1470. [Link]
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A Technical Guide to the Preliminary In-Vitro Screening of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine
Abstract: The pyrimido[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. This guide presents a comprehensive, technically-grounded framework for the preliminary in-vitro screening of a specific derivative, 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine (CAS 7139-02-8). Recognizing its classification as a potential antitumor agent, this document outlines a logical, tiered screening cascade designed for efficiency and mechanistic insight.[1][2] We begin with broad-spectrum cytotoxicity screening against a panel of human cancer cell lines to establish baseline potency and conclude with a hypothesis-driven biochemical assay to probe a plausible mechanism of action. This whitepaper provides researchers, scientists, and drug development professionals with detailed, field-proven protocols, the scientific rationale behind experimental choices, and a robust framework for data analysis and interpretation.
Introduction: The Rationale for Screening
Heterocyclic compounds are foundational to the development of novel therapeutics, with a significant number of FDA-approved anticancer drugs incorporating these chemical motifs.[3][4] The pyrimido[5,4-d]pyrimidine core, an analogue of purine, is of particular interest due to its versatile biological profile, which includes anticancer, antiviral, and kinase inhibitory activities.[5][6] The subject of this guide, this compound, is a known intermediate in the synthesis of Dipyridamole, a compound recognized for its ability to modulate nucleoside transport—a critical pathway in cancer cell metabolism.[7][8]
Given its structural features and its documented classification as an "antitumor pyrimido pyrimidine nucleoside," a systematic in-vitro evaluation is warranted to determine its potential as a lead compound for oncology applications.[1][2] This guide proposes a two-tiered screening strategy designed to first confirm cytotoxic activity and then to explore a potential mechanism of action, providing a solid foundation for further preclinical development.
Compound Profile: this compound
A thorough understanding of the test article's physicochemical properties is critical for designing robust and reproducible in-vitro assays.
| Property | Value | Source(s) |
| CAS Number | 7139-02-8 | [1][2][9] |
| Molecular Formula | C₁₆H₂₀Cl₂N₆ | [1][10][11] |
| Molecular Weight | 367.28 g/mol | [1][9][10] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Chloroform. | [1] |
| Purity | ≥98% (as determined by HPLC) is recommended for biological screening. | [1] |
Causality in Experimental Design: The compound's poor aqueous solubility necessitates the use of an organic solvent, typically DMSO, for the preparation of stock solutions. It is imperative to ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity, which could confound the results.[12]
A Tiered Approach to In-Vitro Screening
A tiered or cascaded screening approach is a cost-effective and scientifically sound strategy. It allows for the rapid identification of active compounds in broad, high-throughput assays before committing resources to more complex, hypothesis-driven mechanistic studies.
Caption: A logical workflow for the tiered in-vitro screening of a novel compound.
Tier 1: Broad Cytotoxicity and Anti-Proliferative Screening
The initial step is to assess the compound's ability to inhibit the growth of cancer cells. This is typically performed against a panel of human cancer cell lines from diverse tissue origins to identify potential tissue-specific sensitivity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for this purpose, measuring cell viability as a function of mitochondrial reductase activity.[13][14]
Rationale for Cell Line Selection: A representative panel might include:
-
MCF-7: Breast adenocarcinoma (Estrogen receptor-positive).
-
A549: Non-small cell lung cancer.
-
HeLa: Cervical cancer.
-
PC3: Prostate cancer (Androgen receptor-negative).
-
HEK293: A non-cancerous human embryonic kidney cell line, used to assess selectivity and general cytotoxicity.[14]
The primary output of this tier is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.[15]
Tier 2: Hypothesis-Driven Mechanistic Elucidation
Compounds from the pyrimidine family, particularly those with structures analogous to quinazolines, have been shown to function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[6] EGFR is a well-validated target in oncology, as its dysregulation drives proliferation and survival in many cancer types.[16]
Therefore, a logical next step for a pyrimido[5,4-d]pyrimidine that demonstrates potent cytotoxicity in Tier 1 is to evaluate its activity in a direct, biochemical kinase inhibition assay. The ADP-Glo™ Kinase Assay is a sensitive, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[12][16] This assay uses a purified, recombinant kinase enzyme, allowing for a direct assessment of the compound's inhibitory effect on the target, independent of cellular uptake or metabolism.
Caption: Simplified EGFR signaling pathway, the target of the Tier 2 assay.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system, incorporating necessary controls to ensure data integrity.
Protocol: Cell Viability Assessment using the MTT Assay
This protocol is adapted from standard methodologies for assessing the cytotoxic potential of novel chemical entities.[13][17]
Caption: Step-by-step workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cancer cells during their logarithmic growth phase. Seed the cells into a 96-well flat-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.1%.
-
Controls: Include wells with vehicle control (medium with 0.1% DMSO) and untreated cells. A positive control (e.g., Doxorubicin) is also recommended.[15]
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound dilutions or controls.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well. Incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[13][17]
-
Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 5-10 minutes.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol: Biochemical Kinase Inhibition Assay (EGFR - ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays and provides a direct measure of kinase inhibition.[12][16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[12]
-
Dilute the recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr)) in the kinase assay buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of the serially diluted test compound, a known EGFR inhibitor (e.g., Erlotinib) as a positive control, or DMSO vehicle to the appropriate wells.[12]
-
Add 2 µL of the diluted EGFR enzyme to each well.
-
Add 2 µL of a substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[16]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[16]
-
-
Luminescence Measurement: Record the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Data Analysis and Interpretation
Tier 1 Data: Calculating and Interpreting IC₅₀ Values
-
Calculate Percent Viability:
-
% Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
Determine IC₅₀: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., log[inhibitor] vs. response, variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[18]
Data Presentation: Results should be summarized in a table for clear comparison across cell lines.
| Cell Line | Tissue Origin | Test Compound IC₅₀ (µM) | Doxorubicin (Control) IC₅₀ (µM) | Selectivity Index (SI)¹ |
| MCF-7 | Breast Adenocarcinoma | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| A549 | Lung Carcinoma | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| PC3 | Prostate Carcinoma | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| HEK293 | Normal Kidney | [Hypothetical Value] | [Hypothetical Value] | N/A |
| ¹Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells. A higher SI value is desirable. |
Tier 2 Data: Determining Kinase Inhibition Potency
-
Calculate Percent Inhibition:
-
% Inhibition = 100 - [ (RLU of Treated Well / RLU of Vehicle Control) * 100 ] (where RLU is Relative Luminescence Units)
-
-
Determine IC₅₀: Similar to the cell-based assay, plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value. This value represents the concentration of the compound required to inhibit the enzymatic activity of EGFR by 50%.[12]
Conclusion and Future Perspectives
This technical guide provides a robust, tiered strategy for the preliminary in-vitro evaluation of this compound. By first establishing broad anti-proliferative activity and then investigating a plausible biochemical target, this approach enables a data-driven decision on whether the compound merits advancement into more complex secondary assays.
A compound demonstrating potent cytotoxicity (e.g., low micromolar or nanomolar IC₅₀) in cancer cells, a favorable selectivity index against non-cancerous cells, and direct inhibition of a relevant oncogenic kinase like EGFR would be considered a promising hit. Future work would involve expanding the kinase panel to assess selectivity, performing cell-based target engagement assays (e.g., Western blot for phosphorylated EGFR), and initiating structure-activity relationship (SAR) studies to optimize potency and drug-like properties.
References
- Benchchem. Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
- National Center for Biotechnology Inform
- National Center for Biotechnology Information.
- Benchchem. Application Notes and Protocols for Egfr-IN-74 In Vitro Assays.
- MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- Springer. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents.
- PubMed. Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents.
- International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Promega Corpor
- NINGBO INNO PHARMCHEM CO.,LTD. 2,6-Dichloro-4,8-di(piperidin-1-yl)
- PubMed. Synthesis and in vitro antiproliferative evaluation of pyrimido[5,4-c]quinoline-4-(3H)
- ACS Publications. Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents.
- PubMed. SAR Study of 4,8-Disubstituted Pyrimido[5,4- d]pyrimidines Exhibiting Antitrypanosomal and Antileishmanial Activity.
- MDPI. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
- Indian Journal of Pharmaceutical Education and Research. Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity.
- ACS Publications. SAR Study of 4,8-Disubstituted Pyrimido[5,4-d]pyrimidines Exhibiting Antitrypanosomal and Antileishmanial Activity.
- PubMed. Resistance-modifying agents. 11.(1) Pyrimido[5,4-d]pyrimidine modulators of antitumor drug activity. Synthesis and structure-activity relationships for nucleoside transport inhibition and binding to alpha1-acid glycoprotein.
- Santa Cruz Biotechnology. 2,6-Dichloro-4,8-dipiperidino-pyrimido[5,4-d]pyrimidine.
- National Center for Biotechnology Information. Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents.
- KeAi Publishing.
- ChemicalBook. 2,6-Dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine.
- ChemBK. 2,6-dichloro-4,8-di(piperidin-1-yl)
- GSRS. 2,6-DICHLORO-4,8-DI(PIPERIDIN-1-YL)PYRIMIDO(5,4-D)PYRIMIDINE.
- PubChem. 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine.
- Sigma-Aldrich. 2,6-Dichloro-4,8-di(1-piperidinyl)pyrimido[5,4-d]pyrimidine.
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Methodological & Application
synthesis of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine
Abstract
This technical guide provides a detailed protocol and scientific rationale for the synthesis of 2,6-dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine, a key intermediate in the synthesis of the pharmaceutical agent Dipyridamole.[1] The described methodology focuses on the regioselective nucleophilic aromatic substitution (SNAr) reaction between 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine and piperidine. By carefully controlling reaction conditions, piperidine selectively displaces the chlorine atoms at the more reactive C-4 and C-8 positions, leaving the C-2 and C-6 positions intact. This guide explains the mechanistic basis for this selectivity and provides a comprehensive, step-by-step protocol for laboratory synthesis, purification, and characterization of the target compound.
Introduction: The Strategic Importance of Regioselectivity
The pyrimido[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of various bioactive molecules, including the antiplatelet agent Dipyridamole. The synthesis of complex derivatives of this scaffold often requires a stepwise and controlled functionalization of its chlorine atoms. The starting material, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, offers four potential sites for nucleophilic substitution. However, these sites are not electronically equivalent.
The successful synthesis of this compound hinges on exploiting the inherent differences in reactivity between the chloro-positions. This application note details a protocol that leverages these differences to achieve a high-yield, regioselective synthesis, a critical step in the efficient production of Dipyridamole and related analogues.
The Causality of Experimental Design: Understanding Regioselectivity
The cornerstone of this synthetic protocol is the differential reactivity of the chlorine atoms on the pyrimido[5,4-d]pyrimidine ring. The chlorine atoms at positions 4 and 8 are significantly more susceptible to nucleophilic attack than those at positions 2 and 6. This phenomenon can be attributed to the electronic structure of the heterocyclic system.
The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. Upon addition of a nucleophile, a negatively charged intermediate, known as a Meisenheimer complex, is formed. The stability of this intermediate is crucial in determining the reaction rate. For substitution at the C-4 and C-8 positions, the negative charge can be effectively delocalized onto the adjacent nitrogen atoms of the pyrimidine ring, leading to a more stable Meisenheimer complex and a lower activation energy for the reaction. In contrast, substitution at the C-2 and C-6 positions results in a less stable intermediate.
Research has demonstrated that for a rational and sequential synthesis of 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines, the careful control of reaction conditions is paramount.[2] Key parameters that govern the selectivity of the initial substitution at the C-4 and C-8 positions include:
-
Low Temperature: Reduces the overall reaction rate, amplifying the difference in activation energies between substitution at the C-4/C-8 and C-2/C-6 positions. This minimizes the formation of over-reacted and isomeric byproducts.
-
Dilute Solutions: Minimizes intermolecular side reactions and helps to control the reaction exotherm.
-
Controlled Addition of the Nucleophile: Slow, dropwise addition of piperidine ensures that its concentration remains low, further favoring the more kinetically accessible C-4 and C-8 positions.
Failure to control these parameters can lead to poor selectivity, resulting in a mixture of products that are difficult to separate and a lower yield of the desired compound.[1]
Experimental Protocol
This protocol is designed for the gram-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Purity |
| 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | 32980-71-5 | 269.90 | Major Chemical Supplier | ≥98% |
| Piperidine | 110-89-4 | 85.15 | Major Chemical Supplier | ≥99% |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Major Chemical Supplier | ≥99.8% |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Major Chemical Supplier | ≥99.5% |
| Ethanol, 200 Proof | 64-17-5 | 46.07 | Major Chemical Supplier | ≥99.5% |
| Saturated Aqueous Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | 84.01 | Prepared in-house | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Major Chemical Supplier | N/A |
Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar
-
Dropping funnel (100 mL)
-
Thermometer
-
Inert gas (Nitrogen or Argon) inlet
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for workup and filtration
-
Flash chromatography system (optional)
Synthetic Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (5.0 g, 18.5 mmol, 1.0 eq.).
-
Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).
-
Add triethylamine (5.7 mL, 40.7 mmol, 2.2 eq.) to the solution. The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Cool the flask in an ice-water bath to 0 °C with stirring.
-
Nucleophilic Addition: In a separate 100 mL dropping funnel, prepare a solution of piperidine (3.85 mL, 38.9 mmol, 2.1 eq.) in 40 mL of anhydrous DCM.
-
Add the piperidine solution dropwise to the cooled, stirring reaction mixture over a period of approximately 1 hour. It is critical to maintain the internal temperature at or below 5 °C during the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 3-4 hours.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12-16 hours (overnight).
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding 50 mL of water to the flask.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 30 mL portions of DCM.
-
Combine all organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. A typical yield is in the range of 75-85%.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Pale yellow to light yellow solid |
| Molecular Formula | C₁₆H₂₀Cl₂N₆ |
| Molecular Weight | 367.28 g/mol [3] |
| Melting Point | 249-251 °C[4] |
| Solubility | Sparingly soluble in chloroform and dichloromethane; soluble in DMSO.[4][5] |
| ¹H NMR | Spectral data has been reported in patent literature, but is not readily available in peer-reviewed publications.[6] Expected signals would correspond to the piperidine ring protons. |
| ¹³C NMR | Spectral data has been reported in patent literature.[6] Expected signals would correspond to the carbons of the pyrimidopyrimidine core and the piperidine rings. |
Safety and Handling
-
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine: Is an irritant. Avoid contact with skin and eyes. Handle in a fume hood.
-
Piperidine: Is a flammable, toxic, and corrosive liquid. It can cause severe skin burns and eye damage. Use in a well-ventilated fume hood and wear appropriate PPE.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All handling should be done in a fume hood.
-
Triethylamine: Is a flammable and corrosive liquid with a strong, unpleasant odor. It can cause burns. Handle with care in a fume hood.
Ensure all waste is disposed of in accordance with local environmental regulations.
Conclusion
This application note provides a robust and reliable protocol for the regioselective synthesis of this compound. The key to this successful synthesis lies in the understanding and application of the principles of nucleophilic aromatic substitution on the electron-deficient pyrimido[5,4-d]pyrimidine core. By controlling the reaction temperature and the rate of addition of the nucleophile, researchers can selectively functionalize the C-4 and C-8 positions, providing a high-yield pathway to this important pharmaceutical intermediate. The self-validating nature of this protocol, grounded in established chemical principles, ensures its utility for professionals in research and drug development.
References
-
Northen, J. S., Boyle, F. T., Clegg, W., Curtin, N. J., Edwards, A. J., Griffin, R. J., & Golding, B. T. (2002). Controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine into 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (1), 108-115. Available at: [Link]
- Google Patents. (2018). CN108383844B - Synthesis method of 2, 6-dichloro-4, 8-dipiperidinopyrimido [5,4-D ] pyrimidine.
-
ChemBK. (2024). This compound Request for Quotation. Available at: [Link]
-
GSRS. (n.d.). 2,6-DICHLORO-4,8-DI(PIPERIDIN-1-YL)PYRIMIDO(5,4-D)PYRIMIDINE. Available at: [Link]
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Application Note & Detailed Protocol: Synthesis of 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine (CAS: 7139-02-8), a Key Intermediate for Dipyridamole
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed guide for the synthesis, purification, and characterization of 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine, a crucial intermediate in the manufacturing of the coronary vasodilator and anti-thrombotic agent, Dipyridamole.[1][2] This intermediate is also identified as Dipyridamole EP Impurity G.[3]
Scientific Principle: Selective Nucleophilic Aromatic Substitution
The synthesis of the target molecule, 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine, is classically achieved via a selective nucleophilic aromatic substitution (SNAr) reaction. The starting material is 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.[2]
The pyrimido[5,4-d]pyrimidine core is an electron-deficient heteroaromatic system. This electron deficiency is further amplified by the four electron-withdrawing chlorine atoms, making the carbon atoms of the ring susceptible to nucleophilic attack. However, the chlorine atoms at positions C4 and C8 are significantly more reactive towards nucleophiles than those at C2 and C6. This enhanced reactivity is due to better stabilization of the Meisenheimer complex (the intermediate formed during the SNAr reaction) at these positions.
By carefully controlling the reaction conditions, piperidine, acting as the nucleophile, will selectively displace the chlorine atoms at the C4 and C8 positions, leaving the C2 and C6 positions chlorinated. This selectivity is fundamental to obtaining the desired intermediate for the subsequent synthesis of Dipyridamole, where the remaining chlorine atoms are later substituted with diethanolamine.[2]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |
| 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | 17196-88-2 | C₆Cl₄N₄ | 285.90 | Starting material. Handle with care (corrosive, moisture-sensitive). |
| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 | Nucleophile. Use in excess. |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous reaction solvent. |
| Diethanolamine | 111-42-2 | C₄H₁₁NO₂ | 105.14 | Used in the subsequent step to synthesize Dipyridamole.[2] |
| Petroleum Ether | 8032-32-4 | N/A | N/A | Solvent for chromatography. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent for chromatography. |
| Ethanol (75%) | 64-17-5 | C₂H₅OH | 46.07 | Solvent for recrystallization.[1] |
| Sodium Chloride (NaCl) | 7647-14-5 | NaCl | 58.44 | For aqueous wash.[1] |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |
Detailed Experimental Protocol
This protocol describes the synthesis starting from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.
Step 1: Reaction Setup
-
Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Ensure all glassware is oven-dried to prevent moisture, which can react with the starting material.
-
Charge the flask with 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (e.g., 10.0 g, ~35 mmol).
-
Add 100 mL of anhydrous toluene to the flask to dissolve the starting material.
-
Begin stirring and purge the system with nitrogen gas.
Step 2: Nucleophilic Substitution
-
In a separate beaker, prepare a solution of piperidine (a slight excess, e.g., 2.2 equivalents per chloro-group to be substituted, ~154 mmol, ~13.1 g, ~15.2 mL) in 20 mL of anhydrous toluene.
-
Slowly add the piperidine solution to the reaction flask dropwise at room temperature over 30 minutes. The reaction is exothermic; use an ice bath to maintain the temperature if necessary.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated piperidine hydrochloride salt.
-
Wash the filtrate sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
Column Chromatography: The crude product can be purified by silica gel column chromatography.[4] A suitable eluent system is a gradient of petroleum ether and dichloromethane (e.g., starting from 6:1 v/v).[4] Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.
-
Recrystallization: Alternatively, the crude solid can be recrystallized from 75% ethanol to yield the pure product.[1] Dissolve the crude solid in a minimum amount of hot ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the crystals and dry them under a vacuum.
The final product, 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine, should be a pale yellow to light yellow solid.[4]
Alternative Synthetic Routes
While the above protocol is standard, alternative methods have been developed to improve yield, purity, and safety.
-
Copper-Catalyzed Synthesis: This method involves reacting perchloropyrimido[5,4-d]pyrimidine with piperidine in the presence of a copper(I) iodide (CuI) catalyst and cesium carbonate (Cs₂CO₃) as a base. The reaction is typically carried out in nitrobenzene at 180°C for 16 hours under a nitrogen atmosphere.[4] This approach may be suitable for less reactive precursors.
-
Microwave-Assisted Synthesis: A method starting from 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine has been patented.[1][5] This process involves:
-
Selective protection of the hydroxyl groups with 4-toluenesulfonyl chloride.
-
Reaction with piperidine.
-
A final chlorination step using thionyl chloride and triethylamine under microwave irradiation (400-500W for 5-8 minutes).[1] This method is reported to reduce side reactions and improve both purity and yield.[5]
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the Dipyridamole intermediate.
Characterization and Quality Control
Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.
| Parameter | Method | Expected Result |
| Appearance | Visual Inspection | Pale Yellow to Light Yellow Solid.[4] |
| Melting Point | Melting Point Apparatus | 249-251°C.[3][4] |
| Purity | HPLC | ≥ 98%.[3] |
| Identity | ¹H NMR, ¹³C NMR | Spectra should be consistent with the structure of C₁₆H₂₀Cl₂N₆. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 367.28 g/mol .[3][4] | |
| Storage | N/A | Store under inert gas (Nitrogen or Argon) at 2-8°C.[4] |
Safety Precautions
-
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine: This reagent is corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles.
-
Piperidine: Flammable liquid and toxic. Avoid inhalation and skin contact.
-
Toluene and Dichloromethane: These are volatile and hazardous solvents. All operations should be conducted in a well-ventilated fume hood.
-
General: A thorough risk assessment should be conducted before starting any chemical synthesis. Review the Safety Data Sheet (SDS) for all reagents used.
References
- 1. CN108383844B - Synthesis method of 2, 6-dichloro-4, 8-dipiperidinopyrimido [5,4-D ] pyrimidine - Google Patents [patents.google.com]
- 2. Dipyridamole synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,6-Dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine | 7139-02-8 [chemicalbook.com]
- 5. Synthetic method of 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-D]pyrimidine (2018) | Tang Long [scispace.com]
Application Notes & Protocols: Pyrimido[5,4-d]pyrimidine Derivatives as Kinase Inhibitors
I. Introduction: The Pyrimido[5,4-d]pyrimidine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.
The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of many therapeutic agents due to its ability to form key interactions with biological targets.[1] Among fused pyrimidine systems, the pyrimido[5,4-d]pyrimidine core has emerged as a particularly versatile scaffold for designing potent and selective kinase inhibitors.[2][3] This fused heterocyclic system acts as an isostere of the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site within the kinase domain.[4][5] This guide provides an in-depth exploration of the application of pyrimido[5,4-d]pyrimidine derivatives, focusing on their mechanism, structure-activity relationships (SAR), and detailed protocols for their evaluation as kinase inhibitors, with a primary focus on the Epidermal Growth Factor Receptor (EGFR), a well-validated target for this chemical series.[6][7]
II. Mechanism of Action: Targeting the Kinase ATP-Binding Site
Pyrimido[5,4-d]pyrimidine derivatives function primarily as ATP-competitive inhibitors. They target the highly conserved ATP-binding pocket in the catalytic domain of kinases. By occupying this site, the inhibitor prevents the binding of endogenous ATP, thereby blocking the phosphotransfer reaction and halting the downstream signaling cascade.
A prominent example is the inhibition of EGFR, a receptor tyrosine kinase whose hyperactivity drives the growth of several cancers.[8][9] Upon binding its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, activating downstream pro-survival and proliferative pathways such as the RAS-RAF-MEK-ERK pathway. Pyrimido[5,4-d]pyrimidine inhibitors abrogate this initial autophosphorylation step, effectively shutting down the entire signaling cascade.
III. Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrimido[5,4-d]pyrimidine core has yielded crucial insights into the structural requirements for potent kinase inhibition. Studies on 4-anilino-pyrimido[5,4-d]pyrimidines as EGFR inhibitors have been particularly informative.[6][7]
-
The 4-Position: An anilino group at the C4 position is a common feature, providing key interactions within the ATP-binding pocket.
-
The 6-Position: There is significant bulk tolerance at the C6 position.[7] This allows for the introduction of various side chains to modulate properties like solubility and cell permeability without sacrificing potency. In fact, linking bulky, weakly basic solubilizing groups through a secondary amine at this position can dramatically improve inhibitory activity in cellular assays compared to simpler substitutions.[6][7]
-
The 5-Position: The atom at the 5-position influences molecular conformation. Replacing a nitrogen atom (as in a pyridopyrimidine) with a carbon atom at this position can lead to significant out-of-plane rotation of the phenyl group, which can impact binding affinity.[6]
The table below summarizes the SAR for a series of 6-substituted 4-((3-bromophenyl)amino)pyrimido[5,4-d]pyrimidine derivatives against EGFR, demonstrating the impact of C6 modifications on both enzymatic and cellular activity.
| Compound | C6-Substituent (R) | EGFR Enzyme IC50 (nM) | A431 Cell Autophosphorylation IC50 (nM) |
| 5c | -NHMe | 1.6 | 28 |
| 5g | -NH(CH₂)₂NMe₂ | 11 | 8 |
| 5h | -NH(CH₂)₃-morpholino | 10 | 11 |
| 5i | -NH(CH₂)₃N(CH₂CH₂OH)₂ | 4.8 | 6 |
| 5j | -NH(CH₂)₃-N-methylpiperazino | 11 | 18 |
| Data synthesized from Maguire et al., J. Med. Chem. 1997.[6][7] |
These data illustrate a key principle in drug development: while a compound may be highly potent against an isolated enzyme, its cellular efficacy is paramount. The enhanced cellular potency of derivatives like 5g and 5i is likely due to improved physicochemical properties, leading to better cell membrane penetration and higher intracellular concentrations.
IV. Application Protocols
Evaluating a novel pyrimido[5,4-d]pyrimidine derivative requires a multi-step approach, beginning with direct enzymatic assays and progressing to more complex cell-based models.
Protocol 1: Biochemical Kinase Activity Assay (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of a test compound against a purified kinase. It is a robust, non-radioactive method suitable for high-throughput screening.[10] The principle involves a europium-labeled antibody (donor) that recognizes a phosphorylated substrate and a fluorescently labeled tracer (acceptor) that binds to the kinase's ATP pocket. Inhibition of the kinase reduces substrate phosphorylation, preventing FRET from occurring.
Causality Behind Key Steps:
-
ATP Concentration: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.
-
DMSO Concentration: The final DMSO concentration must be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts that could affect kinase activity.[11]
-
Pre-incubation: Pre-incubating the kinase with the inhibitor allows the compound to bind to the target before the enzymatic reaction is initiated with ATP.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the pyrimido[5,4-d]pyrimidine test compound in 100% DMSO. A typical starting concentration is 1 mM, serially diluted 1:3 for a 10-point curve.
-
Assay Plate Preparation: In a 384-well assay plate, add 5 µL of kinase buffer. Transfer 50 nL of the compound serial dilution from the DMSO plate to the assay plate. Add 5 µL of diluted kinase enzyme solution to each well.
-
Enzyme/Inhibitor Incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of a solution containing the fluorescently labeled peptide substrate and ATP to all wells to start the reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 20 µL of the TR-FRET detection mix (containing EDTA to chelate Mg²⁺ and stop the reaction, and the europium-labeled antibody) to each well.
-
Detection Incubation: Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the emission ratio (665/620). Determine the percent inhibition relative to high (no inhibitor) and low (no enzyme) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based EGFR Autophosphorylation Assay
This protocol measures the ability of a compound to inhibit EGFR autophosphorylation in a cellular context, providing a more physiologically relevant measure of potency.[12] It uses a cancer cell line that overexpresses EGFR, such as A431. The readout is typically a sandwich ELISA or a Western blot that specifically detects the phosphorylated form of EGFR.
Causality Behind Key Steps:
-
Serum Starvation: Cells are cultured in low-serum media for several hours before the experiment. This reduces basal signaling activity from growth factors present in the serum, leading to a lower background and a more robust signal window upon stimulation with EGF.
-
EGF Stimulation: A short stimulation with a saturating concentration of EGF robustly activates the EGFR signaling pathway, providing a strong signal for inhibition to be measured against.
-
Lysis Buffer with Inhibitors: The lysis buffer must contain phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins after cell lysis, ensuring the measured signal accurately reflects the state of the cells at the time of lysis.
Step-by-Step Methodology (ELISA Readout):
-
Cell Culture: Seed A431 cells into a 96-well cell culture plate at a density of ~30,000 cells per well and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 16-24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrimido[5,4-d]pyrimidine compound in the low-serum medium. Remove the starvation medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Incubate for 2 hours at 37°C.
-
Ligand Stimulation: Add 10 µL of a concentrated EGF solution to each well (final concentration ~100 ng/mL), except for the unstimulated control wells. Incubate for 10 minutes at 37°C.
-
Cell Lysis: Immediately place the plate on ice. Aspirate the medium and add 100 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well. Agitate for 10 minutes on an orbital shaker at 4°C.
-
ELISA Protocol:
-
Transfer the cell lysates to a p-EGFR (e.g., pY1068) specific sandwich ELISA plate.
-
Incubate, wash, and add detection antibodies according to the manufacturer's protocol.
-
Add the substrate and stop the reaction.
-
-
Data Acquisition: Read the absorbance on a microplate reader.
-
Data Analysis: Subtract the background (unstimulated cells) signal. Plot the absorbance against the compound concentration and fit the data to determine the cellular IC50 value. It is often advisable to run a parallel plate for a total protein or cell viability assay (e.g., MTS/MTT) to normalize for any cytotoxic effects of the compound.
V. Conclusion and Future Directions
The pyrimido[5,4-d]pyrimidine scaffold represents a highly validated and versatile starting point for the development of potent kinase inhibitors. As demonstrated, these compounds can effectively inhibit key oncogenic drivers like EGFR at both the enzymatic and cellular levels. The established protocols provide a clear framework for researchers to screen and characterize novel derivatives. Future work in this area will likely focus on developing derivatives with improved selectivity profiles to minimize off-target effects, enhancing their pharmacokinetic properties for better in vivo efficacy, and overcoming acquired resistance mechanisms, such as the T790M "gatekeeper" mutation in EGFR.[8][9] The continued exploration of this chemical space holds significant promise for the next generation of targeted therapies.
References
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Maguire, M. P., Sheets, K. R., McVety, K., Spada, A. P., & Zilberstein, A. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(10), 1588-1595. [Link]
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Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Egorin, M. J., Ficarro, S. B., Gani, M., Greshock, J., Guss, K. A., Hafner, M., Hsieh, P., Insko, D. E., K-Jones, J., Kamb, A., Klicic, J., ... Zarrinkar, P. P. (2005). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Nature Biotechnology, 23(3), 329-336. [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
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INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
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Maguire, M. P., et al. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Pero, L., et al. (2020). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules. [Link]
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Zhou, W., et al. (2013). Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives as Selective Inhibitors of EGFR Threonine790 to Methionine790 (T790M) Mutants. Angewandte Chemie. [Link]
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Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous Bcr-Abl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]
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Funke, A. M., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]
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Sharma, A., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie. [Link]
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Li, D., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors against L858R/T790M Resistance Mutation. Journal of Medicinal Chemistry. [Link]
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Li, D., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors against L858R/T790M Resistance Mutation. Journal of Medicinal Chemistry. [Link]
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da Silva, J. B., et al. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters. [Link]
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Hrovat, A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals. [Link]
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Te-I, L., et al. (2004). Resistance-modifying agents. 11.(1) Pyrimido[5,4-d]pyrimidine modulators of antitumor drug activity. Synthesis and structure-activity relationships for nucleoside transport inhibition and binding to alpha1-acid glycoprotein. Journal of Medicinal Chemistry. [Link]
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Goodarzi, M., et al. (2019). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences. [Link]
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Ketcham, J. M., et al. (2025). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ResearchGate. [Link]
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Ali, I., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
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Sun, S., et al. (2021). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Singh, U. P., et al. (2018). Targeting VEGF to design pyrimidines against breast cancer and diabetic retinopathy. Bioinformation. [Link]
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Bertrand, T., et al. (2015). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. [Link]
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Wang, Y., et al. (2018). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. Bioorganic Chemistry. [Link]
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Al-Rashood, S. T., et al. (2010). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. International Journal of Molecular Sciences. [Link]
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Yu, Y., et al. (2018). Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry. [Link]
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Al-Ostoot, F. H., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry. [Link]
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Leese, M. P., et al. (2011). Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. Journal of Medicinal Chemistry. [Link]
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El-Naggar, M., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Pero, L., et al. (2020). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules. [Link]
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El-Gohary, N., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie. [Link]
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Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]
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El-Damasy, D. A., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Biomolecular Structure & Dynamics. [Link]
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Al-Massarani, S., et al. (2025). Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. Journal of Molecular Modeling. [Link]
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Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
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Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
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Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]
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Topic: A Comprehensive Experimental Framework for Evaluating the Antitumor Properties of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental guide for the comprehensive preclinical evaluation of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine, a compound identified as a potential antitumor agent[1][2]. The pyrimido[5,4-d]pyrimidine scaffold is of significant interest in medicinal chemistry, with analogues demonstrating modulation of antitumor drug activity, potentially through the inhibition of nucleoside transport[3][4]. This guide outlines a logical, multi-tiered approach, beginning with fundamental in vitro characterization of cytotoxic and cytostatic effects, progressing to mechanistic pathway analysis, and culminating in a foundational in vivo efficacy model. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure robust and reproducible data generation for researchers in oncology and drug development.
Introduction and Scientific Rationale
The compound this compound (herein referred to as Compound X for brevity) belongs to a class of heterocyclic molecules that have garnered attention for their therapeutic potential[5]. The core pyrimido[5,4-d]pyrimidine structure is notably present in dipyridamole, a cardiovascular agent also investigated for its ability to potentiate classical antimetabolite cancer therapies by inhibiting nucleoside transport[6]. This mechanism prevents cancer cells from salvaging nucleosides from the extracellular environment, thereby enhancing the efficacy of drugs that block de novo nucleotide synthesis[6].
Furthermore, various substituted pyrimidine derivatives have been developed as potent inhibitors of key signaling molecules crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and the PI3K/Akt/mTOR pathway[7]. The PI3K/Akt/mTOR axis is one of the most frequently dysregulated signaling networks in human cancers, governing essential cellular processes including growth, metabolism, survival, and apoptosis[8]. Its central role makes it a prime target for novel therapeutic agents[9].
Given this background, a systematic evaluation of Compound X is warranted. The experimental workflow proposed herein is designed to answer three fundamental questions:
-
Does Compound X exhibit cytotoxic or cytostatic activity against cancer cells?
-
What are the cellular mechanisms driving this activity (e.g., apoptosis, cell cycle arrest)?
-
Can the in vitro activity be translated to an in vivo preclinical model?
This guide provides the detailed protocols to rigorously address these questions.
Compound X: Profile
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 7139-02-8 | [2] |
| Molecular Formula | C₁₆H₂₀Cl₂N₆ | [10] |
| Molecular Weight | 367.28 g/mol | [10] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Sparingly soluble in water; soluble in DMSO and ethanol | [1] |
General Workflow for Antitumor Assessment
A tiered approach ensures that resources are used efficiently, with promising results from initial screens justifying progression to more complex and resource-intensive assays.
Figure 1: A tiered experimental workflow for evaluating a novel antitumor compound.
Phase 1: In Vitro Screening Protocols
The initial phase focuses on determining the direct effect of Compound X on the viability and proliferation of cancer cells.
Cell Line Selection and Culture
Rationale: To assess the breadth of activity, a panel of human cancer cell lines from diverse origins should be used. For example:
-
MCF-7: Estrogen-receptor positive breast adenocarcinoma.
-
HCT116: Colorectal carcinoma.
-
A549: Non-small cell lung carcinoma.
-
L1210: Murine leukemia (relevant for nucleoside transport inhibition studies)[4].
All cell lines should be cultured in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
Protocol: Cell Viability (MTT Assay)
Principle: This colorimetric assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product[11]. The amount of formazan is directly proportional to the number of living cells[12].
Materials:
-
Selected cancer cell lines
-
96-well flat-bottom plates
-
Compound X stock solution (10 mM in DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13][14]
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well[12].
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[13]. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Alternative (XTT Assay): The XTT assay is an alternative where the resulting formazan product is water-soluble, eliminating the solubilization step and simplifying the protocol[11].
Phase 2: Mechanistic Elucidation Protocols
If Compound X demonstrates potent cytotoxicity (e.g., low micromolar or nanomolar IC₅₀), the next phase investigates the underlying mechanism of cell death and its effects on other cancer hallmarks.
Protocol: Apoptosis Detection (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity[15].
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[16]
-
Treated and control cells (from 6-well plates)
-
Cold PBS
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cells twice with cold PBS[15].
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL[17].
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI[17].
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark[17].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation:
| Treatment | % Healthy Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| Compound X (IC₅₀) | 55.8 | 25.3 | 15.4 | 3.5 |
| Compound X (2x IC₅₀) | 20.1 | 40.7 | 35.1 | 4.1 |
Protocol: Cell Cycle Analysis
Principle: Flow cytometry with a DNA-binding dye like Propidium Iodide (PI) can quantify the DNA content of cells, allowing for the determination of their distribution in the different phases of the cell cycle (G0/G1, S, G2/M)[18][19]. Accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
Materials:
-
Flow cytometer
-
Treated and control cells
-
Cold 70% ethanol (for fixation)[20]
-
PBS
-
PI/RNase Staining Buffer[18]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells in 6-well plates with Compound X (IC₅₀ and 2x IC₅₀) for 24 hours.
-
Harvesting: Collect and wash cells with PBS as described previously.
-
Fixation: Resuspend the cell pellet (1-2 x 10⁶ cells) and add dropwise into 5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix overnight or for at least 2 hours at -20°C[20]. Ethanol fixation is crucial as it preserves DNA integrity for accurate analysis[18].
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PI/RNase staining buffer. The RNase is essential to degrade RNA, ensuring that PI only binds to DNA[18].
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze by flow cytometry. The data is typically displayed on a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents cell count. Software algorithms are used to quantify the percentage of cells in G0/G1, S, and G2/M phases[21].
Protocol: Cell Invasion Assay (Transwell)
Principle: This assay assesses the invasive potential of cancer cells, a key aspect of metastasis. It uses a two-chamber system (a Transwell insert) where the chambers are separated by a porous membrane coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel[22]. Invasive cells degrade the ECM and migrate through the pores towards a chemoattractant in the lower chamber[23].
Materials:
-
24-well plates with Transwell inserts (8 µm pore size)
-
Matrigel (or other ECM)
-
Serum-free medium and medium with 10% FBS (chemoattractant)
-
Cotton swabs, methanol (for fixation), crystal violet (for staining)
Step-by-Step Protocol:
-
Insert Preparation: Thaw Matrigel on ice. Dilute with cold, serum-free medium and coat the top surface of the Transwell insert membranes. Incubate at 37°C for at least 1 hour to allow the gel to solidify[23].
-
Cell Preparation: Culture cells to ~80% confluency and then serum-starve them for 12-24 hours.
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium containing Compound X at sub-lethal concentrations (e.g., 0.1x and 0.25x IC₅₀). Seed 5 x 10⁴ cells into the upper chamber of the coated inserts.
-
Chemoattractant: Add 600 µL of medium containing 10% FBS to the lower chamber[23].
-
Incubation: Incubate for 24-48 hours.
-
Removal of Non-Invasive Cells: Carefully remove the medium from the upper chamber and use a wet cotton swab to gently wipe away the non-invasive cells and the Matrigel layer[22].
-
Fixation and Staining: Fix the cells that have invaded to the bottom of the membrane with methanol for 20 minutes. Stain with 0.5% crystal violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the stained cells in several random fields of view under a microscope.
Mechanistic Insight: PI3K/Akt/mTOR Pathway Analysis
Rationale: As a central signaling node in cancer, investigating the effect of Compound X on the PI3K/Akt/mTOR pathway is a logical step[24][25]. Western blotting can be used to measure changes in the phosphorylation status of key proteins in this pathway. A decrease in the phosphorylation of proteins like Akt and S6 Ribosomal Protein would suggest inhibition of the pathway.
Figure 2: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with Compound X for a shorter duration (e.g., 2-6 hours) to capture signaling events. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, and anti-GAPDH (as a loading control).
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signals using an enhanced chemiluminescence (ECL) substrate.
Phase 3: In Vivo Efficacy Assessment
Positive in vitro results should be validated in an animal model. A cell line-derived xenograft (CDX) model is a standard and cost-effective starting point[26][27].
Protocol: Subcutaneous Xenograft Model
Principle: Human cancer cells are injected subcutaneously into immunocompromised mice, where they form a solid, measurable tumor[28][29]. This model allows for straightforward assessment of a drug's ability to inhibit tumor growth in vivo.
Animals: Immunocompromised mice (e.g., Athymic Nude or NOD/SCID), 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Step-by-Step Protocol:
-
Cell Implantation: Harvest cancer cells (e.g., HCT116) and resuspend in a 1:1 mixture of sterile PBS and Matrigel at 5 x 10⁶ cells per 100 µL. Inject subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice 2-3 times per week. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., saline with 5% DMSO and 5% Tween-80) via the chosen route (e.g., intraperitoneal injection).
-
Group 2 (Compound X): Administer Compound X at a predetermined dose.
-
Group 3 (Positive Control): Administer a standard-of-care chemotherapeutic agent.
-
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times weekly. Body weight is a key indicator of toxicity.
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined size limit, or after a fixed duration. Euthanize mice and excise tumors for weighing and further analysis (e.g., histology, western blot).
Data Presentation:
| Group | N | Dosing Schedule | Mean Tumor Volume (Day 21) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change |
| Vehicle | 8 | Daily, IP | 1250 mm³ | 0% | +2.5% |
| Compound X (25 mg/kg) | 8 | Daily, IP | 550 mm³ | 56% | -3.0% |
| Positive Control | 8 | Q3D, IV | 400 mm³ | 68% | -8.5% |
Advanced Model: If results are promising, a Patient-Derived Xenograft (PDX) model can be employed. PDX models, created by implanting fresh patient tumor tissue into mice, better recapitulate the heterogeneity and microenvironment of human cancers, offering more clinically relevant data[30][31][32].
References
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Ayuso, M., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. Retrieved from [Link]
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Miricescu, D., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? International Journal of Molecular Sciences. Retrieved from [Link]
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Leardi, S., et al. (2000). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Anticancer Research. Retrieved from [Link]
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XenoSTART. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Retrieved from [Link]
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Martini, M., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology. Retrieved from [Link]
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Janku, F., et al. (2011). Targeting PI3K/mTOR Signaling in Cancer. Cancer Discovery. Retrieved from [Link]
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Al-Bayati, M. A., et al. (2024). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers. Retrieved from [Link]
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Ichor Life Sciences. (n.d.). Xenograft Models. Retrieved from [Link]
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Cho, S. Y., et al. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. Retrieved from [Link]
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Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. Retrieved from [Link]
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Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
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Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]
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The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]
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HuaTeng. (2025). Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound CAS 7139-02-8 Product Specification. Retrieved from [Link]
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Griffin, R. J., et al. (2003). Resistance-modifying agents. 11.(1) Pyrimido[5,4-d]pyrimidine modulators of antitumor drug activity. Synthesis and structure-activity relationships for nucleoside transport inhibition and binding to alpha1-acid glycoprotein. Journal of Medicinal Chemistry. Retrieved from [Link]
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Kabos, P., & Sartorius, C. A. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. Retrieved from [Link]
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Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]
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Menon, A., & V, K. K. (2019). In-vitro Models in Anticancer Screening. ResearchGate. Retrieved from [Link]
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Rather, R. A., & Bhagat, M. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. Retrieved from [Link]
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NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
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Visikol. (2019). In vitro Cancer Drug Screening Services. Retrieved from [Link]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
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CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay. Retrieved from [Link]
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Marshall, J. (2011). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
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Steel, C., et al. (2025). Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas. Methods in Molecular Biology. Retrieved from [Link]
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Thiyagarajan, V., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Griffin, R. J., et al. (2003). Resistance-Modifying Agents. 11. Pyrimido[5,4-d]pyrimidine Modulators of Antitumor Drug Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
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Griffin, R. J., et al. (2003). Resistance-Modifying Agents. 11. Pyrimido[5,4-d]pyrimidine Modulators of Antitumor Drug Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
-
Al-Rashood, S. T., et al. (2011). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. International Journal of Molecular Sciences. Retrieved from [Link]
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Naesens, L., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 2,6-DICHLORO-4,8-DI(PIPERIDIN-1-YL)PYRIMIDO(5,4-D)PYRIMIDINE. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine. Retrieved from [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine
Abstract
This application note presents a detailed, robust, and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of purity and related substances of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine (DCPP). DCPP is a key intermediate in the synthesis of various pharmaceutical compounds, including the coronary vasodilator Dipyridamole[1][2]. Ensuring the purity of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API). The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability analysis. The method's stability-indicating capability was confirmed through comprehensive forced degradation studies. All validation activities were performed in accordance with the International Council for Harmonisation (ICH) guidelines[3][4].
Introduction and Scientific Rationale
High-performance liquid chromatography (HPLC) is the predominant analytical technique in the pharmaceutical industry for assessing the purity of drug substances and intermediates.[5][6][7]. The compound of interest, this compound (CAS No: 7139-02-8), is a complex heterocyclic molecule with a pyrimido[5,4-d]pyrimidine core.[8][9][10]. The presence of basic nitrogen atoms within the piperidinyl groups and the core ring system necessitates careful control of the mobile phase pH to ensure consistent analyte ionization and achieve symmetrical peak shapes.[11].
The analysis of pyrimidine derivatives is frequently accomplished using RP-HPLC with C8 or C18 stationary phases.[12]. This method was developed on a C18 column, which provides the necessary hydrophobic retention for the DCPP molecule. A buffered acidic mobile phase was chosen to protonate the basic nitrogen atoms, thereby minimizing peak tailing and ensuring reproducible retention times. The validation protocol is designed as a self-validating system, where each parameter confirms the method's fitness for its intended purpose, as outlined in the ICH Q2(R2) guidelines.[3][4]. A critical component of this work is the forced degradation study, which is essential for developing a stability-indicating method capable of separating the main analyte from potential degradation products that could form under various stress conditions.[13][14].
Experimental Protocol: HPLC Method
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatographic Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Reference Standard: DCPP Reference Standard (RS), purity ≥ 99.5%.
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Purified Water (Milli-Q or equivalent).
Chromatographic Conditions
The established chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (30% B), 5-25 min (30-70% B), 25-30 min (70% B), 30.1-35 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 285 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Solutions
-
Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with diluted Orthophosphoric Acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of DCPP RS into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 50 mg of the DCPP test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This concentration is used for the detection of impurities at a 0.1% level relative to the main peak.
System Suitability Testing (SST)
Before commencing any analysis, the chromatographic system's performance must be verified. Inject the Standard Solution in six replicates and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD for Peak Area | ≤ 2.0% |
| % RSD for Retention Time | ≤ 1.0% |
These criteria ensure that the system is operating with adequate sensitivity, efficiency, and reproducibility for the analysis.[15].
Method Validation Protocol
The developed method was validated according to the ICH Q2(R2) guideline for key performance characteristics.[4].
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]. This was established through forced degradation studies.
Protocol: A stock solution of DCPP (1000 µg/mL) was subjected to the following stress conditions:[14][16].
-
Acid Hydrolysis: 5 mL of stock + 5 mL of 1 M HCl, heated at 80°C for 4 hours. Neutralized before injection.
-
Base Hydrolysis: 5 mL of stock + 5 mL of 1 M NaOH, heated at 80°C for 2 hours. Neutralized before injection.
-
Oxidative Degradation: 5 mL of stock + 5 mL of 30% H₂O₂, stored at room temperature for 24 hours.
-
Thermal Degradation: The solid DCPP sample was kept in a hot air oven at 105°C for 48 hours, then dissolved for analysis.
-
Photolytic Degradation: The solid DCPP sample was exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light in a photostability chamber.
Acceptance Criteria: The method is considered stability-indicating if there is adequate resolution (R > 2.0) between the DCPP peak and the peaks of any degradation products formed. Peak purity analysis using a DAD detector should confirm the spectral homogeneity of the DCPP peak in all stressed samples.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[17]. Protocol: A series of solutions were prepared from the DCPP RS stock solution, ranging from the Limit of Quantitation (LOQ) to 150% of the standard concentration (e.g., 0.5, 5, 25, 50, 100, 150 µg/mL). Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.
Accuracy
Accuracy was determined by applying the method to samples of known purity and by recovery studies. Protocol: The sample solution was spiked with the DCPP RS at three concentration levels (e.g., 50%, 100%, and 150% of the standard concentration). Each level was prepared in triplicate. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.[17].
-
Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a different day by a different analyst using a different instrument. Acceptance Criteria: The Relative Standard Deviation (% RSD) for the purity results should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]. Protocol: Determined based on the signal-to-noise ratio method. A series of dilute solutions of DCPP were injected. Acceptance Criteria: LOD is typically where S/N ≥ 3:1. LOQ is typically where S/N ≥ 10:1, with acceptable precision (%RSD ≤ 10%).
Robustness
The robustness of the method was evaluated by making small, deliberate variations to the method parameters. Protocol: Variations included:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units) Acceptance Criteria: System suitability parameters must be met under all varied conditions, and the purity results should not be significantly affected.
Visualizations and Workflows
Overall Analytical Workflow
The following diagram illustrates the logical flow of the purity assessment process from sample receipt to final reporting.
Caption: High-level workflow for DCPP purity assessment by HPLC.
Interrelation of Validation Parameters
This diagram shows how the core validation parameters collectively ensure the method is fit for its purpose.
Caption: Conceptual map of ICH validation parameters.
Conclusion
The HPLC method detailed in this application note is proven to be a reliable and robust tool for the purity assessment of this compound. The comprehensive validation study, conducted in alignment with ICH guidelines, confirms that the method is specific, accurate, precise, and linear over the desired analytical range. The successful forced degradation studies establish its stability-indicating nature, making it highly suitable for routine quality control, release testing, and stability monitoring in a pharmaceutical development and manufacturing environment.
References
- Heterocycles Structural Analysis in HPLC Method Development. (2025). Readers Insight.
- ICH Guidelines for Analytical Method Valid
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025).
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- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2023). MDPI.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
- 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine CAS: 7139-02-8.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (2016). Frontiers in Pharmacology.
- Analytical Method Development by High Performance Liquid Chromatography. (2022). International Journal of Trend in Scientific Research and Development.
- Steps involved in HPLC Method Development.Asian Journal of Pharmaceutical Research.
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- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research.
- 2,6-DICHLORO-4,8-DI(PIPERIDIN-1-YL)PYRIMIDO(5,4-D)PYRIMIDINE.
- 2,6-dichloro-4,8-di(piperidin-1-yl)
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine.PubChem.
- 2,6-Dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine (CAS 7139-02-8)
- Development and validation of a head space gas chromatographic method for the determination of ethylene.World Journal of Pharmaceutical Research.
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Application Notes & Protocols: A Strategic Guide to Developing Novel Antitrypanosomal Agents from Pyrimido[5,4-d]pyrimidine Scaffolds
Abstract
Human African Trypanosomiasis (HAT), or sleeping sickness, remains a significant public health threat in sub-Saharan Africa. The limitations of current therapies—including toxicity, difficult administration, and emerging resistance—necessitate an urgent search for new, effective, and safer drugs[1][2][3]. This guide provides a comprehensive framework for researchers engaged in the discovery and preclinical development of novel antitrypanosomal agents based on the pyrimido[5,4-d]pyrimidine scaffold. This heterocyclic system has recently emerged as a promising starting point, with derivatives demonstrating potent activity against Trypanosoma brucei in the low micromolar range[1][4]. We present a logically structured workflow, from targeted chemical synthesis and robust biological evaluation to preliminary mechanism of action studies, grounded in established scientific principles and field-proven methodologies.
The Rationale: Why Pyrimido[5,4-d]pyrimidines?
The selection of a chemical scaffold is a critical decision in drug discovery. The pyrimido[5,4-d]pyrimidine core is an attractive candidate for several reasons:
-
Proven Biological Activity: Recent studies have been the first to report the synthesis and significant in vitro activity of pyrimido[5,4-d]pyrimidine derivatives against T. brucei, with IC50 values as low as 0.94 µM[1][2][4]. This establishes a clear precedent for its potential.
-
Synthetic Tractability: The core structure can be synthesized and functionalized through established chemical routes, allowing for the systematic generation of a diverse library of analogues. This is essential for exploring the Structure-Activity Relationship (SAR) and optimizing for potency and selectivity[4][5][6].
-
Structural Versatility: The scaffold possesses multiple sites for chemical modification (e.g., positions 4 and 8), enabling fine-tuning of physicochemical properties to improve drug-like characteristics such as solubility, metabolic stability, and target engagement[7].
Our objective is to leverage this scaffold to develop lead compounds that exhibit high potency against the parasite and a wide therapeutic window, characterized by minimal toxicity to mammalian cells.
Synthesis Strategy: Building the Compound Library
The cornerstone of this drug discovery program is the creation of a focused library of pyrimido[5,4-d]pyrimidine derivatives. The synthetic approach is designed to be versatile, allowing for the introduction of diverse substituents to probe the chemical space for optimal antitrypanosomal activity.
Causality in Synthetic Design
The choice of synthetic route is dictated by efficiency and adaptability. A multi-step synthesis beginning from commercially available precursors allows for late-stage diversification, which is a highly efficient strategy for building a library. The following protocol is a generalized adaptation from successful reported syntheses[4].
Protocol 2.1: General Synthesis of 4,8-Disubstituted Pyrimido[5,4-d]pyrimidines
This protocol outlines a common pathway involving the construction of the pyrimidine ring followed by the fused pyrimidine ring.
Step 1: Synthesis of Substituted Pyrimidine Intermediate
-
Rationale: This initial step creates the first pyrimidine ring, which will serve as the foundation for the fused system. The choice of starting materials will determine the initial substitution pattern.
-
Procedure: A "one-pot" reaction can be employed. Starting with appropriately substituted precursors, react with hydrazine hydrate in a suitable solvent system (e.g., acetonitrile/ethanol) at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). This step yields a key hydrazinylpyrimidine intermediate[4].
Step 2: Cyclization to Form the Pyrimido[5,4-d]pyrimidine Core
-
Rationale: This is the key ring-forming step that creates the fused heterocyclic scaffold.
-
Procedure: The intermediate from Step 1 is reacted with a suitable cyclizing agent. For instance, Dimroth rearrangement conditions can be used, reacting the intermediate with a nucleophile at elevated temperatures (e.g., 80°C) to achieve the desired core structure[4].
Step 3: Functionalization of the Scaffold
-
Rationale: This final step introduces diversity into the library. By reacting the core scaffold with a variety of aldehydes or other electrophiles, different functional groups can be installed at key positions (e.g., C4 and C8), which is critical for modulating biological activity.
-
Procedure: The core scaffold is dissolved in a solvent like DMSO or ethanol. An appropriate aldehyde (1.0–1.2 equivalents) is added, followed by a catalytic amount of acid (e.g., H₂SO₄). The reaction is typically stirred at room temperature for a period ranging from 10 minutes to several hours[4].
Step 4: Purification and Characterization
-
Rationale: Ensuring the purity and confirming the structure of each synthesized compound is paramount for reliable biological data.
-
Procedure: The final products are purified using standard techniques such as column chromatography or recrystallization. The structure and purity of each compound must be confirmed by analytical methods including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization of the Synthetic Workflow
Caption: Generalized workflow for the synthesis of a pyrimido[5,4-d]pyrimidine library.
In Vitro Biological Evaluation: The Primary Screen
Once synthesized, each compound must be evaluated for its biological activity. The primary screening cascade is designed to answer two fundamental questions:
-
How potent is the compound against the target parasite (T. brucei)?
-
How selective is the compound for the parasite over host cells?
Protocol 3.1: Antitrypanosomal Activity (IC50) Determination against T. brucei
This protocol determines the half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit parasite growth by 50%. It is the primary metric for potency.
1. Materials and Reagents:
-
Trypanosoma brucei brucei (e.g., bloodstream form, Strain 427)[8].
-
Complete HMI-9 medium supplemented with 10% fetal bovine serum[9].
-
Resazurin sodium salt solution (viability indicator)[10].
-
Test compounds dissolved in DMSO (10 mM stock).
-
Reference drug (e.g., Pentamidine or Diminazine Aceturate)[3].
-
Sterile, 96-well clear-bottom black microplates.
-
Humidified incubator (37°C, 5% CO₂).
-
Fluorescence plate reader.
2. Procedure:
-
Parasite Preparation: Culture T. brucei in HMI-9 medium to the mid-logarithmic growth phase. Count parasites using a hemocytometer and adjust the concentration to 2 x 10⁵ cells/mL in fresh, pre-warmed medium[9].
-
Compound Plating:
-
Prepare serial 2-fold dilutions of the test compounds in culture medium in a separate plate. Ensure the final DMSO concentration in the assay wells will be ≤0.5% to avoid solvent toxicity[8][9].
-
Add 50 µL of the parasite suspension to each well of the assay plate (yielding 1 x 10⁴ parasites per well)[9].
-
Add 50 µL of the compound dilutions to the respective wells.
-
Include controls: parasites with medium only (negative control) and parasites with a reference drug (positive control).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere[8].
-
Viability Assessment:
-
Add 10 µL of Resazurin reagent to each well[9].
-
Incubate for an additional 24 hours. Viable, metabolically active cells will reduce the blue resazurin to the fluorescent pink resorufin.
-
-
Data Acquisition: Read fluorescence on a plate reader (Excitation: ~560 nm, Emission: ~590 nm)[9].
-
Data Analysis:
-
Normalize the fluorescence data to the controls.
-
Plot the percentage of growth inhibition against the log of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism)[10].
-
Protocol 3.2: Mammalian Cell Cytotoxicity (CC50) and Selectivity Index (SI)
This protocol assesses the toxicity of the compounds to a representative mammalian cell line to determine the 50% cytotoxic concentration (CC50).
1. Materials and Reagents:
-
Mammalian cell line (e.g., THP-1, HEK293, or L6 cells)[4][10][11].
-
Appropriate culture medium (e.g., RPMI 1640 or DMEM) with 10% fetal bovine serum.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Resazurin.
-
Other reagents as listed in Protocol 3.1.
2. Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at an appropriate density (e.g., 0.5 x 10⁴ cells/well) and allow them to attach overnight[12][13].
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds, similar to the antitrypanosomal assay[12].
-
Incubation: Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere[10][13].
-
Viability Assessment: Add MTT or Resazurin reagent and incubate for an additional 2-4 hours. If using MTT, solubilize the resulting formazan crystals with DMSO[12][13].
-
Data Acquisition & Analysis: Measure absorbance (~570 nm for MTT) or fluorescence. Calculate the CC50 value using the same non-linear regression method as for the IC50[12].
3. Calculating the Selectivity Index (SI):
-
Rationale: The SI is a critical parameter that quantifies the therapeutic window of a compound. A higher SI value indicates greater selectivity for the parasite over host cells.
-
Calculation: SI = CC50 (mammalian cells) / IC50 (T. brucei)
-
Interpretation: A compound with an SI > 10 is generally considered a promising hit for further investigation[1][4].
Data Presentation
Summarize all quantitative data in a structured table for clear comparison and SAR analysis.
Table 1: In Vitro Activity of Pyrimido[5,4-d]pyrimidine Derivatives
| Compound ID | R¹ Substituent | R² Substituent | IC50 vs T. brucei (μM)[4] | CC50 vs THP-1 cells (μM)[4] | Selectivity Index (SI) |
| 4c | H | 3-(4'-pyridinylCH₂O)C₆H₄ | 0.94 | >100 | >107 |
| 5j | 3,4-(HO)₂C₆H₃ | 3-(HO(CH₂)₃O)C₆H₄ | 2.72 | >100 | >37 |
| 5q | H | 3-(4'-pyridinylCH₂O)C₆H₄ | 1.73 | >100 | >58 |
| Control | Pentamidine | - | ~0.005 | ~20 | ~4000 |
Data is representative and adapted from published studies for illustrative purposes[3][4].
In Vivo Efficacy Assessment
Promising candidates from in vitro screening (high potency, high SI) must be evaluated in an animal model of infection. This step is crucial to assess the compound's efficacy within a complex biological system, providing insights into its pharmacokinetics and overall therapeutic potential.
Protocol 4.1: Murine Model of Stage 1 African Trypanosomiasis
1. Animal Model and Infection:
-
Model: Use a suitable mouse strain (e.g., CD-1 or C57BL/6)[3][14]. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Infection: Infect mice intraperitoneally (i.p.) with a defined number of bloodstream-form T. brucei parasites.
2. Compound Administration:
-
Formulation: Prepare the test compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, oral).
-
Dosing: Administer the compound once or twice daily for a set period (e.g., 5 consecutive days)[3][14]. The dose will be determined based on in vitro potency and any preliminary toxicity data.
3. Monitoring and Endpoints:
-
Parasitemia: Monitor parasite levels in the blood by microscopic examination of tail vein blood samples at regular intervals[14].
-
Clinical Signs: Observe the mice for any signs of toxicity or adverse effects (e.g., weight loss).
-
Primary Endpoint: The primary endpoint is the complete clearance of parasites from the blood and the survival of the mice for a defined post-treatment period (e.g., 30-60 days) to check for relapse. A compound that achieves this is considered curative in the model[14].
Visualization of the In Vivo Workflow
Caption: A streamlined workflow for evaluating antitrypanosomal compounds in a mouse model.
Elucidating the Mechanism of Action (MoA)
Identifying the molecular target and MoA of a lead compound is crucial for rational optimization and for predicting and overcoming potential resistance. While phenotypic screening often precedes MoA studies, several powerful techniques can be employed for target deconvolution[15][16].
Experimental Strategies for Target Identification
-
Genetic Approaches: These methods identify genes that modulate a cell's response to a drug.
-
Overexpression Libraries: Transfect a T. brucei library where each cell overexpresses a different gene. Select for cells that survive in the presence of the drug. The overexpressed gene in the resistant population may encode the drug's target (as higher target levels can overcome inhibition) or a resistance factor[15][17].
-
RNA Interference (RNAi) Libraries: Conversely, using an RNAi library can identify targets where reduced expression leads to hypersensitivity to the drug. This approach is powerful for finding essential enzymes[15].
-
-
Metabolomic Analysis: Use mass spectrometry to compare the metabolite profiles of treated versus untreated parasites. The accumulation or depletion of specific metabolites can provide strong clues about which biochemical pathway is being disrupted by the compound[14].
-
Apoptosis and Cell Cycle Analysis:
-
Rationale: Many effective drugs induce programmed cell death (apoptosis) in parasites. Determining if the compounds trigger this pathway can provide insight into their MoA.
-
Protocol: Treat parasites with the compound for 24 hours. Use a Fluorescence-Activated Cell Sorter (FACS) with apoptosis-detecting reagents (e.g., Annexin V/Propidium Iodide) to quantify apoptotic and necrotic cells. This can reveal if cell death is programmed and can also identify alterations in the cell cycle[13].
-
Visualization of MoA Discovery Pathways
Caption: Key experimental pathways for elucidating the mechanism of action of a hit compound.
Conclusion and Forward Look
The pyrimido[5,4-d]pyrimidine scaffold represents a validated and promising starting point for the development of a new class of antitrypanosomal agents. The integrated workflow presented here—encompassing rational synthesis, a robust cascade of in vitro and in vivo testing, and modern target deconvolution strategies—provides a clear and actionable path for researchers in this field. Successful identification of a lead compound with curative in vivo efficacy will pave the way for more advanced preclinical development, including detailed ADME-Tox studies, lead optimization, and ultimately, the potential to deliver a new therapeutic option for those suffering from Human African Trypanosomiasis.
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Guedes, A. R., et al. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters, 13(9), 1427–1433. [Link]
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Pineda, E., & De Rycker, M. (2018). Drug Target Identification Using a Trypanosome Overexpression Library. Antimicrobial Agents and Chemotherapy, 62(11). [Link]
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University of Porto. (n.d.). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. Sigarra U.Porto. [Link]
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Canavaci, A. M., et al. (2010). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases, 4(7), e740. [Link]
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Li, J., et al. (2018). Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 28(17), 2927-2932. [Link]
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Pineda, E., & De Rycker, M. (2018). Drug Target Identification Using a Trypanosome Overexpression Library. ResearchGate. [Link]
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Guedes, A. R., et al. (2024). SAR Study of 4,8-Disubstituted Pyrimido[5,4-d]pyrimidines Exhibiting Antitrypanosomal and Antileishmanial Activity. ACS Medicinal Chemistry Letters. [Link]
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Guedes, A. R., et al. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. National Institutes of Health. [Link]
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Mäser, P., & Wittlin, S. (2020). In Vitro Drug Efficacy Testing Against Trypanosoma brucei. Springer Nature Experiments. [Link]
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Tielens, S., et al. (2024). Discovery and Development of an Advanced Lead for the Treatment of African Trypanosomiasis. ACS Infectious Diseases. [Link]
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Guedes, A. R., et al. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. PubMed. [Link]
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Jacobs, R. T., et al. (2011). Development of Novel Drugs for Human African Trypanosomiasis. Expert Opinion on Drug Discovery, 6(9), 895-911. [Link]
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Pena, I., et al. (2021). Targeting trypanosomes: how chemogenomics and artificial intelligence can guide drug discovery. Essays in Biochemistry, 65(5), 705-720. [Link]
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Canavaci, A. M., et al. (2010). In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds. PubMed. [Link]
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Sykes, M. L., & Avery, V. M. (2014). Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need. PMC. [Link]
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da Silva, V. C., et al. (2022). Discovery of New Hits as Antitrypanosomal Agents by In Silico and In Vitro Assays Using Neolignan-Inspired Natural Products from Nectandra leucantha. MDPI. [Link]
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Avula, B., et al. (2016). Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads. BMC Complementary and Alternative Medicine, 16, 371. [Link]
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Ceras, A. D., et al. (2023). Multitask learning-driven identification of novel antitrypanosomal compounds. Future Medicinal Chemistry, 15(16), 1435-1453. [Link]
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Jacobs, R. T., et al. (2011). Development of novel drugs for human African trypanosomiasis. edoc. [Link]
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Bulus, T., et al. (2016). Determination of IC50 and IC90 Values of Ethanolic Extracts of Some Medicinal Plants against Trypanosoma brucei brucei. ResearchGate. [Link]
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Gómez-Osorio, V., et al. (2021). Preclinical Studies in Anti-Trypanosomatidae Drug Development. MDPI. [Link]
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Jacobs, R. T., et al. (2011). Development of Novel Drugs for Human African Trypanosomiasis. ResearchGate. [Link]
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Bulus, T., et al. (2016). Determination of IC50 and IC90 Values of Ethanolic Extracts of So. IT Medical Team. [Link]
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Bulus, T., et al. (2016). Determination of IC50 and IC90 Values of Ethanolic Extracts of Some Medicinal Plants against Trypanosoma brucei brucei. Archives of Clinical Microbiology. [Link]
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Van de Walle, T., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5195. [Link]
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Li, F. J., et al. (2016). Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth. Antimicrobial Agents and Chemotherapy, 60(8), 4612-4619. [Link]
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Yunos, N. A. M., et al. (2015). Antitrypanosomal screening and cytotoxic effects of selected medicinal plants. ResearchGate. [Link]
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Sahrapeyma, S., et al. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. [Link]
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Al-Obaid, A. M., et al. (2011). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. National Institutes of Health. [Link]
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Pollak, A. J. (2022). Uncovering the Role of 5'-Nucleotidases in Pyrimidine Metabolism in Trypanosoma brucei. Johns Hopkins University. [Link]
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Application Notes and Protocols: Elucidating the Mechanism of Action of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine
Introduction
The compound 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine, hereafter referred to as "Compound X," belongs to the pyrimido[5,4-d]pyrimidine class of heterocyclic compounds. This structural class is of significant interest in drug discovery, with various derivatives reported to possess therapeutic potential, including antitumor, antileishmanial, and GPR119 agonistic activities[1][2][3][4]. Specifically, Compound X has been described as an antitumor agent, suggesting it modulates cellular pathways critical for cancer cell proliferation and survival.
Understanding the precise mechanism of action (MoA) is a cornerstone of drug development. It enables target-based optimization, predicts potential on- and off-target effects, and facilitates the development of biomarkers for clinical trials[5]. Given the chemical structure of Compound X, and the known activities of related pyrimidine-based scaffolds which often target kinases, a primary hypothesis is that Compound X may function as a protein kinase inhibitor[6][7]. However, a comprehensive and unbiased investigation is crucial to definitively identify its molecular target(s) and downstream functional effects.
This document provides a detailed, phased protocol for researchers, scientists, and drug development professionals to systematically elucidate the MoA of Compound X. The workflow is designed to progress from broad, unbiased hypothesis generation to specific target validation and detailed biophysical characterization, ensuring scientific rigor and trustworthiness at each step.
Phase 1: Unbiased Target Identification & Hypothesis Generation
The initial phase aims to identify potential protein targets of Compound X without preconceived bias. A multi-pronged approach combining kinome-wide screening with affinity-based proteomics provides a comprehensive survey of potential interactions.
Kinome Profiling for Kinase Inhibitor Activity
Rationale: The pyrimidine core is a common scaffold in many FDA-approved kinase inhibitors. Therefore, a logical first step is to assess Compound X's activity across the human kinome. This will rapidly determine if it is a kinase-directed agent and reveal its selectivity profile.[8] Kinome profiling services offer screening against hundreds of kinases, providing a broad view of potential targets and off-targets.[9][10]
Experimental Protocol: Activity-Based Kinome Scan
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. From this, prepare a 100X working stock (e.g., 100 µM) for submission to a profiling service.
-
Assay Format: Select a service that performs activity-based assays, such as radiometric (e.g., HotSpot™) or fluorescence-based kinetic assays (e.g., PhosphoSens®).[9][10] These directly measure the enzyme's catalytic activity.
-
Screening Concentration: Perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) to identify any kinases that are significantly inhibited.
-
ATP Concentration: It is advisable to screen at a physiological ATP concentration (e.g., 1 mM) to better reflect the cellular environment, or at the Km of ATP for each kinase to assess maximum potency.[9]
-
Data Analysis: The primary output will be the percent inhibition of each kinase relative to a DMSO vehicle control. Hits are typically defined as kinases showing >50% or >75% inhibition.
Data Presentation: Hypothetical Kinome Profiling Results
| Target Kinase | Family | % Inhibition @ 1 µM Compound X |
| Kinase A | CMGC | 92% |
| Kinase B | TK | 85% |
| Kinase C | AGC | 21% |
| Kinase D | CAMK | 15% |
| ... (400+ others) | <10% |
This table clearly identifies Kinase A and Kinase B as primary hits for follow-up investigation.
Affinity-Based Chemical Proteomics for Unbiased Target Discovery
Rationale: While kinome profiling is excellent for its intended target class, Compound X may bind to non-kinase proteins. Affinity-based proteomics is a powerful, unbiased method to "fish" for binding partners directly from a complex cell lysate.[11][12] This involves immobilizing the compound on a solid support to capture its interacting proteins, which are then identified by mass spectrometry.
Experimental Protocol: On-Bead Affinity Pulldown
-
Probe Synthesis: Synthesize an analogue of Compound X that incorporates a linker (e.g., polyethylene glycol) terminating in a reactive group for covalent attachment to a resin, such as NHS-activated sepharose beads. It is critical that the linker attachment point does not disrupt the compound's primary binding pharmacophore.
-
Cell Lysate Preparation: Culture a relevant cancer cell line (e.g., a line known to be sensitive to Compound X) and prepare a native cell lysate using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Affinity Pulldown:
-
Incubate the cell lysate with the Compound X-conjugated beads.
-
As a negative control, incubate a separate aliquot of lysate with unconjugated beads (mock beads).
-
For a competition control, incubate another aliquot of lysate with the Compound X-conjugated beads in the presence of an excess of free, unconjugated Compound X. This will distinguish specific binders from non-specific resin binders.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific proteins. Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the entire protein lane, and subject it to in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the Compound X pulldown compared to both the mock bead control and the competition control.
Phase 2: In-Cell Target Validation
The identification of putative targets is only the first step. It is crucial to confirm that Compound X engages these targets within the complex milieu of a living cell.[13]
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is the gold standard for verifying direct target engagement in intact cells or cell lysates.[14][15] The principle is that a protein's thermal stability increases when it is bound to a ligand.[16] By heating cells treated with Compound X across a temperature gradient, we can observe a shift in the melting temperature (Tagg) of the target protein if binding occurs.
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Treatment: Culture the chosen cell line and treat replicate samples with either Compound X (at various concentrations, e.g., 1 µM, 10 µM) or a DMSO vehicle control for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 45°C to 70°C). One sample should remain at room temperature as the non-heated control.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Protein Detection: Collect the supernatants (soluble fraction) and analyze the protein levels of the putative target (e.g., Kinase A) using Western blotting.
-
Data Analysis: Quantify the band intensity for the target protein at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a "melting curve." A shift of this curve to the right in the compound-treated samples indicates target engagement.[17]
Visualization: CETSA Workflow
Caption: Workflow for verifying target engagement using the Cellular Thermal Shift Assay (CETSA).
Phase 3: Functional Characterization and Pathway Analysis
Once direct binding to a target is confirmed, the next step is to understand the functional consequences of this interaction. If the target is a kinase, this involves assessing its phosphorylation status and the activity of its downstream signaling pathway.
Western Blot for Pathway Modulation
Rationale: Western blotting is a robust technique for measuring changes in protein expression and post-translational modifications, such as phosphorylation, which is the direct output of kinase activity.[18] By treating cells with Compound X and probing for the phosphorylated form of the target kinase (autophosphorylation) and its key substrates, we can confirm functional inhibition of the signaling cascade.
Experimental Protocol: Signaling Pathway Analysis
-
Cell Culture and Treatment: Seed cells in culture dishes and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Compound Treatment: Treat cells with increasing concentrations of Compound X (e.g., 0, 0.1, 0.5, 1, 5 µM) for a defined period (e.g., 2 hours). If the pathway is activated by a specific growth factor, add the growth factor for the last 15-30 minutes of the incubation.
-
Lysis and Protein Quantification: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody specific to the phosphorylated form of the target (e.g., anti-p-Kinase A) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]
-
-
Stripping and Reprobing: To normalize the data, strip the membrane and re-probe with an antibody against the total protein level of the target (e.g., anti-total-Kinase A) and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.
Visualization: Hypothetical Signaling Pathway Inhibition
Caption: Diagram of Compound X inhibiting a hypothetical kinase signaling cascade.
Phase 4: Biophysical Characterization of Drug-Target Interaction
This final phase provides quantitative data on the binding affinity, kinetics, and thermodynamics of the interaction between Compound X and its validated target protein. These data are critical for structure-activity relationship (SAR) studies and lead optimization.[20]
Surface Plasmon Resonance (SPR) for Binding Kinetics
Rationale: SPR is a label-free technique that provides real-time data on molecular interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[21][22]
Experimental Protocol: SPR Analysis
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein (e.g., Kinase A) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Analyte Injection: Prepare a series of dilutions of Compound X in running buffer. Inject these solutions sequentially over the sensor chip surface, from lowest to highest concentration.
-
Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate sensorgrams for each concentration. Each cycle consists of an association phase (compound flowing over) and a dissociation phase (buffer flowing over).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate ka, kd, and KD (KD = kd/ka).
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[23] It is considered the gold standard for measuring binding affinity in solution and can determine the binding constant (Ka, inverse of KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[24]
Experimental Protocol: ITC Analysis
-
Sample Preparation: Prepare solutions of the purified target protein and Compound X in the same buffer to avoid artifacts from buffer mismatch. Typically, the protein is placed in the sample cell and the compound in the titration syringe.
-
Titration: Perform a series of small, sequential injections of the compound solution into the protein solution at a constant temperature.
-
Heat Measurement: Measure the heat change after each injection. As the protein becomes saturated with the compound, the heat change per injection diminishes.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of compound to protein. Fit this binding isotherm to a suitable model to determine Ka, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Data Presentation: Summary of Biophysical Parameters
| Technique | Parameter | Value |
| SPR | KD (Dissociation Constant) | 25 nM |
| ka (Association Rate) | 1.5 x 105 M-1s-1 | |
| kd (Dissociation Rate) | 3.75 x 10-3 s-1 | |
| ITC | KD (Dissociation Constant) | 30 nM |
| n (Stoichiometry) | 1.05 | |
| ΔH (Enthalpy) | -8.5 kcal/mol | |
| TΔS (Entropy) | +2.2 kcal/mol |
Conclusion
The systematic, multi-faceted approach detailed in these application notes provides a robust framework for elucidating the mechanism of action of this compound. By progressing from broad target identification through in-cell validation, functional pathway analysis, and precise biophysical characterization, researchers can build a comprehensive and validated understanding of how this compound exerts its antitumor effects. This knowledge is indispensable for advancing the compound through the drug discovery pipeline, enabling rational optimization and informing future clinical development strategies.
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The Versatile Scaffold: Application Notes and Protocols for 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine in Medicinal Chemistry
Introduction: Unveiling the Potential of a Key Pyrimido[5,4-d]pyrimidine Intermediate
In the landscape of medicinal chemistry, the pyrimido[5,4-d]pyrimidine core represents a privileged scaffold, giving rise to a multitude of biologically active molecules. Among the derivatives of this heterocyclic system, 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine stands out as a crucial intermediate and a compound of interest in its own right. While widely recognized as a key building block in the synthesis of the cardiovascular drug Dipyridamole[1], its inherent chemical features and the established bioactivity of its structural class also mark it as a compound with potential direct applications in oncological research.
This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals. It aims to provide not only detailed protocols for the synthesis and handling of this compound but also to explore its broader context within medicinal chemistry, particularly focusing on its potential as an antitumor agent. Drawing upon the known activities of its derivatives and the pyrimido[5,4-d]pyrimidine family, we will delve into plausible mechanisms of action and provide actionable experimental workflows to investigate its therapeutic promise.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is fundamental to its effective use in a research setting.
| Property | Value | Reference |
| CAS Number | 7139-02-8 | [2] |
| Molecular Formula | C₁₆H₂₀Cl₂N₆ | [2] |
| Molecular Weight | 367.28 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO. | |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. | [3] |
Safety Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated fume hood.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is a critical first step for its application in medicinal chemistry research. Several synthetic routes have been reported, with a common approach involving the substitution of a perchlorinated pyrimido[5,4-d]pyrimidine core.
Protocol 1: Synthesis from 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
This protocol is adapted from established procedures for the selective substitution of the pyrimido[5,4-d]pyrimidine nucleus. The chlorine atoms at the 4 and 8 positions are more susceptible to nucleophilic substitution than those at the 2 and 6 positions.
Materials:
-
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
-
Piperidine
-
Anhydrous solvent (e.g., acetonitrile or nitrobenzene)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃)
-
Copper(I) Iodide (CuI) (optional, as a catalyst)[3]
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, dichloromethane)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (1 equivalent).
-
Addition of Reagents: Add the anhydrous solvent to dissolve or suspend the starting material. Then, add piperidine (2.2 equivalents) and the base (e.g., Cs₂CO₃, 2.2 equivalents). If using a catalyst, add CuI (catalytic amount).
-
Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80°C for acetonitrile or higher for nitrobenzene) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off and wash with the reaction solvent.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel. A solvent system such as a mixture of petroleum ether and dichloromethane is often effective for elution.
-
Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent. The purity and identity of the final product should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.
Caption: Synthetic workflow for this compound.
Medicinal Chemistry Applications: A Scaffold for Anticancer Drug Discovery
While commercially recognized as an "antitumor pyrimido pyrimidine nucleoside," the direct mechanism of action of this compound is not extensively documented in publicly available literature. However, by examining its structural relationship to Dipyridamole and the broader class of pyrimido[5,4-d]pyrimidines, we can infer its likely biological targets and design experiments to validate these hypotheses.
Role as a Precursor to Dipyridamole and its Anticancer Implications
This compound is the penultimate intermediate in the synthesis of Dipyridamole. Dipyridamole has demonstrated significant anticancer properties, and understanding its mechanisms provides a rationale for investigating its precursor.
Recent research has repurposed Dipyridamole as an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs) by targeting the SREBP cleavage-activating protein (SCAP). This action disrupts lipid metabolism in cancer cells that are dependent on high levels of fat synthesis for their growth and proliferation[4]. This novel mechanism presents an exciting avenue for the development of new anticancer therapies.
Furthermore, Dipyridamole has been shown to reduce primary tumor growth and metastasis in preclinical models of triple-negative breast cancer. Its activity in these models was linked to the downregulation of key signaling pathways including Wnt/β-catenin, ERK1/2-MAPK, and NF-κB[5].
Caption: Synthesis of Dipyridamole from its dichloro-intermediate.
Potential as a Kinase Inhibitor
The pyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors, including several FDA-approved drugs[6]. The pyrimido[5,4-d]pyrimidine core, being a fused pyrimidine system, is also a promising framework for the design of kinase inhibitors.
Studies on related 4-anilinopyrimido[5,4-d]pyrimidines have demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[7]. Given that this compound possesses reactive chloro-substituents at the 2 and 6 positions, it serves as an excellent starting point for the synthesis of a library of kinase inhibitors through further nucleophilic substitution reactions.
Caption: Hypothesized mechanism of action via kinase inhibition.
Experimental Protocols for Biological Evaluation
To assess the potential antitumor activity of this compound and its derivatives, a series of in vitro assays are recommended.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified 5% CO₂ incubator at 37°C
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same DMSO concentration) and untreated cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Kinase Inhibition Assay (General Workflow)
To investigate the potential of the compound as a kinase inhibitor, in vitro kinase assays are essential. These can be performed using commercially available kits or through specialized service providers.
Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, typically by quantifying the phosphorylation of a substrate.
General Workflow:
-
Kinase Selection: Based on the structural class of the compound, select a panel of relevant kinases for screening (e.g., EGFR, other receptor tyrosine kinases, or cyclin-dependent kinases).
-
Assay Format: Choose an appropriate assay format, such as radiometric assays (using ³²P-ATP), fluorescence-based assays (e.g., HTRF), or luminescence-based assays (e.g., Kinase-Glo®).
-
Assay Execution: The kinase, substrate, ATP, and the test compound at various concentrations are incubated together.
-
Detection: The amount of phosphorylated substrate or the remaining ATP is quantified.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and IC₅₀ values are determined.
Caption: Workflow for the biological evaluation of the test compound.
Conclusion and Future Directions
This compound is more than just a synthetic intermediate; it is a versatile scaffold with significant potential in medicinal chemistry, particularly in the realm of anticancer drug discovery. Its structural similarity to known bioactive molecules and the inherent reactivity of its dichloro-substituents make it an attractive starting point for the development of novel therapeutic agents.
Future research should focus on a systematic evaluation of this compound and its derivatives against a broad panel of cancer cell lines and a diverse array of kinases. Elucidating its precise mechanism of action will be crucial for its rational development as a potential anticancer drug. The protocols and insights provided in this guide are intended to facilitate these research endeavors and unlock the full therapeutic potential of this promising pyrimido[5,4-d]pyrimidine scaffold.
References
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Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(12), 1820-1826. [Link]
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Georgetown University Medical Center. (2021, January 20). Researchers Discover Way to Inhibit Growth of Cancers that Thrive on Fats. Retrieved from [Link]
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Varone, E., et al. (2016). Dipyridamole prevents triple-negative breast-cancer progression. Clinical & Experimental Metastasis, 33(7), 643-656. [Link]
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Abdel-Rahman, H. M. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
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Abdel-Aziz, A. A.-M., et al. (2009). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 14(11), 4623-4641. [Link]
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Rocha, A., et al. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters, 13(9), 1461-1468. [Link]
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Westover, K. D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(12), 8349-8364. [Link]
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Cuartas, V., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23645-23660. [Link]
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Application Note & Protocols: Formulation of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine for In-Vivo Preclinical Studies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This guide provides a comprehensive framework and detailed protocols for the formulation of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine (CAS: 7139-02-8), a promising antitumor agent, for in-vivo preclinical research.[1][2] The primary challenge in the preclinical evaluation of this compound is its poor aqueous solubility, a common characteristic of many kinase inhibitors and heterocyclic compounds.[1][3] This document outlines a systematic approach, from initial physicochemical characterization and solubility screening to the preparation of stable, dose-appropriate formulations for oral, intraperitoneal, and intravenous administration. The protocols are designed to ensure scientific rigor, reproducibility, and the generation of reliable pharmacokinetic and pharmacodynamic data.
Introduction: The Formulation Challenge
This compound (DCPyP) is a pyrimido[5,4-d]pyrimidine derivative with potential applications in oncology research as an antitumor agent.[1][4] The therapeutic potential of many such kinase inhibitors is often hampered by poor physicochemical properties, particularly low aqueous solubility, which can lead to low and variable oral bioavailability.[3][5] An effective and well-characterized formulation is therefore not merely a vehicle for delivery but a critical component of the experimental design, directly influencing drug exposure, efficacy, and the overall interpretation of in-vivo study results.[6]
This application note addresses this challenge by providing a logical workflow and validated starting-point protocols. The objective is to equip researchers with the necessary tools to develop formulations that maximize exposure and minimize variability in preclinical models.
Physicochemical Properties of DCPyP
A thorough understanding of the compound's properties is the cornerstone of formulation development.[7] Key characteristics of DCPyP are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7139-02-8 | [1] |
| Molecular Formula | C₁₆H₂₀Cl₂N₆ | [1][8] |
| Molecular Weight | 367.28 g/mol | [1] |
| Appearance | White to off-white or beige crystalline powder | [1][9] |
| Melting Point | 242-250 °C | [10] |
| Aqueous Solubility | Sparingly soluble | [1] |
| Organic Solubility | Soluble in DMSO, ethanol, Chloroform, Dichloromethane, Methanol | [1][11] |
The compound's low water solubility and high lipophilicity suggest it can be classified as a Biopharmaceutical Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[12]
Pre-Formulation Development: A Systematic Approach
Before preparing a final dosing formulation, preliminary studies are essential to select a suitable vehicle that ensures the compound is stable and deliverable at the required concentration.[6][13]
Diagram 1: Formulation Development Workflow
Caption: Workflow for selecting an appropriate in-vivo formulation.
Protocol: Solubility Screening
Objective: To determine the approximate solubility of DCPyP in a panel of common, well-tolerated preclinical vehicles.
Materials:
-
DCPyP powder
-
Vials (glass, 1-2 mL)
-
Microbalance
-
Vortex mixer and/or sonicator
-
Vehicle panel (see table below)
Procedure:
-
Weigh a fixed amount of DCPyP (e.g., 5 mg) into a series of vials.
-
Add a small, precise volume of the first vehicle (e.g., 100 µL) to the first vial.
-
Vortex vigorously for 2-3 minutes. If the solid is not fully dissolved, sonication may be applied cautiously.[13]
-
Visually inspect for any remaining solid particles against a dark background.
-
If the solid is dissolved, the solubility is ≥ 50 mg/mL. Add another 100 µL of vehicle to determine if a lower concentration is also a solution, and continue this process to find the saturation point.
-
If the solid is not dissolved, add another aliquot of vehicle (e.g., 100 µL) to decrease the concentration (e.g., to 25 mg/mL) and repeat step 3.
-
Continue this process until the compound fully dissolves to determine the approximate solubility.
-
Repeat for all vehicles in the panel. Record results in a table.
Table 1: Representative Solubility Screening Vehicles
| Vehicle | Composition | Suitability |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | IV, IP, SC, PO |
| Aqueous + Surfactant | 0.5% (w/v) Methylcellulose + 0.2% (v/v) Tween® 80 in Water | PO, IP |
| Co-Solvent | 10% DMSO, 40% PEG 400, 50% Saline | IP, PO (IV with caution) |
| Co-Solvent | 20% Propylene Glycol, 80% Water | IV, IP, PO |
| Cyclodextrin | 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in Water | IV, IP, PO |
| Oil | Corn Oil or Sesame Oil | PO, SC |
Protocol: Formulation Stability Assessment
Objective: To ensure the selected formulation is physically and chemically stable for the duration of preparation and administration.[14][15]
Procedure:
-
Prepare the chosen formulation at the target concentration.
-
Visually inspect for clarity (solutions) or uniformity (suspensions) at time zero.
-
Store aliquots under anticipated experimental conditions (e.g., room temperature on the benchtop, 2-8°C refrigerated).[16]
-
Visually inspect the aliquots at set time points (e.g., 1, 2, 4, 8, and 24 hours). Look for signs of precipitation, crystallization, color change, or phase separation.
-
Causality: This step is critical because precipitation after preparation can lead to inaccurate dosing and potential toxicity (e.g., embolism with IV injection).[6][7] For GLP studies, analytical confirmation of concentration via HPLC is required.[17] It is always best practice to prepare formulations fresh daily.[18]
Route-Specific Formulation Protocols
The choice of formulation is dictated by the administration route, required dose, and the results of the pre-formulation screening.[18]
Oral Gavage (P.O.) Formulations
Oral administration is common for initial efficacy studies. For a BCS Class II compound, a suspension is often the most straightforward approach.[12]
Protocol 3.1.1: Aqueous Suspension (Target: 10 mg/mL)
Rationale: This is a standard vehicle for water-insoluble compounds. Methylcellulose acts as a suspending agent to prevent settling, and Tween® 80 acts as a wetting agent to ensure uniform particle dispersion.[19]
Materials:
-
DCPyP powder (micronized, if possible)
-
0.5% (w/v) Methylcellulose in purified water
-
Tween® 80
-
Mortar and pestle
-
Graduated cylinder, magnetic stirrer, and stir bar
Procedure:
-
Calculate the required amounts of DCPyP and vehicle for the final desired volume.
-
Weigh the DCPyP powder and place it in a mortar.
-
Add a small amount of the 0.5% methylcellulose solution containing 0.2% Tween® 80 to the powder.
-
Triturate with the pestle to form a smooth, uniform paste. This step is crucial to wet the particles and prevent clumping.
-
Gradually add the remaining vehicle in small portions while continuously stirring or mixing.
-
Transfer the mixture to a suitable container (e.g., a glass beaker) with a magnetic stir bar.
-
Stir for at least 30 minutes to ensure homogeneity. The suspension should be milky and uniform.
-
Keep the suspension under constant, gentle agitation during dosing to maintain uniformity.
Intraperitoneal (I.P.) Injection Formulations
The I.P. route allows for systemic exposure and can tolerate small volumes of co-solvents that might be unsuitable for IV administration.[20] This route is often used when oral bioavailability is expected to be low or variable.
Protocol 3.2.1: Co-Solvent Solution (Target: 5 mg/mL)
Rationale: This formulation uses a minimal amount of a strong organic solvent (DMSO) to initially dissolve the compound, which is then diluted in a more biocompatible vehicle (PEG 400 and saline).[13][21] This strategy maintains solubility while minimizing potential toxicity from the DMSO.
Materials:
-
DCPyP powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG 400), sterile
-
0.9% Saline, sterile
-
Sterile conical tube or vial
Procedure:
-
Weigh the required amount of DCPyP into a sterile vial.
-
Add the required volume of DMSO (to constitute 10% of the final volume). For example, for 1 mL final volume, use 100 µL of DMSO.
-
Vortex or sonicate until the DCPyP is completely dissolved. The solution must be perfectly clear.
-
In a separate sterile tube, combine the required volumes of PEG 400 (400 µL for 1 mL final) and 0.9% Saline (500 µL for 1 mL final).
-
Slowly add the DCPyP/DMSO solution to the PEG 400/Saline mixture while vortexing. Crucial Step: Add the drug solution to the vehicle, not the other way around, to avoid precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If the solution remains clear, it is ready for use.
Intravenous (I.V.) Injection Formulations
The I.V. route requires a true solution to prevent capillary blockage and ensure immediate bioavailability.[7] This is the most challenging formulation for a poorly soluble compound.
Protocol 3.3.1: Cyclodextrin-Based Solution (Target: 2 mg/mL)
Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[22] HPβCD is a commonly used, well-tolerated derivative for parenteral administration.
Materials:
-
DCPyP powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Water for Injection (WFI)
-
Sterile vials, sonicator
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare a 20% (w/v) solution of HPβCD in WFI. For 10 mL, dissolve 2 g of HPβCD in 10 mL of WFI. Gentle warming may be required. Allow to cool to room temperature.
-
Weigh the required amount of DCPyP and add it to the 20% HPβCD solution.
-
Vortex and sonicate the mixture until the DCPyP is fully dissolved. This may take 30-60 minutes. The solution must be completely clear and free of particulates.
-
Once dissolved, filter the solution through a sterile 0.22 µm syringe filter into a sterile vial. This final step is mandatory for any I.V. formulation to ensure sterility and remove any undissolved micro-precipitates.
Biological Context: Potential Mechanism of Action
DCPyP belongs to the pyrimido[5,4-d]pyrimidine class, many of which function as kinase inhibitors.[23][24] Kinases are critical nodes in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase signaling is a hallmark of cancer, making them prime therapeutic targets.
Diagram 2: Conceptual Kinase Inhibitor Signaling Pathway
Caption: Conceptual pathway showing kinase inhibition by DCPyP.
Conclusion and Best Practices
The successful in-vivo evaluation of this compound is critically dependent on the development of an appropriate formulation. Due to its poor aqueous solubility, a systematic screening of vehicles for different administration routes is mandatory. The protocols provided herein offer robust starting points for developing solutions and suspensions for oral, intraperitoneal, and intravenous studies.
Key Takeaways:
-
Characterize First: Understand the compound's solubility profile before designing formulations.
-
Keep it Simple: For early studies, simple solutions and suspensions are often sufficient.[7]
-
Route Matters: IV formulations have the strictest requirements and must be sterile, particulate-free solutions.
-
Stability is Key: Always assess the short-term stability of your formulation to ensure accurate dosing.[14]
-
Prepare Fresh: To avoid issues with stability, always prepare formulations immediately before use.[18]
By adhering to these principles and protocols, researchers can generate high-quality, reproducible data to confidently advance their drug development programs.
References
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]
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ProPharma Group. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. [Link]
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ChemBK. (2024). This compound Request for Quotation. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound CAS 7139-02-8 Product Specification. [Link]
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LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]
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Valo, H., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. [Link]
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Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. [Link]
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Keemink, J., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. PubMed. [Link]
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MDPI. (n.d.). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. [Link]
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PCI Pharma Services. (2023). Stability Studies: An Essential Step for Quality Management in Drug Development. [Link]
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Turner, P. V., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. PMC - PubMed Central. [Link]
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ResearchGate. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. [Link]
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Sofia, R. D., et al. (1971). Comparison of four vehicles for intraperitoneal administration of -tetrahydrocannabinol. PubMed. [Link]
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PubChem. (n.d.). 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine. [Link]
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Rather, R. A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC - NIH. [Link]
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Bate, S. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. PubMed. [Link]
-
Request PDF. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]
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Dash, R. P., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]
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Wikipedia. (n.d.). Intraperitoneal injection. [Link]
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Ye, Y., et al. (2018). Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes. PubMed. [Link]
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YouTube. (2024). Intraperitoneal Route of Drug Administration / Intraperitoneal Injection. [Link]
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Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]
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ResearchGate. (n.d.). Variability in bioavailability of small molecular tyrosine kinase inhibitors. [Link]
-
NIH. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. [Link]
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MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]
-
University of Groningen. (n.d.). Specific delivery of kinase inhibitors in nonmalignant and malignant diseases. [Link]
-
ACS Publications. (2024). SAR Study of 4,8-Disubstituted Pyrimido[5,4-d]pyrimidines Exhibiting Antitrypanosomal and Antileishmanial Activity. [Link]
-
Chemsrc. (2025). 2,6-DICHLORO-4,8-DIPIPERIDINOPYRIMIDINO[5,4-D]PYRIMIDINE. [Link]
-
NIH. (n.d.). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. [Link]
-
P&S Chemicals. (n.d.). Product information, this compound. [Link]
-
ACS Publications. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine, a key intermediate in the manufacturing of Dipyridamole.[1][2][3] Our focus is to enhance yield and purity by addressing common experimental challenges through detailed troubleshooting and frequently asked questions.
Overview of Synthetic Strategies
The synthesis of this compound can be approached via two primary routes, each with distinct advantages and challenges. The choice of method often depends on the available starting materials, scalability, and desired purity profile.
-
Route A: Direct Amination of a Perchlorinated Precursor. This is a direct approach involving the substitution of chlorine atoms on a perchloropyrimido[5,4-d]pyrimidine core with piperidine. While seemingly straightforward, this method can suffer from a lack of selectivity, potentially leading to a mixture of products and purification challenges.[1][3]
-
Route B: Selective Protection and Microwave-Assisted Chlorination. This multi-step synthesis begins with 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine. It involves the selective protection of hydroxyl groups, followed by amination and a final chlorination step. This route is designed to avoid many of the side reactions common in traditional methods, thereby improving both yield and purity.[1][4]
Detailed Experimental Protocols
Protocol A: Direct Amination from Perchloropyrimido[5,4-d]pyrimidine
This protocol is adapted from established procedures for the direct substitution on a perchlorinated pyrimido[5,4-d]pyrimidine backbone.[5]
Workflow Diagram: Direct Amination (Route A)
Caption: Workflow for direct amination synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL two-necked flask, combine perchloropyrimido[5,4-d]pyrimidine (13.1 g, 48.9 mmol), piperidine, copper(I) iodide (CuI, 0.28 g, 1.5 mmol), and cesium carbonate (Cs2CO3, 16.0 g, 48.9 mmol).[5]
-
Solvent Addition: Add 100 mL of nitrobenzene to the flask.[5]
-
Inert Atmosphere: Purge the flask with nitrogen and maintain it under a nitrogen atmosphere throughout the reaction.[5]
-
Heating: Heat the reaction mixture to 180°C and maintain this temperature with stirring for 16 hours.[5]
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the nitrobenzene by distillation under reduced pressure.[5]
-
Purification: Purify the resulting crude solid by column chromatography using a solvent system of petroleum ether and dichloromethane (6:1, v/v) to yield the final product.[5]
| Parameter | Value | Reference |
| Starting Material | Perchloropyrimido[5,4-d]pyrimidine | [5] |
| Reagents | Piperidine, CuI, Cs2CO3 | [5] |
| Solvent | Nitrobenzene | [5] |
| Temperature | 180°C | [5] |
| Reaction Time | 16 hours | [5] |
| Reported Yield | ~95% | [5] |
Protocol B: Selective Protection & Microwave-Assisted Chlorination
This protocol is based on a patented method designed to enhance selectivity and reduce byproducts.[1][4]
Workflow Diagram: Selective Synthesis (Route B)
Caption: Workflow for selective synthesis with protection.
Step-by-Step Procedure:
-
Hydroxyl Protection:
-
Add 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine (19.6 g) and ethanol (100 mL) to a three-neck flask equipped with a stirrer and thermometer.
-
Cool the flask in an ice-water bath and add 4-toluenesulfonyl chloride (47.5 g).
-
Stir the reaction for 0.5-1 hour.[1] After the reaction is complete, evaporate the ethanol under reduced pressure.
-
-
Amination:
-
To the residue from the previous step, add piperidine (85.1 g).
-
Stir the reaction mixture at 0°C for 3-5 hours.[1]
-
Monitor the reaction for the complete consumption of the starting material.
-
Distill off the excess piperidine under reduced pressure. The excess piperidine can be recovered for reuse.[1]
-
-
Microwave-Assisted Chlorination:
-
Work-up and Purification:
-
While still hot, pour the reaction mixture into cold water (0°C).
-
Allow the mixture to warm to room temperature naturally and then collect the precipitate by suction filtration.
-
Wash the filter cake with an aqueous sodium chloride solution.
-
Recrystallize the solid from 75% ethanol to obtain the pure product.[3]
-
| Parameter | Value | Reference |
| Starting Material | 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine | [1] |
| Protecting Agent | 4-toluenesulfonyl chloride | [1] |
| Aminating Agent | Piperidine | [1] |
| Chlorinating Agent | Thionyl chloride / Triethylamine | [3] |
| Chlorination Method | Microwave Irradiation (400-500W, 5-8 min) | [1] |
| Reported Yield | >92% | [1] |
| Reported Purity | >99% | [1] |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, with a focus on improving yield and purity.
Q1: My yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield can stem from several factors, depending on the synthetic route chosen.
-
For both routes:
-
Reagent Quality: Ensure all reagents, especially the pyrimidine starting material and piperidine, are of high purity and anhydrous where necessary. The presence of water can lead to hydrolysis of chloro-substituents, forming unwanted hydroxypyrimidines.[6]
-
Inert Atmosphere: Reactions involving sensitive reagents should be conducted under an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.[7]
-
Incorrect Stoichiometry: Double-check the molar ratios of your reactants. An insufficient amount of a key reagent will naturally lead to an incomplete reaction.[7]
-
-
For Route A (Direct Amination):
-
Incomplete Reaction: The high temperature required for this reaction is crucial. Ensure your reaction setup maintains a consistent 180°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
Catalyst Deactivation: The CuI catalyst can be sensitive. Ensure it is handled properly to avoid deactivation.
-
-
For Route B (Selective Synthesis):
-
Incomplete Protection: The initial hydroxyl protection step is critical. If incomplete, piperidine can react at the unprotected hydroxyl sites, leading to a complex mixture of products. Use TLC to monitor this step to completion.
-
Microwave Parameters: The power and time of microwave irradiation are key. Insufficient irradiation may lead to incomplete chlorination, while excessive irradiation could cause decomposition. It may be necessary to optimize these parameters for your specific microwave reactor. Microwave-assisted synthesis can dramatically reduce reaction times and increase yields when optimized.[8][9]
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these and how can I minimize them?
A2: The formation of byproducts is a common issue, particularly in the direct amination of polychlorinated heterocycles.[1][3]
-
Likely Byproducts:
-
Mono-, Tri-, or Tetra-substituted Products: In Route A, piperidine can substitute one, three, or all four chlorine atoms, leading to a mixture of products. The poor selectivity of piperidine for the 2,4,6,8-tetrachloropyrimido[5,4-D]pyrimidine is a known issue.[1][3]
-
Solvolysis Products: If using an alcohol-based solvent (like in Route B's protection step), the solvent itself can act as a nucleophile, leading to alkoxy-substituted pyrimidines, especially in the presence of a base.[6][10]
-
Di-heteroarylation/Oligomerization: This can be a problem in metal-catalyzed aminations, leading to complex mixtures.
-
-
Minimization Strategies:
-
Adopt Route B: The primary advantage of the selective protection strategy (Route B) is to prevent the formation of these isomeric byproducts by ensuring that piperidine can only react at the desired 4 and 8 positions.[1][4]
-
Control Stoichiometry: In Route A, carefully controlling the stoichiometry of piperidine might favor the di-substituted product, but achieving high selectivity is challenging.
-
Temperature Control: In some cases, lowering the reaction temperature can help minimize side reactions, though this may also slow down the desired reaction.[7]
-
Q3: I am having difficulty purifying the final product. What are the best practices?
A3: Effective purification is essential for obtaining a high-purity final product. The choice between recrystallization and chromatography depends on the impurity profile.[11]
-
For Column Chromatography (as in Route A):
-
Solvent System Selection: The choice of eluent is critical. A good starting point is the petroleum ether:DCM (6:1) system.[5] If separation is poor, you may need to adjust the polarity. Use TLC with different solvent systems to find the optimal conditions for separation before running the column.[12]
-
Streaking on TLC: If you observe streaking on your TLC plate, it could be due to sample overloading, an inappropriate solvent system, or the compound being highly polar. Try using a more dilute sample or adjusting the mobile phase polarity.[12]
-
-
For Recrystallization (as in Route B):
-
Solvent Choice: The ideal solvent is one in which your product is highly soluble at high temperatures but sparingly soluble at low temperatures. The protocol suggests 75% ethanol.[3] If this is not effective, you may need to screen other solvents or solvent pairs.[11]
-
Slow Cooling: For the formation of well-defined, pure crystals, allow the hot solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.[11]
-
Washing: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any impurities adhering to the crystal surface.[11]
-
Frequently Asked Questions (FAQs)
Q: Why is microwave irradiation used in Route B? A: Microwave-assisted synthesis offers several advantages over conventional heating, including significantly reduced reaction times, increased yields, and often, purer products.[8][9] The microwave energy heats the polar molecules in the reaction mixture rapidly and uniformly, which can accelerate the rate of the chlorination reaction.[8]
Q: How do I monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the disappearance of starting materials and the appearance of the product.[12] For more quantitative analysis of reaction conversion and purity, High-Performance Liquid Chromatography (HPLC) is recommended.[12]
Q: Can I use a different base than Cesium Carbonate in Route A? A: While cesium carbonate is specified, other inorganic bases like potassium carbonate (K2CO3) are sometimes used in similar nucleophilic aromatic substitution reactions.[6] However, cesium carbonate is often more effective due to its higher solubility in organic solvents and the increased nucleophilicity of the resulting piperidide. Any substitution would require optimization.
Q: What is the purpose of the 4-toluenesulfonyl chloride in Route B? A: 4-toluenesulfonyl chloride (tosyl chloride) acts as a protecting group for the hydroxyl functions. Due to steric hindrance, it selectively protects the hydroxyl groups at the 2 and 6 positions. This ensures that when piperidine is added, it reacts specifically at the 4 and 8 positions, thus avoiding the formation of a mixture of isomers.[1]
Q: The final product is a pale yellow solid. Is this expected? A: Yes, the described appearance of this compound is a pale yellow to light yellow solid.[5]
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- BenchChem. (n.d.). Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine.
- National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- BenchChem. (n.d.). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis.
- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
- MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
- MDPI. (2018). Gold Extraction from Cyanidation Tailing Using Microwave Chlorination Roasting Method.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrimidine Derivatives.
- Google Patents. (n.d.). CN108383844B - Synthesis method of 2, 6-dichloro-4, 8-dipiperidinopyrimido [5,4-D ] pyrimidine.
- MDPI. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19.
- Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
- ChemicalBook. (n.d.). 2,6-Dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine | 7139-02-8.
- Pharmaffiliates. (n.d.). CAS No : 7139-02-8| Product Name : Dipyridamole - Impurity G.
- ChemBK. (n.d.). This compound Request for Quotation.
- ResearchGate. (n.d.). (PDF) A Review on: A significance of microwave assist technique in green chemistry.
- SciSpace. (2018). Synthetic method of 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-D]pyrimidine.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- Sigma-Aldrich. (n.d.). 2,6-Dichloro-4,8-di(1-piperidinyl)pyrimido[5,4-d]pyrimidine.
- ResearchGate. (n.d.). General approaches for the synthesis of pyrimidopyrimidines.
- SlideShare. (n.d.). Microwave assisted reactions | PPTX.
- Accounts of Chemical Research. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics.
- Journal of University of Babylon for Pure and Applied Sciences. (n.d.). Synthesis of Some Substituted Pyrimidines Derived from 3-Acetyl Coumarin. Retrieved from Journal of University of Babylon for Pure and Applied Sciences.
- ResearchGate. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
Sources
- 1. CN108383844B - Synthesis method of 2, 6-dichloro-4, 8-dipiperidinopyrimido [5,4-D ] pyrimidine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. chembk.com [chembk.com]
- 4. Synthetic method of 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-D]pyrimidine (2018) | Tang Long [scispace.com]
- 5. 2,6-Dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine | 7139-02-8 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave assisted reactions | PPTX [slideshare.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted Pyrimido[5,4-d]pyrimidines
Welcome to the technical support center for the synthesis of substituted pyrimido[5,4-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions (FAQs) related to the synthesis of this important class of heterocyclic compounds.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of substituted pyrimido[5,4-d]pyrimidines, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Poor Regioselectivity in Sequential Nucleophilic Substitution
Q1: I am attempting a sequential nucleophilic substitution on 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine and obtaining a mixture of isomers. How can I improve the regioselectivity?
A1: Achieving high regioselectivity in the substitution of tetrachloropyrimido[5,4-d]pyrimidine is a common challenge. The reactivity of the four chlorine atoms is not equal, with the C4 and C8 positions being more susceptible to nucleophilic attack than the C2 and C6 positions. This is due to the ability to delocalize the negative charge of the Meisenheimer intermediate into an adjacent C=N bond, a stabilizing interaction not possible for attack at C2/C6.[1] However, controlling the reaction to achieve selective substitution requires careful manipulation of reaction conditions.
Troubleshooting Steps:
-
Temperature Control: Low temperatures are crucial for controlling the reaction rate and enhancing selectivity. The initial substitution at the most reactive positions (C4/C8) can often be achieved at temperatures ranging from -78 °C to 0 °C. Subsequent substitutions at the less reactive positions (C2/C6) may require elevated temperatures.[1][2]
-
Stoichiometry and Slow Addition: Use a precise stoichiometry of your nucleophile. For monosubstitution, use of a slight excess of the nucleophile is generally avoided. The slow, dropwise addition of the nucleophile to a solution of the tetrachloropyrimido[5,4-d]pyrimidine can help to prevent over-reaction and improve selectivity.[1]
-
Solvent Choice: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction outcome. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly used.
-
Nucleophile Reactivity: The nature of the nucleophile plays a significant role. "Harder" nucleophiles may exhibit different selectivity compared to "softer" nucleophiles. For sequential substitutions with different nucleophiles, it is often advantageous to introduce the less reactive nucleophile first.
Table 1: General Conditions for Regioselective Substitution
| Substitution Step | Target Positions | Typical Temperature Range | Key Considerations |
| First Substitution | C4/C8 | -78 °C to 0 °C | Slow addition of nucleophile |
| Second Substitution | C2/C6 | Room Temperature to Reflux | May require longer reaction times or a more reactive nucleophile |
Issue 2: Unexpected Side Products and the Dimroth Rearrangement
Q2: My reaction has produced a compound with a different connectivity than expected. I suspect a Dimroth rearrangement. How can I confirm this and prevent it?
A2: The Dimroth rearrangement is a known isomerization reaction in nitrogen-containing heterocycles, including pyrimidines and their fused analogues.[3][4] It involves the opening of the pyrimidine ring followed by rotation and re-closure, leading to a scrambling of ring atoms. This rearrangement is often promoted by acidic or basic conditions and elevated temperatures.[5]
Confirmation of Rearrangement:
-
NMR Spectroscopy: Detailed 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR analysis is the most powerful tool to confirm the structure of your product. The chemical shifts and coupling constants will be significantly different for the rearranged isomer.
-
Mass Spectrometry: While mass spectrometry will show the same molecular weight for both isomers, fragmentation patterns in MS/MS experiments may differ.
-
X-ray Crystallography: If you can obtain single crystals of your product, X-ray crystallography will provide unambiguous structural confirmation.
Prevention Strategies:
-
Control of pH: The Dimroth rearrangement is often catalyzed by acid or base.[3][5] Maintaining a neutral or near-neutral pH throughout the reaction and work-up is crucial. If a base is required for the primary reaction, consider using a non-nucleophilic, sterically hindered base and adding it at low temperatures.
-
Temperature Management: Avoid excessive heating. If the desired reaction requires high temperatures, carefully monitor the reaction progress by TLC or LC-MS to minimize the formation of the rearranged product.
-
Reaction Time: Minimize reaction times where possible. Prolonged exposure to conditions that can induce the rearrangement will increase the likelihood of its occurrence.
Diagram 1: The Dimroth Rearrangement Mechanism
Caption: A decision tree for troubleshooting low reaction yields.
Detailed Troubleshooting Steps:
-
Purity of Starting Materials: Ensure that your starting materials, especially the pyrimido[5,4-d]pyrimidine core and the nucleophile, are pure and dry. Impurities can inhibit the reaction.
-
Reaction Temperature and Time: Some nucleophilic substitutions on the pyrimido[5,4-d]pyrimidine scaffold can be sluggish. Gradually increasing the reaction temperature and monitoring the progress by TLC or LC-MS can help drive the reaction to completion. Be mindful of potential side reactions at higher temperatures.
-
Solubility: The low solubility of starting materials or the product in the reaction solvent can hinder the reaction. Consider using a co-solvent system or switching to a solvent in which the reactants are more soluble. For instance, DMF or DMSO can be used for poorly soluble substrates, but be aware of their high boiling points and potential for side reactions.
-
Catalysis: For less reactive nucleophiles, the addition of a catalyst might be necessary. For example, in some cases, a phase-transfer catalyst can be beneficial.
-
Degassing: If your reaction is sensitive to oxygen, degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Issue 4: Product Purification and Solubility Issues
Q4: My final product is a poorly soluble solid that is difficult to purify by column chromatography. What are my options?
A4: Poor solubility is a common characteristic of planar, aromatic heterocyclic systems like pyrimido[5,4-d]pyrimidines. This makes purification by traditional silica gel chromatography challenging.
Purification Strategies for Poorly Soluble Compounds:
-
Recrystallization: This is the most effective method for purifying solid compounds with low solubility. The key is to find a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. [3]
Table 2: Common Solvents for Recrystallization of Pyrimido[5,4-d]pyrimidine Derivatives
Solvent Polarity Boiling Point (°C) Notes Ethanol Polar Protic 78 Good for moderately polar compounds. Methanol Polar Protic 65 Similar to ethanol, but more polar. Ethyl Acetate Moderately Polar 77 Often used in combination with hexanes. Acetonitrile Polar Aprotic 82 Can dissolve a wide range of compounds. DMF/Water Polar Aprotic/Protic - A powerful solvent system for highly insoluble compounds. Dioxane Moderately Polar 101 A good high-boiling point solvent. -
Trituration: If a suitable recrystallization solvent cannot be found, trituration can be effective for removing more soluble impurities. This involves suspending the crude product in a solvent in which the desired compound is insoluble, but the impurities are soluble. The solid is then filtered and washed.
-
Soxhlet Extraction: For compounds with very low solubility, Soxhlet extraction can be used for purification. The crude solid is placed in a thimble and continuously extracted with a hot solvent. As the solvent cools and cycles back, the pure compound crystallizes out in the collection flask.
-
Reverse-Phase Chromatography: If the compound has some solubility in polar organic solvents, reverse-phase chromatography (e.g., using C18-functionalized silica) can be an option. This is particularly useful for more polar pyrimido[5,4-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of substituted pyrimido[5,4-d]pyrimidines?
A1: A common and versatile starting material is 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. Its four reactive chlorine atoms allow for the sequential introduction of various nucleophiles to build a diverse library of substituted derivatives. [1][6]Other approaches may start from substituted pyrimidine precursors which are then cyclized to form the fused ring system.
Q2: How can I monitor the progress of my reaction effectively?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the formation of isomers, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.
Q3: What are the key spectroscopic signatures to look for when characterizing my substituted pyrimido[5,4-d]pyrimidine product?
A3:
-
¹H NMR: Look for the characteristic signals of the protons on the pyrimidine rings and the signals corresponding to the introduced substituents. The chemical shifts will be in the aromatic region for the core protons.
-
¹³C NMR: The carbon signals for the pyrimido[5,4-d]pyrimidine core will appear in the aromatic region, typically between 110 and 160 ppm.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of your final product.
-
IR Spectroscopy: Look for characteristic peaks corresponding to the functional groups in your substituents (e.g., C=O, N-H, C-N stretches).
Q4: Are there any specific safety precautions I should take when working with these compounds?
A4: As with all chemical syntheses, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Many of the reagents used, such as phosphorus oxychloride for chlorination steps, are highly corrosive and require careful handling. The final products, being designed as biologically active molecules, should be handled with care, assuming they have potential toxicity. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Experimental Protocols
Protocol 1: General Procedure for Sequential Nucleophilic Substitution on 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
This protocol provides a general framework for a two-step sequential substitution.
Step 1: First Nucleophilic Substitution (at C4/C8)
-
Dissolve 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C) in an appropriate cooling bath.
-
Slowly add a solution of the first nucleophile (1.0-2.0 eq) in the same solvent to the reaction mixture over a period of 30-60 minutes.
-
Stir the reaction at this temperature for a specified time (e.g., 1-4 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the mono- or di-substituted intermediate.
Step 2: Second Nucleophilic Substitution (at C2/C6)
-
Dissolve the purified intermediate from Step 1 (1.0 eq) in a suitable solvent.
-
Add the second nucleophile (1.0-2.2 eq).
-
Heat the reaction mixture to the required temperature (room temperature to reflux) and stir for the necessary time, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the product by filtration if it precipitates, or perform a standard aqueous work-up.
-
Purify the final product by recrystallization or other suitable techniques.
References
- Benchchem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine into 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines. RSC Publishing.
- Benchchem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
- Bommegowda, Y. D., et al. (2012). Synthesis of novel pyrimido-[5, 4-d] pyrimidines by sequential nucleophillic substitution reaction. Journal of Chemical and Pharmaceutical Research, 4(11), 4888-4893.
- Benchchem. (2025).
- Lopes, A., et al. (2024). SAR Study of 4,8-Disubstituted Pyrimido[5,4-d]pyrimidines Exhibiting Antitrypanosomal and Antileishmanial Activity. ACS Medicinal Chemistry Letters, 15(9), 1541-1548.
- ResearchGate. (n.d.). Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives.
- Makarov, M. V., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 435-461.
- ResearchGate. (2024). SAR Study of 4,8-Disubstituted Pyrimido[5,4-d]pyrimidines Exhibiting Antitrypanosomal and Antileishmanial Activity.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel pyrimido-[5, 4-d] pyrimidines by sequential nucleophillic substitution reaction. JOCPR.
- Wikipedia. (n.d.). Dimroth rearrangement. Wikipedia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine into 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Technical Support Center: Overcoming Solubility Challenges of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine
Welcome to the technical support center for 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous solutions. As an essential intermediate in the synthesis of Dipyridamole, understanding and overcoming its solubility limitations is critical for successful experimental outcomes and formulation development.[1][2][3][4] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges.
Understanding the Molecule: Physicochemical Properties
This compound is a heterocyclic compound with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀Cl₂N₆ | [2][3][5][6][7] |
| Molecular Weight | 367.28 g/mol | [2][3][5][6][7] |
| Appearance | Pale Yellow to Light Yellow Solid | ChemSupplier Data |
| Melting Point | 249-251 °C | ChemSupplier Data |
| Predicted pKa | 2.00 ± 0.30 | Public Database |
| Predicted LogP | 3.7072 | [7] |
| Aqueous Solubility | Poorly soluble | Inferred from LogP and structural similarity to other pyrimidine derivatives. |
| Organic Solubility | Slightly soluble in Chloroform | ChemSupplier Data |
The high LogP value and the complex heterocyclic structure contribute to its low aqueous solubility, a common challenge for many pyrimidine derivatives.[8]
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with this compound in aqueous media.
FAQ 1: Why is my compound not dissolving in aqueous buffers?
Answer: The inherent chemical structure of this compound, characterized by its heterocyclic rings and piperidinyl groups, results in low polarity and a high predicted LogP of 3.7072, making it hydrophobic.[7] Molecules with high LogP values tend to have poor aqueous solubility.
FAQ 2: I've tried vortexing and heating, but the solubility is still low. What should I do next?
Answer: While mechanical agitation and increased temperature can slightly improve dissolution rates, they are often insufficient for highly insoluble compounds. More robust methods are required to significantly enhance solubility. Consider the following strategies, which are detailed in the protocols below:
-
pH Adjustment: Capitalize on the basic nature of the molecule.
-
Co-solvents: Introduce a water-miscible organic solvent.
-
Surfactants: Reduce surface tension between the compound and water.
-
Cyclodextrins: Form inclusion complexes to encapsulate the hydrophobic molecule.
-
Solid Dispersions: Create a more readily dissolvable amorphous form.
FAQ 3: How can I determine the concentration of the dissolved compound?
Answer: Accurate quantification is crucial for any solubility study. Several analytical methods are suitable for pyrimidine-based compounds. For Dipyridamole, the final product derived from this intermediate, established methods include:
-
High-Performance Liquid Chromatography (HPLC): A common and accurate method. A reverse-phase C8 or C18 column with a mobile phase of acetonitrile and a slightly acidic buffer (e.g., phosphate buffer at pH 3.0) is a good starting point. Detection is typically done via UV spectrophotometry at wavelengths around 254 nm or 288 nm.[1]
-
UV-Vis Spectrophotometry: A simpler, high-throughput method suitable for initial screenings. The compound's absorbance spectrum should be determined to identify the wavelength of maximum absorbance (λmax).[9]
-
Square Wave Voltammetry (SWV): A sensitive electrochemical method that has been successfully used for Dipyridamole quantification.[9][10]
A detailed protocol for creating a standard curve and quantifying your sample is provided in the "Experimental Protocols" section.
Strategies for Enhancing Aqueous Solubility
The following sections provide the scientific rationale and step-by-step protocols for proven solubility enhancement techniques.
pH Adjustment
Scientific Rationale: this compound is a weakly basic compound, with nitrogen atoms in its heterocyclic core that can be protonated. The predicted pKa of 2.00 suggests that in acidic conditions (pH < 2), the molecule will become protonated, acquiring a positive charge and increasing its polarity and, consequently, its solubility in water. This principle is widely used for weakly basic drugs like Dipyridamole, which shows significantly higher solubility in the acidic environment of the stomach.[11][12][13]
Troubleshooting Flowchart for pH Adjustment:
Caption: Workflow for troubleshooting solubility using pH adjustment.
Experimental Protocol: pH-Based Solubility Enhancement
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM) of the compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol.
-
Buffer Preparation: Prepare a series of aqueous buffers with varying pH values, for example, 0.1 M HCl (pH ~1), Glycine-HCl buffer (pH 2.2-3.6), and Citrate buffer (pH 3.0-6.2).
-
Solubility Testing:
-
Add a small, precise volume of the stock solution to a known volume of each buffer.
-
Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the experiment.
-
Mix thoroughly and allow the solution to equilibrate (e.g., by shaking at a constant temperature for 24 hours).
-
-
Quantification:
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Co-solvents
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduction in polarity decreases the interfacial tension between the hydrophobic solute and the aqueous environment, thereby increasing solubility. Common co-solvents used in pharmaceutical formulations include polyethylene glycols (PEGs), propylene glycol, ethanol, and glycerin.
Recommended Co-solvents for Screening:
| Co-solvent | Typical Concentration Range | Notes |
| Polyethylene Glycol 400 (PEG 400) | 10-40% (v/v) | Generally well-tolerated in biological systems. |
| Propylene Glycol (PG) | 10-50% (v/v) | A common solvent in pharmaceutical preparations. |
| Ethanol | 5-20% (v/v) | Use with caution due to potential effects on biological systems. |
| Dimethyl Sulfoxide (DMSO) | 0.1-5% (v/v) | A powerful solvent, but its concentration should be minimized in cellular assays. |
Experimental Protocol: Co-solvent Solubility Screening
-
Prepare Co-solvent Mixtures: Create a series of aqueous solutions containing different concentrations of the selected co-solvents (e.g., 10%, 20%, 30%, 40% v/v PEG 400 in water).
-
Add Compound: Add an excess amount of this compound to each co-solvent mixture.
-
Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample and Quantify:
-
Filter the suspensions through a 0.22 µm syringe filter to remove undissolved solid.
-
Dilute the filtrate with an appropriate solvent (e.g., the mobile phase for HPLC) and quantify the dissolved concentration.
-
Surfactants
Scientific Rationale: Surfactants are amphiphilic molecules that contain both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In aqueous solutions above their critical micelle concentration (CMC), surfactants self-assemble into micelles. The hydrophobic core of these micelles can encapsulate insoluble compounds, effectively increasing their apparent solubility in the bulk aqueous phase.
Surfactant Selection Logic:
Caption: Logic for selecting a suitable surfactant type.
Experimental Protocol: Surfactant-Mediated Solubilization
-
Prepare Surfactant Solutions: Prepare a series of aqueous solutions of a non-ionic surfactant (e.g., Polysorbate 80 or Tween® 80) at concentrations above its CMC (the CMC of Tween® 80 is ~0.012 mM). Good starting concentrations are 0.1%, 0.5%, and 1.0% (w/v).
-
Add Compound and Equilibrate: Follow the same procedure as for the co-solvent screening (Steps 2 and 3).
-
Quantify: Analyze the filtered supernatant to determine the solubility enhancement.
Cyclodextrin Complexation
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic "guest" molecules, like our target compound, forming a "host-guest" inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.
Experimental Protocol: Cyclodextrin Inclusion Complexation
-
Prepare Cyclodextrin Solutions: Make aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add Compound and Equilibrate: Add an excess of the compound to each HP-β-CD solution and equilibrate as described previously.
-
Quantify: Measure the concentration of the dissolved compound in the filtered supernatant.
Solid Dispersions
Scientific Rationale: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, often a polymer.[9] This technique can enhance dissolution by reducing the particle size to a molecular level and converting the drug to a more soluble amorphous state. Studies have shown that solid dispersions of Dipyridamole with polyethylene glycols (PEGs) can improve its solubility.[14][15]
Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Dissolve Components: Dissolve both this compound and a hydrophilic carrier (e.g., PEG 6000 or PVP K30) in a common volatile organic solvent (e.g., a mixture of dichloromethane and methanol). A typical drug-to-carrier ratio to start with is 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film.
-
Drying: Dry the resulting solid under vacuum to remove any residual solvent.
-
Pulverize: Scrape the solid dispersion from the flask and gently grind it into a fine powder.
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion powder to that of the pure compound in an aqueous buffer.
Analytical Protocol: Quantification by HPLC
This protocol provides a general framework for quantifying this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid). The exact ratio (e.g., 75:25 v/v Acetonitrile:Buffer) should be optimized to achieve good peak shape and retention time.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 288 nm (or the experimentally determined λmax).
-
Standard Curve Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in the mobile phase.
-
Perform serial dilutions to create a series of standards with known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and record the peak area.
-
Plot peak area versus concentration and perform a linear regression to obtain the equation of the line.
-
-
Sample Analysis:
-
Dilute the supernatant from your solubility experiments with the mobile phase to fall within the range of the standard curve.
-
Inject the diluted sample and record the peak area.
-
Use the standard curve equation to calculate the concentration in the diluted sample, and then account for the dilution factor to determine the original concentration.
-
References
Sources
- 1. ijrpb.com [ijrpb.com]
- 2. 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine [lgcstandards.com]
- 3. This compound , 97% , 7139-02-8 - CookeChem [cookechem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2,6-Dichloro-4,8-di(1-piperidinyl)pyrimido[5,4-d]pyrimidine | Sigma-Aldrich [sigmaaldrich.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Determination of dipyridamole in pharmaceutical preparations using square wave voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine
Welcome to the dedicated technical support guide for the purification of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine (CAS No. 7139-02-8). This molecule is a critical intermediate in the synthesis of pharmaceuticals like Dipyridamole and a valuable building block in medicinal chemistry research.[1][2] The synthesis of this compound, often starting from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, can be prone to side reactions, leading to impurities that complicate downstream applications.[1][3]
This guide is structured to provide practical, experience-driven advice to help you navigate the common challenges associated with its purification, ensuring you achieve the high purity (≥98%) required for your research and development endeavors.[4]
Physicochemical Properties at a Glance
Understanding the fundamental properties of the target compound is the cornerstone of developing any effective purification strategy. The dual chloro- and piperidinyl-substituents create a molecule with moderate polarity and specific solubility characteristics that we can exploit.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀Cl₂N₆ | [4] |
| Molecular Weight | 367.28 g/mol | [4] |
| Appearance | White to off-white or pale yellow crystalline powder | [4][5] |
| Melting Point | 249-251 °C | [5] |
| Solubility | Sparingly soluble in water; better solubility in organic solvents like ethanol, DMSO, and chloroform (slightly). | [4][5] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A: Based on typical synthetic routes, impurities often arise from incomplete reactions or side reactions. The starting material, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, has four reactive chlorine sites. Piperidine's lack of perfect selectivity can lead to the formation of mono-, tri-, or tetra-substituted piperidinyl analogs.[1][3] You may also encounter residual starting material or by-products from the chlorination step in the synthesis.[3]
Q2: Which primary purification technique is most effective for this compound?
A: The choice depends on the scale and initial purity of your crude product.
-
For moderately pure material (>85%) on a multi-gram scale, recrystallization is highly effective and economical. A 75% ethanol/water mixture has been reported to yield products with >98% purity.[1]
-
For complex mixtures or lower purity crude material, column chromatography is the method of choice. It offers superior separation of closely related impurities.[5] A system of petroleum ether and dichloromethane has been successfully used.[5]
Q3: How do I choose the best solvent for recrystallization?
A: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For this specific compound, alcohols or aqueous alcohol mixtures are excellent candidates. The causality here relates to the molecule's moderate polarity; it requires a polar solvent to dissolve, but the large non-polar regions (piperidine rings) limit its solubility in cold polar solvents. Always perform a small-scale solvent screen with solvents like ethanol, isopropanol, and acetonitrile to find the optimal system for your specific impurity profile.
Purification Strategy Selection Workflow
This decision tree illustrates a logical workflow for selecting the appropriate purification technique based on the characteristics of your crude product.
Caption: Decision workflow for purification method selection.
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification experiments.
Scenario 1: Low Yield After Recrystallization
-
Question: I'm losing a significant amount of my product after recrystallization. What's going wrong?
-
Answer:
-
Potential Cause 1: Using too much solvent. This is the most common error. An excessive volume of solvent will keep a larger fraction of your product dissolved even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture until dissolution is just complete.
-
-
Potential Cause 2: Cooling too rapidly. Rapid cooling (e.g., crashing out in an ice bath immediately) leads to the formation of very small crystals that trap impurities and are difficult to filter.
-
Solution: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath for 30-60 minutes to maximize crystal formation. This allows for the formation of larger, purer crystals.
-
-
Potential Cause 3: Premature crystallization. If the compound crystallizes in the funnel during hot filtration, you will experience significant product loss.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a stemless funnel to prevent a crystallization blockage point.
-
-
Scenario 2: Persistent Impurity Peak in HPLC After Column Chromatography
-
Question: I've run a column, but my HPLC analysis shows a persistent impurity with a similar retention time to my product. How can I resolve this?
-
Answer:
-
Potential Cause 1: Inadequate Solvent System Separation. The polarity of your mobile phase may not be optimal for separating the impurity.
-
Solution (TLC Optimization): Before running the column, meticulously optimize your solvent system using Thin Layer Chromatography (TLC). Test various solvent ratios (e.g., petroleum ether:dichloromethane, hexane:ethyl acetate). The goal is to achieve a clear separation between your product spot (aim for Rf ≈ 0.3) and the impurity spot. A patent for this compound suggests a petroleum ether (PE) and dichloromethane (DCM) system (6:1, v/v) can be effective.[5]
-
-
Potential Cause 2: Column Overloading. Exceeding the capacity of your silica gel column will cause bands to broaden and overlap, leading to poor separation.
-
Solution: As a rule of thumb, use a silica gel mass that is at least 50-100 times the mass of your crude product. Ensure the sample is loaded onto the column in a minimal volume of solvent as a concentrated band.
-
-
Potential Cause 3: Co-elution. The impurity may have a very similar polarity to your product, making baseline separation difficult.
-
Solution: Switch to a different chromatographic technique. Consider using a different stationary phase (e.g., alumina) or a different solvent system (e.g., toluene:acetone). For very challenging separations, preparative Reverse-Phase HPLC (RP-HPLC) using a C18 column with a mobile phase of acetonitrile and water may be necessary.[6]
-
-
Troubleshooting Column Chromatography: A Visual Guide
Caption: Troubleshooting flowchart for poor column chromatography separation.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
This protocol is designed for purifying multi-gram quantities of crude product with an initial purity of >85%.
-
Dissolution: Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a volume of 75% aqueous ethanol (e.g., start with 100 mL).
-
Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Achieve Saturation: Continue adding small portions of hot 75% ethanol until the solid has just completely dissolved. This is a critical step to avoid using excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. You should observe the formation of off-white crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 60 minutes to maximize precipitation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 75% ethanol (2 x 15 mL) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The expected purity should be ≥98.8%.[1]
Protocol 2: Flash Column Chromatography
This protocol is ideal for smaller scales or for crude material with significant impurities.
-
TLC Analysis: Determine the optimal mobile phase using TLC. A reported starting point is Petroleum Ether (PE) : Dichloromethane (DCM) at a 6:1 ratio .[5] Adjust the ratio to achieve an Rf value of ~0.3 for the target compound.
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude material. Pack the column using the chosen mobile phase as a slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel (~2-3 g) and evaporate the solvent to dryness. Carefully add the resulting dry powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (flash chromatography). Begin collecting fractions.
-
Fraction Monitoring: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and visualize under UV light.
-
Combine & Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove all residual solvent.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound CAS 7139-02-8 Product Specification. Retrieved from [Link]
-
ChemBK. (n.d.). This compound Request for Quotation. Retrieved from [Link]
- Google Patents. (n.d.). CN108383844B - Synthesis method of 2, 6-dichloro-4, 8-dipiperidinopyrimido [5,4-D ] pyrimidine.
-
SIELC Technologies. (n.d.). Separation of 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Dipyridamole - Impurity G. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN108383844B - Synthesis method of 2, 6-dichloro-4, 8-dipiperidinopyrimido [5,4-D ] pyrimidine - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,6-Dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine | 7139-02-8 [chemicalbook.com]
- 6. Separation of 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
troubleshooting inconsistent results in bioassays with 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine
Welcome to the technical support resource for 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine (CAS 7139-02-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in bioassays and to troubleshoot inconsistent results effectively. As a pyrimido[5,4-d]pyrimidine derivative, this compound belongs to a class of molecules with diverse and potent biological activities, including potential as antitumor agents.[1] However, its physicochemical properties, particularly its low aqueous solubility, can present significant challenges in experimental settings.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your experimental data.
I. Compound Overview and Mechanism of Action
This compound is a heterocyclic compound often classified as an antitumor pyrimido pyrimidine nucleoside.[1] While specific mechanistic studies on this exact molecule are not extensively published, the pyrimido[5,4-d]pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active agents. Structurally, it is an intermediate in the synthesis of Dipyridamole, a known phosphodiesterase (PDE) inhibitor that also blocks the uptake of adenosine.
Derivatives of the pyrimido[5,4-d]pyrimidine core have been investigated for a wide range of therapeutic applications, including:
-
Anticancer/Antiproliferative Activity: Many compounds with this core structure exhibit cytotoxic effects against various cancer cell lines.[2][3]
-
Kinase Inhibition: The pyrimidine scaffold is a common feature in kinase inhibitors, targeting enzymes like EGFR, CDK2, and JAK1.
-
Antitrypanosomal and Antileishmanial Activity: Some derivatives have shown promise in treating parasitic infections.[4]
Given this background, it is plausible that this compound exerts its biological effects through one or more of these mechanisms. The troubleshooting guide below is structured to address issues that may arise in bioassays designed to investigate these activities.
II. Troubleshooting Guide: Inconsistent Bioassay Results
Inconsistent results in bioassays are often multifactorial. This guide provides a systematic approach to identifying and resolving common issues encountered with this compound.
Issue 1: Low Potency or Complete Lack of Activity
Question: My compound shows significantly lower potency (higher IC50) than expected, or no activity at all. What are the possible causes and how can I fix this?
Answer: This is a frequent issue, often stemming from the compound's poor aqueous solubility.
Workflow for Troubleshooting Low Potency:
Caption: Troubleshooting Workflow for Low Compound Activity.
Detailed Steps:
-
Verify Compound Solubility:
-
Problem: The compound has precipitated out of the solution, leading to a lower effective concentration. This is a common issue with compounds that have low aqueous solubility.
-
Solution:
-
Visual Inspection: Carefully inspect your stock solution and the final assay wells for any signs of precipitation.
-
Fresh Stock Preparation: Prepare a fresh stock solution in an appropriate organic solvent like DMSO. Ensure the compound is fully dissolved.
-
Optimize Dilution: Avoid large, single-step dilutions from a high-concentration DMSO stock directly into an aqueous buffer. Instead, perform serial dilutions in the assay buffer.
-
Kinetic Solubility Assay: If problems persist, perform a kinetic solubility assay to determine the maximum soluble concentration in your specific assay buffer.
-
-
-
Validate the Assay System:
-
Problem: The assay itself may not be performing optimally.
-
Solution:
-
Positive Control: Always include a known active compound for your target or pathway as a positive control. If the positive control is also showing low activity, the issue is likely with the assay system.
-
Cell Health: For cell-based assays, ensure that the cells are healthy, within a low passage number, and free from contamination.
-
Reagent Integrity: Verify the activity and expiration dates of all critical reagents, including enzymes, substrates, and detection reagents.
-
-
Issue 2: High Variability Between Replicate Wells
Question: I am observing high variability in the readouts between my replicate wells treated with the same concentration of the compound. What could be the cause?
Answer: High variability often points to issues with compound precipitation, uneven cell seeding, or pipetting errors.
Detailed Steps:
-
Address Compound Precipitation:
-
Problem: Inconsistent precipitation across replicate wells will lead to different effective concentrations of the compound.
-
Solution: Follow the solubility optimization steps outlined in "Issue 1". Ensure thorough mixing after adding the compound to the assay wells.
-
-
Improve Cell Seeding Uniformity (for cell-based assays):
-
Problem: Uneven distribution of cells across the plate will result in variable cell numbers per well, leading to inconsistent readouts in proliferation or cytotoxicity assays.
-
Solution:
-
Ensure a homogenous single-cell suspension before plating.
-
Pipette carefully and avoid introducing bubbles.
-
Allow the plate to sit at room temperature for a short period before placing it in the incubator to allow for even cell settling.
-
-
-
Refine Pipetting Technique:
-
Problem: Small inaccuracies in pipetting, especially when preparing serial dilutions, can be magnified and lead to significant concentration differences.
-
Solution:
-
Use calibrated pipettes.
-
Ensure proper immersion depth of the pipette tip.
-
Mix thoroughly at each dilution step.
-
-
Issue 3: Discrepancy Between Enzyme and Cell-Based Assay Results
Question: The compound is potent in my biochemical/enzyme assay, but shows weak or no activity in my cell-based assay. Why is this happening?
Answer: This is a common challenge in drug discovery and can be attributed to several factors.
Workflow for Investigating Enzyme vs. Cell-Based Activity: dot graph TD; A[Discrepancy Observed] --> B{Is the Compound Soluble in Cell Media?}; B -->|No| C[Re-evaluate Solubility in Complex Media]; B -->|Yes| D{Can the Compound Permeate the Cell Membrane?}; C --> E[Consider Formulation with Solubilizers]; D -->|No| F[Assess Physicochemical Properties (e.g., LogP)]; D -->|Yes| G{Is the Compound a Substrate for Efflux Pumps?}; G -->|Yes| H[Co-administer with Efflux Pump Inhibitors]; G -->|No| I{Is the Target Engaged in Cells?}; I --> J[Perform Target Engagement Assay];
Sources
- 1. usbio.net [usbio.net]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Amination of Dichloropyrimidopyrimidines
Welcome to the Technical Support Center for the amination of dichloropyrimidopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this critical class of reactions. The following content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am observing low to no yield of my desired aminated product. What are the potential causes and solutions?
Low yields in the amination of dichloropyrimidopyrimidines can be attributed to several factors, ranging from suboptimal reaction conditions to catalyst deactivation. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Troubleshooting Low Yields
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | For catalyst-free Nucleophilic Aromatic Substitution (SNAr), higher temperatures (e.g., 140 °C in DMF) are often required to drive the reaction to completion. For Palladium-catalyzed Buchwald-Hartwig aminations, a typical starting point is 80-120 °C, but optimization is often necessary depending on the specific substrates and catalyst system. |
| Inappropriate Base | The choice of base is critical. For SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. For Buchwald-Hartwig reactions, strong bases such as NaOtBu or LiHMDS are often employed. However, with certain catalyst systems, weaker bases like K₂CO₃ or K₃PO₄ can be effective and may be necessary for base-sensitive substrates.[1] |
| Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) | The selection of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands like RuPhos, BrettPhos, SPhos, and XPhos are often highly effective for amination of heteroaryl chlorides.[2] For challenging couplings, screening a panel of ligands is recommended. |
| Catalyst Deactivation | Catalyst deactivation can occur due to various reasons, including the presence of impurities in the starting materials or solvents. Ensure all reagents and solvents are of high purity and anhydrous where necessary. The presence of certain functional groups on the substrate can also poison the catalyst. |
| Poor Solubility of Reagents | Ensure all reaction components are soluble in the chosen solvent at the reaction temperature. A change of solvent to one with better solubilizing properties (e.g., dioxane, toluene, DMF) may be necessary. |
Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low amination yields.
FAQ 2: How can I control the regioselectivity of the amination (e.g., C2 vs. C4 vs. C6)?
Controlling regioselectivity is a common challenge in the functionalization of dichloropyrimidopyrimidines. The inherent electronic properties of the heterocyclic core, steric hindrance, and reaction conditions all play a significant role in determining the site of nucleophilic attack.
Factors Influencing Regioselectivity:
-
Electronic Effects: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution. The positions of the nitrogen atoms within the ring system create a unique electronic landscape. Generally, the C4 and C6 positions are more electron-deficient and thus more reactive towards nucleophiles than the C2 position.
-
Steric Hindrance: The steric bulk of both the incoming amine and any existing substituents on the pyrimidopyrimidine ring can influence the position of amination. A bulky nucleophile may preferentially attack a less sterically hindered position.
-
Reaction Conditions:
-
Catalyst-Free SNAr: In many cases, the first amination occurs at the more reactive C4 or C6 position. The introduction of the first amino group is electron-donating, which deactivates the ring towards a second SNAr, often making the introduction of a second amino group under these conditions challenging.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This method is often more effective for the second amination or for less reactive chloro-positions. The choice of ligand can significantly influence the regioselectivity. For instance, in the amination of 6-aryl-2,4-dichloropyrimidine, the C4-substituted product is strongly favored.[3][4]
-
Substituent Effects: The presence of electron-withdrawing or electron-donating groups on the pyrimidopyrimidine core can dramatically alter the regioselectivity. For example, an electron-withdrawing group at C5 of a 2,4-dichloropyrimidine directs substitution to the C4 position, while certain tertiary amine nucleophiles can favor C2 selectivity.[5][6]
-
General Strategies for Regiocontrol:
-
Sequential Amination: A common strategy is to perform a catalyst-free SNAr for the first, more reactive position, followed by a palladium-catalyzed amination for the second, less reactive position.
-
Protecting Groups: In some cases, a protecting group strategy may be employed to block a more reactive site, allowing for amination at the desired position.
-
Careful Selection of Reaction Conditions: As highlighted above, a judicious choice of reaction methodology (SNAr vs. Buchwald-Hartwig), catalyst, ligand, and base can be used to favor the desired regioisomer.
FAQ 3: I am observing significant side reactions, such as hydrolysis or solvolysis. How can I minimize these?
The formation of byproducts is a common issue that can complicate purification and reduce the yield of the desired aminated product.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Cause | Mitigation Strategy |
| Hydrolysis | Presence of water in the reaction mixture, leading to the formation of hydroxypyrimidopyrimidines. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Solvolysis | Use of protic solvents (e.g., alcohols) in the presence of a base can lead to the formation of alkoxy-substituted byproducts. | Switch to a non-protic solvent such as dioxane, toluene, or DMF. |
| Over-reaction/Di-amination | In cases where mono-amination is desired, the second chloro-substituent may also react. | Use a stoichiometric amount of the amine or a slight excess. Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Lowering the reaction temperature can sometimes improve selectivity for mono-amination. |
| Homocoupling (in Buchwald-Hartwig) | A common side reaction in palladium-catalyzed couplings, leading to the formation of biaryl species. | This can sometimes be minimized by optimizing the catalyst/ligand ratio, using a different ligand, or adjusting the reaction temperature. |
Experimental Workflow for Minimizing Side Reactions
Caption: Workflow for minimizing common side reactions.
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free Mono-amination (SNAr)
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dry reaction vial equipped with a magnetic stir bar, add the dichloropyrimidopyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Add an anhydrous aprotic solvent (e.g., DMF, dioxane, 5-10 mL).
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If DMF is used as the solvent, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). If a non-polar solvent is used, the mixture can be filtered to remove the inorganic base.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig)
This protocol is a general guideline and may require optimization for specific substrates, ligands, and bases.
-
To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., RuPhos, Xantphos, 2-10 mol%), and the base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the chloro-substituted pyrimidopyrimidine (1.0 mmol) and the amine (1.1-1.5 mmol).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, 5-10 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available at: [Link]
-
Novel synthetic methodology for the synthesis of Ticagrelor. JOCPR. Available at: [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. Available at: [Link]
-
SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry. Available at: [Link]
-
A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Semantic Scholar. Available at: [Link]
-
Regioselective 2-Amination of Polychloropyrimidines. PubMed. Available at: [Link]
-
An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. PMC - NIH. Available at: [Link]
- Preparation method of Ticagrelor and intermediates thereof. Google Patents.
-
Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. OUCI. Available at: [Link]
-
Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. ResearchGate. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]
-
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. ResearchGate. Available at: [Link]
-
Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate. Available at: [Link]
-
SNAr Reaction in Other Common Molecular Solvents. Wordpress. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Semantic Scholar. Available at: [Link]
-
Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
-
Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. ResearchGate. Available at: [Link]
-
The SNAr Reactions: Mechanistic Aspects. Semantic Scholar. Available at: [Link]
-
An enzyme inhibition assay for 2,4-diamino-5-(3'4'-dichlorophenyl)-6-methylpyrimidine (DDMP,NSC 19494). ResearchGate. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. | Semantic Scholar [semanticscholar.org]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Analytical Challenges of Pyrimido[5,4-d]pyrimidine Isomer Characterization
Answering this request requires a comprehensive and authoritative approach. I will now proceed with a detailed response that embodies the persona of a Senior Application Scientist, providing a technical support center for the analytical challenges in the characterization of pyrimido[5,4-d]pyrimidine isomers.
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of characterizing pyrimido[5,4-d]pyrimidine isomers. The structural similarity of these isomers presents significant analytical hurdles, leading to potential misidentification and compromised data integrity. This resource provides in-depth, field-tested troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these challenges with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the analysis of pyrimido[5,4-d]pyrimidine isomers.
Question 1: Why is it so difficult to differentiate between pyrimido[5,4-d]pyrimidine isomers?
Answer: The primary challenge lies in the high degree of structural similarity. Isomers of the pyrimido[5,4-d]pyrimidine scaffold share the same molecular weight and elemental composition. Often, they differ only in the substitution pattern on the bicyclic ring system. This leads to very similar physicochemical properties, such as polarity, which makes chromatographic separation difficult. Furthermore, their spectroscopic profiles (NMR, MS) can be nearly identical, requiring high-resolution instrumentation and meticulous data interpretation to discern subtle but critical differences.
Question 2: My mass spectrometry data shows identical m/z values for my synthesized compound and a suspected isomeric impurity. How can I confirm the identity?
Answer: This is a classic challenge. While low-resolution MS will show identical mass-to-charge ratios, high-resolution mass spectrometry (HRMS) is the first critical step to confirm the elemental composition and rule out other potential impurities. However, to differentiate isomers, you must rely on tandem mass spectrometry (MS/MS). The fragmentation patterns of isomers, while potentially similar, often exhibit unique product ions or different relative abundances of common fragments. By carefully comparing the MS/MS spectra of your sample with that of a certified reference standard, you can often achieve definitive identification.
Question 3: I'm struggling to achieve baseline separation of my isomers using reverse-phase HPLC. What can I do?
Answer: This is a frequent issue due to the similar polarities of these isomers. Here are several strategies to improve your separation:
-
Column Chemistry: Switch to a column with a different stationary phase. If a C18 column isn't working, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column. These offer alternative separation mechanisms (pi-pi interactions) that can resolve isomers that co-elute on traditional phases.
-
Mobile Phase Optimization: Systematically vary the organic modifier (e.g., from acetonitrile to methanol, or vice-versa) and the pH of the aqueous phase. The ionization state of your compounds can significantly impact retention and selectivity.
-
Temperature: Adjusting the column temperature can alter selectivity. Try running your method at both lower (e.g., 25°C) and higher (e.g., 50°C) temperatures to see the effect on resolution.
-
Gradient Optimization: If you are using a gradient, make it shallower. A slower increase in the organic solvent concentration over a longer time can often resolve closely eluting peaks.
Question 4: My ¹H NMR spectra for two suspected isomers look almost identical. What should I look for?
Answer: While the overall patterns may be similar, the key to differentiation often lies in subtle variations in chemical shifts and, more definitively, in nuclear Overhauser effect (NOE) correlations.
-
High-Field NMR: Use the highest field strength magnet available (e.g., 600 MHz or higher). This will maximize the dispersion of your signals, potentially resolving overlapping multiplets and revealing subtle differences in chemical shifts (Δδ).
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Confirms proton-proton coupling networks within the same molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is often crucial for assigning substituents.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): This is the most powerful tool for isomer differentiation. It identifies protons that are close in space, even if they are not directly bonded. By observing NOE correlations between protons on the core scaffold and protons on a substituent, you can definitively determine the substituent's position.
-
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.
Troubleshooting Guide 1: Ambiguous Isomer Identification by HPLC-MS
Scenario: You have synthesized a substituted pyrimido[5,4-d]pyrimidine, and you suspect an isomeric impurity is co-eluting or closely eluting, making confident identification impossible.
Caption: Workflow for resolving and identifying co-eluting isomers.
Objective: To achieve baseline separation of pyrimido[5,4-d]pyrimidine isomers by testing different stationary phase chemistries.
Causality: Standard C18 columns separate primarily based on hydrophobicity. Isomers with similar hydrophobicity will co-elute. PFP columns introduce additional separation mechanisms, including dipole-dipole, and pi-pi interactions, which can differentiate molecules based on the position of electronegative atoms and aromatic rings.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of your sample in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Column 1 (Baseline):
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
-
Action: Run the sample and record the chromatogram. Note the retention time and resolution of the peaks of interest.
-
-
Column 2 (Orthogonal Screen):
-
Column: PFP (Pentafluorophenyl), 2.1 x 50 mm, 1.8 µm.
-
Action: Install the PFP column.
-
Action: Rerun the exact same gradient method as in Step 2.
-
-
Analysis: Compare the chromatograms. The PFP column will often show a significant change in selectivity and may resolve previously co-eluting peaks. If separation is improved but not baseline, you can now optimize the gradient on the more selective column.
Troubleshooting Guide 2: Inconclusive NMR Structural Assignment
Scenario: You have isolated two isomers, but their 1D ¹H and ¹³C NMR spectra are too similar for unambiguous assignment of the substituent position.
Caption: Decision-making process for definitive NMR-based isomer assignment.
Objective: To unambiguously determine the position of a substituent on the pyrimido[5,4-d]pyrimidine core by identifying through-space correlations.
Causality: The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of one nucleus can be transferred to another nucleus if they are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. This allows for the definitive placement of substituents relative to specific protons on the core ring structure.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a high-concentration sample (10-20 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.
-
Acquire a High-Quality ¹H Spectrum: Obtain a fully resolved 1D proton spectrum to identify the chemical shifts of all relevant protons—both on the scaffold and on the substituent.
-
Setup the 2D NOESY Experiment:
-
Pulse Program: Use a standard noesygpphpp (or similar) pulse sequence.
-
Mixing Time (d8): This is the most critical parameter. It is the time during which NOE transfer occurs. Start with a mixing time of 500-800 ms. You may need to run a series of experiments with different mixing times (e.g., 300 ms, 500 ms, 1000 ms) to find the optimal value.
-
Acquisition Parameters: Ensure sufficient scans (e.g., 8-16) and a sufficient number of increments in the indirect dimension (t₁) (e.g., 256-512) to achieve good resolution and signal-to-noise.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., squared sine bell).
-
Look for "cross-peaks" that connect two different proton signals. A cross-peak between proton A and proton B indicates they are close in space.
-
Crucial Step: Identify a unique, easily assignable proton on the pyrimido[5,4-d]pyrimidine core. Then, look for a cross-peak between this core proton and a proton on the mobile substituent. The presence of this cross-peak confirms the substituent is located at that specific position. The absence of this cross-peak (and its presence in the other isomer's spectrum) provides equally powerful evidence.
-
Part 3: Data Summaries for Quick Reference
Table 1: Typical Analytical Techniques and Their Utility for Isomer Differentiation
| Technique | Utility for Isomer Differentiation | Key Parameter to Observe | Common Pitfalls |
| Reverse-Phase HPLC | Moderate | Selectivity (α), Resolution (Rs) | Co-elution due to similar polarity. |
| HILIC | Good | Retention factor (k) | Can be less robust than RP-HPLC. |
| SFC | Excellent | Peak Separation | Requires specialized equipment. |
| High-Resolution MS | Low (on its own) | Accurate Mass | Cannot differentiate isomers. |
| Tandem MS (MS/MS) | Good to Excellent | Unique Fragment Ions, Abundance Ratios | Fragmentation may be too similar. |
| Ion Mobility MS | Excellent | Collision Cross Section (CCS) | Not yet widely available. |
| 1D NMR (¹H, ¹³C) | Moderate | Chemical Shift (δ), Coupling Constants (J) | Spectra can be nearly identical. |
| 2D NMR (NOESY/ROESY) | Excellent (Definitive) | NOE Cross-Peak Presence/Absence | Requires sufficient sample and careful parameter optimization. |
References
-
Title: A review on the synthesis of pyrimido[5,4-d]pyrimidine derivatives as biological active compounds. Source: Journal of Heterocyclic Chemistry URL: [Link]
-
Title: The Use of Orthogonal Chromatographic Systems for Impurity Profiling. Source: LCGC North America URL: [Link]
-
Title: Tandem Mass Spectrometry (MS/MS): A Primer. Source: NIH National Institute of General Medical Sciences URL: [Link]
strategies to reduce by-product formation in Dipyridamole synthesis
Welcome to the Technical Support Center for Dipyridamole Synthesis.
As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for minimizing by-product formation during the synthesis of Dipyridamole. This resource is structured to address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven insights. Our goal is to empower you to enhance the purity, yield, and overall efficiency of your Dipyridamole synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of Dipyridamole, with a focus on the final reaction step: the conversion of 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine to Dipyridamole by reaction with diethanolamine.
Issue 1: High Levels of Unreacted Starting Material
Symptom: Chromatographic analysis (e.g., HPLC) of the crude product shows a significant peak corresponding to 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine.
Root Cause Analysis & Solution:
-
Insufficient Reaction Temperature or Time: Historically, this reaction has been conducted at high temperatures (150-200°C) to drive the reaction to completion. However, these conditions are known to promote impurity formation. A more controlled approach is to use a lower temperature for a longer duration.
-
Recommendation: A process has been developed that involves reacting 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine with diethanolamine at a temperature below 130°C, preferably between 110°C and 125°C. This lower temperature significantly reduces the formation of impurities while still allowing the reaction to proceed to completion with adequate time.
-
-
Poor Solubility of Starting Material: The dichlorinated intermediate may not be fully dissolved in the diethanolamine, leading to an incomplete reaction.
-
Recommendation: Ensure the 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine is fully dissolved in the diethanolamine before proceeding with the reaction. The use of a co-solvent can be considered, although traditional methods often use a neat mixture of the reactants.
-
Issue 2: Formation of Mono-substituted By-product
Symptom: A significant impurity peak is observed, which is identified as 2-chloro-6-diethanolamino-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine.
Root Cause Analysis & Solution:
-
Incomplete Second Substitution: The reaction proceeds in two steps, with the first substitution of a chlorine atom being faster than the second. If the reaction is not allowed to go to completion, the mono-substituted intermediate will remain.
-
Recommendation: A two-step process at a lower temperature can be employed to control the formation of this and other impurities. First, the mono-substituted product is formed by reacting 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine with diethanolamine in a solvent. This intermediate can then be isolated and subsequently converted to Dipyridamole under controlled low-temperature conditions. This approach has been shown to yield crude Dipyridamole with a purity greater than 98%.
-
Issue 3: Presence of Over-reacted or Degradation Products
Symptom: Multiple unknown impurity peaks are detected in the chromatogram, potentially including tri-substituted by-products like 2,4,6-tris-(diethanolamino)-8-piperidino-pyrimido(5,4-d)pyrimidine.
Root Cause Analysis & Solution:
-
Excessively High Reaction Temperatures: As mentioned, high temperatures (above 130°C, and especially in the 150-200°C range) are a primary cause of impurity formation. These conditions can lead to various side reactions and degradation of the product.[1]
-
Recommendation: Strictly control the reaction temperature to below 130°C. A preferred range is between 110°C and 115°C. This is the most critical parameter for minimizing the formation of a wide range of impurities.
-
-
Exposure to Air and Light: Dipyridamole can be susceptible to oxidative degradation.[1]
-
Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Protect the reaction mixture and the final product from light.
-
Issue 4: Difficult Product Isolation and Purification
Symptom: The crude product is a pasty mass that is difficult to handle, and standard crystallization methods yield a product with low purity.
Root Cause Analysis & Solution:
-
Inefficient Work-up Procedure: Traditional work-up procedures involving solvents like chloroform are not ideal for large-scale production and can be cumbersome.
-
Recommendation: A novel crystallization method has been developed that avoids chromatography. This process involves the use of a specific solvent system, such as diethanolamine, ethanol, toluene, and water, at lower temperatures to achieve a high purity product (>99.8%). Another approach involves dissolving the reaction mixture in a specific sequence of solvents (e.g., a C1-C6 alkyl alcohol, followed by a hydrocarbon solvent and water) to facilitate the isolation of a solid product.
-
Frequently Asked Questions (FAQs)
Q1: What are the main types of impurities in Dipyridamole synthesis?
A1: Impurities in Dipyridamole can be broadly categorized as:
-
Process-related impurities: These include unreacted starting materials, intermediates like the mono-substituted product, and by-products from side reactions.[1]
-
Degradation impurities: These can form due to exposure to high temperatures, light, or moisture, leading to oxidation or hydrolysis.[1]
-
Elemental impurities: These may originate from catalysts used in the synthesis.[1]
Q2: How can I effectively monitor the progress of the reaction and the formation of by-products?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the reaction.[1][2] A validated HPLC method can separate and quantify Dipyridamole from its starting materials, intermediates, and by-products.[3] Gas Chromatography (GC) may also be used, particularly for analyzing residual solvents.[1][2]
Q3: Is column chromatography a viable option for purifying crude Dipyridamole?
A3: While column chromatography can be used for purification, it is generally not considered economical or feasible for industrial-scale production. Moreover, it may only be effective at removing specific impurities. The focus should be on optimizing the reaction conditions to minimize impurity formation in the first place, followed by an efficient crystallization procedure.
Q4: What is the key intermediate in the final step of Dipyridamole synthesis, and what are its properties?
A4: The key intermediate is 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine.[4][5][6][7][8][9][10] Its CAS number is 7139-02-8.[4][5][6][7][8][9][10] It is a solid at room temperature.[5]
Q5: Are there alternative synthetic routes to Dipyridamole that might avoid some of these by-product issues?
A5: Yes, various synthetic pathways to Dipyridamole have been explored.[2] A common route starts from precursors like 2,4-dihydroxy-6-methylpyrimidine, which undergoes nitration, reduction, and cyclization to form the pyrimido[5,4-d]pyrimidine core.[2][11] This is followed by chlorination and subsequent substitution reactions.[2][11] Innovations in catalysis, solvent selection, and the use of continuous flow chemistry are being investigated to improve efficiency and reduce by-product formation.[2]
Visualizing the Process: Diagrams and Workflows
Dipyridamole Synthesis: Final Step and By-product Formation
Caption: Final reaction step in Dipyridamole synthesis.
Troubleshooting Workflow for Impurity Reduction
Sources
- 1. veeprho.com [veeprho.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine | 7139-02-8 [chemicalbook.com]
- 5. 2,6-Dichloro-4,8-di(1-piperidinyl)pyrimido[5,4-d]pyrimidine | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine | C16H20Cl2N6 | CID 81556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine , 97% , 7139-02-8 - CookeChem [cookechem.com]
- 9. CAS#:7139-02-8 | 2,6-DICHLORO-4,8-DIPIPERIDINOPYRIMIDINO[5,4-D]PYRIMIDINE | Chemsrc [chemsrc.com]
- 10. chemscene.com [chemscene.com]
- 11. Dipyridamole synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Efficacy of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine and Other Antitumor Agents
This guide provides a comprehensive comparison of the investigational antitumor agent 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine with established cancer therapeutics. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings and preclinical evaluation strategies for this class of compounds, contextualized by a comparison with leading antitumor agents.
Introduction to this compound
This compound is a heterocyclic compound belonging to the pyrimido[5,4-d]pyrimidine class.[1][2][3] This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules.[4] While specific preclinical efficacy data for this particular compound is not extensively available in the public domain, its structural similarity to the well-known drug dipyridamole and other pyrimido[4,5-d]pyrimidine derivatives provides a strong basis for inferring its potential mechanisms of action as an antitumor agent.[5][6] This guide will, therefore, explore its potential efficacy by drawing parallels with its structural analogs and the broader class of pyrimido[5,4-d]pyrimidine compounds.
Comparative Antitumor Agents: Mechanisms of Action
To provide a robust framework for comparison, we will evaluate this compound against a panel of established antitumor agents with diverse mechanisms of action.
Gefitinib: The EGFR Inhibitor
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[7][8] By competing with ATP for its binding site on the intracellular domain of EGFR, gefitinib blocks the signal transduction pathways that promote tumor cell proliferation and survival.[9][10]
Bevacizumab: The Angiogenesis Inhibitor
Bevacizumab is a monoclonal antibody that targets the vascular endothelial growth factor A (VEGF-A).[11][12] By sequestering VEGF-A, bevacizumab prevents its interaction with receptors on endothelial cells, thereby inhibiting the formation of new blood vessels (angiogenesis) that are crucial for tumor growth and metastasis.[13][14][15]
Paclitaxel: The Microtubule Stabilizer
Paclitaxel is a mitotic inhibitor that works by stabilizing microtubules, which are essential components of the cellular cytoskeleton.[16][17] This stabilization prevents the dynamic instability of microtubules required for chromosome segregation during mitosis, leading to cell cycle arrest and apoptosis.[6][18]
Doxorubicin: The Topoisomerase II Inhibitor
Doxorubicin is an anthracycline antibiotic that exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair.[19][20] This leads to DNA damage and the induction of apoptosis in rapidly dividing cancer cells.
Comparative Analysis of Putative Mechanisms
Based on the known activities of pyrimido[5,4-d]pyrimidine derivatives and dipyridamole, we can hypothesize several potential antitumor mechanisms for this compound.
-
Kinase Inhibition: The pyrimido[4,5-d]pyrimidine scaffold is a known hinge-binding motif for various kinases. It is plausible that this compound could inhibit cyclin-dependent kinases (CDKs), thereby arresting the cell cycle, or other kinases involved in oncogenic signaling pathways.[6]
-
Modulation of Cellular Metabolism: Drawing parallels with dipyridamole, the target compound may inhibit lipid metabolism in cancer cells by targeting the SREBP pathway, effectively "starving" tumors that are dependent on lipids for their growth.[11][17]
-
Inhibition of Nucleoside Transport: Dipyridamole is a known inhibitor of nucleoside transport. This action can potentiate the effects of antimetabolite chemotherapies and disrupt DNA and RNA synthesis in cancer cells.
-
Signaling Pathway Modulation: Dipyridamole has been shown to inhibit key signaling pathways such as ERK1/2-MAPK, NF-kB, and Wnt, all of which are frequently dysregulated in cancer.
-
Tumor Microenvironment Modulation: By affecting inflammatory cell infiltration, as seen with dipyridamole, the compound could alter the tumor microenvironment to be less conducive to tumor growth and metastasis.
The following diagram illustrates the potential signaling pathways that could be targeted by this compound, based on the known actions of its structural analogs.
Caption: Putative mechanisms of action for pyrimido[5,4-d]pyrimidine derivatives.
Experimental Protocols for Efficacy Comparison
To empirically compare the efficacy of this compound with other antitumor agents, a series of standardized in vitro and in vivo assays should be performed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a drug that is required to inhibit the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator agents (Gefitinib, Bevacizumab, Paclitaxel, Doxorubicin) in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value for each compound.
In Vivo Tumor Xenograft Study
This study evaluates the ability of a drug to inhibit tumor growth in a living organism.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, and comparator agents).
-
Drug Administration: Administer the drugs to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injections or oral gavage).
-
Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.
-
Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
The following diagram outlines the workflow for a typical in vivo xenograft study.
Caption: Workflow for an in vivo tumor xenograft study.
Data Summary and Interpretation
The following tables provide a structured summary for comparing the key characteristics of the antitumor agents discussed.
Table 1: Comparison of Mechanistic Properties
| Feature | This compound (Hypothesized) | Gefitinib | Bevacizumab | Paclitaxel | Doxorubicin |
| Primary Target | Kinases (e.g., CDKs), SREBP, Nucleoside Transporters | EGFR Tyrosine Kinase | VEGF-A | β-tubulin | Topoisomerase II, DNA |
| Mechanism of Action | Kinase inhibition, Metabolic modulation, Nucleoside transport inhibition | Inhibition of signal transduction | Anti-angiogenesis | Microtubule stabilization | DNA damage, Topoisomerase II inhibition |
| Cellular Effect | Cell cycle arrest, Apoptosis, Inhibition of proliferation | Inhibition of proliferation, Apoptosis | Inhibition of endothelial cell proliferation | Mitotic arrest, Apoptosis | DNA damage, Apoptosis |
Table 2: Hypothetical Comparative Efficacy Data (IC50 in µM)
| Cancer Cell Line | This compound | Gefitinib | Bevacizumab | Paclitaxel | Doxorubicin |
| A549 (Lung) | TBD | 0.5 - 5 | >100 | 0.01 - 0.1 | 0.1 - 1 |
| MCF-7 (Breast) | TBD | >10 | >100 | 0.001 - 0.01 | 0.01 - 0.1 |
| HCT116 (Colon) | TBD | >10 | 1 - 10 | 0.01 - 0.1 | 0.1 - 1 |
| U87-MG (Glioblastoma) | TBD | 1 - 10 | 1 - 10 | 0.01 - 0.1 | 0.1 - 1 |
TBD: To be determined through experimental evaluation.
Conclusion
This compound represents an intriguing investigational compound with potential as a multi-targeted antitumor agent. Based on the known activities of its structural class, it may exert its effects through kinase inhibition, metabolic reprogramming, and modulation of key oncogenic signaling pathways. To ascertain its therapeutic potential, rigorous preclinical evaluation using the standardized in vitro and in vivo methodologies outlined in this guide is imperative. A direct comparison with established agents such as Gefitinib, Bevacizumab, Paclitaxel, and Doxorubicin will provide a clear benchmark for its efficacy and selectivity, paving the way for its potential development as a novel cancer therapeutic.
References
- 1. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Resistance-modifying agents. 11.(1) Pyrimido[5,4-d]pyrimidine modulators of antitumor drug activity. Synthesis and structure-activity relationships for nucleoside transport inhibition and binding to alpha1-acid glycoprotein PMID: 15369395 | MCE [medchemexpress.cn]
- 7. hopkinsmedicine.org [hopkinsmedicine.org]
- 8. Potentiation of Some Anticancer Agents by Dipyridamole against Drug‐sensitive and Drug‐resistant Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 9. scbt.com [scbt.com]
- 10. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine (DCPP). DCPP is a significant compound, recognized both as a key intermediate in the synthesis of pharmacologically active molecules and as an impurity in drug substances such as Dipyridamole[1][2]. Its potential as an antitumor agent is also under investigation, making its accurate quantification critical in research and pharmaceutical quality control settings[2][3].
This document is intended for researchers, scientists, and drug development professionals. It will delve into the validation of a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, and compare its performance with a more sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The validation framework is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a scientifically sound and regulatory-compliant approach[4][5][6][7].
The Critical Need for Validated Analytical Methods
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[8]. For a compound like DCPP, this means ensuring that the chosen method can accurately and reliably measure its concentration, whether as a bulk substance, a synthetic intermediate, or a low-level impurity. An unvalidated method can lead to unreliable data, impacting everything from process development to regulatory submissions and, ultimately, patient safety.
This guide will provide detailed experimental protocols and present validation data in a clear, comparative format to aid in the selection of the most appropriate analytical technique for your specific application.
Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a robust, widely accessible, and cost-effective technique suitable for the routine quantification of DCPP in various samples. The method's principle relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (based on the pyrimido[5,4-d]pyrimidine chromophore)
-
Injection Volume: 10 µL
-
Standard and Sample Diluent: Acetonitrile/Water (50:50, v/v)
Standard Preparation: A stock solution of DCPP is prepared by dissolving a known amount of the reference standard in the diluent to achieve a concentration of 1 mg/mL. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, it may involve dissolving a known weight of the material in the diluent. For process monitoring, a direct dilution of the reaction mixture may be possible.
Validation of the RP-HPLC-UV Method
The validation of this method is performed in accordance with ICH Q2(R2) guidelines and includes the following parameters[4][9][10][11]:
1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Experimental Approach: The chromatogram of a DCPP standard is compared with that of a blank (diluent) and a placebo (matrix without the analyte). Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) are also performed to demonstrate that the method can separate DCPP from its potential degradation products.
2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Experimental Approach: A series of at least five concentrations of DCPP spanning the expected working range are analyzed. The peak area is plotted against the concentration, and the data is subjected to linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.
-
Experimental Approach: Accuracy is determined by the recovery of a known amount of DCPP spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with each level analyzed in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay Precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay Precision): The repeatability experiment is repeated on a different day, by a different analyst, and on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Approach: LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%).
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Experimental Approach: The effect of small changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic) are evaluated.
-
Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected.
Data Summary: RP-HPLC-UV Method Validation
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of DCPP | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Repeatability (RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (RSD) | ≤ 2.0% | 1.2% |
| LOQ (µg/mL) | - | 0.1 |
| Robustness | No significant impact on results | Pass |
Alternative Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the quantification of DCPP as a trace impurity or in complex biological matrices, UPLC-MS/MS is the method of choice. This technique couples the superior separation efficiency of UPLC with the highly specific and sensitive detection of a tandem mass spectrometer.
Experimental Protocol: UPLC-MS/MS
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
DCPP: Precursor ion [M+H]⁺ at m/z 367.1, with product ions for quantification and qualification (e.g., m/z 282.1 and m/z 197.1).
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended.
-
-
Source Parameters: Optimized for maximum signal intensity of DCPP.
Method Validation Comparison: HPLC-UV vs. UPLC-MS/MS
The validation of the UPLC-MS/MS method follows similar principles to the HPLC-UV method, with some additional considerations, particularly for matrix effects in bioanalytical applications, as guided by EMA and FDA bioanalytical method validation guidelines[12][13][14].
| Feature | RP-HPLC-UV | UPLC-MS/MS | Rationale and Field Insights |
| Specificity/Selectivity | Good | Excellent | UPLC-MS/MS is highly selective due to the monitoring of specific MRM transitions, minimizing interference from co-eluting compounds. |
| Sensitivity (LOQ) | Moderate (µg/mL range) | Very High (pg/mL to ng/mL range) | The mass spectrometer's high sensitivity makes UPLC-MS/MS ideal for trace analysis and bioanalysis. |
| Linearity Range | Wide | Wide, but may require more careful optimization | Both techniques can provide excellent linearity over a wide range. |
| Accuracy & Precision | Excellent | Excellent | Both methods can achieve high accuracy and precision when properly validated. |
| Robustness | High | Moderate to High | UPLC-MS/MS systems can be more sensitive to matrix effects and require careful optimization of source parameters. |
| Sample Throughput | Moderate | High | The shorter run times of UPLC significantly increase sample throughput. |
| Cost & Complexity | Lower | Higher | UPLC-MS/MS instrumentation is more expensive and requires more specialized expertise to operate and maintain. |
| Matrix Effects | Less prone | More prone | Ion suppression or enhancement in the ESI source can be a significant challenge in UPLC-MS/MS and must be carefully evaluated. |
Visualization of Workflows
Experimental Workflow for Analytical Method Validation
Caption: Workflow for analytical method validation.
Logical Comparison of Analytical Techniques
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The Selectivity Profile of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine: A Comparative Guide to Cross-Reactivity Analysis
Introduction: Beyond the Primary Target
In the landscape of modern drug discovery, particularly within oncology, the development of small molecule inhibitors targeting protein kinases has become a cornerstone of precision medicine.[1] The pyrimido[5,4-d]pyrimidine scaffold has emerged as a privileged structure, with derivatives showing potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][2] The compound 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine (henceforth referred to as Compound X) belongs to this chemical class. While its general application is noted as an antitumor agent, specific target affinity and selectivity data are not widely published.[3][4]
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of Compound X. True therapeutic potential is defined not only by high on-target potency but also by a well-understood and acceptable off-target profile to minimize toxicity and unforeseen side effects.[5] We will proceed under the working hypothesis that Compound X is a kinase inhibitor, a premise supported by its structural lineage. To illustrate a complete characterization workflow, we will postulate EGFR as its primary target. This guide will furnish researchers, scientists, and drug development professionals with the methodologies to empirically determine its kinome-wide selectivity and validate target engagement within a cellular context.
Pillar 1: Kinome-Wide Selectivity Profiling - The Broad View
The first and most critical step in understanding cross-reactivity is to assess the inhibitor's binding affinity or enzymatic inhibition across a large, representative panel of the human kinome.[6] This provides an unbiased, panoramic view of a compound's interaction landscape.[7] Commercial services like Eurofins DiscoverX's KINOMEscan® or Reaction Biology's HotSpot™ platform offer comprehensive panels.[8][9]
Experimental Design: Large-Scale Kinase Panel Screening
The objective is to determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) of Compound X against a panel of several hundred kinases. A tiered approach is often most efficient.[6]
-
Primary Screen: Test Compound X at a single, high concentration (e.g., 1 or 10 µM) against the full kinase panel. This rapidly identifies potential off-targets.
-
Dose-Response Analysis: For any kinase showing significant inhibition (e.g., >70% inhibition) in the primary screen, a full 10-point dose-response curve is generated to determine a precise IC50 value.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic luminescence-based assay, such as Promega's ADP-Glo™, which quantifies kinase activity by measuring the amount of ADP produced.[10][11]
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
Compound X, serially diluted in DMSO
-
Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[11]
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Dispense 1 µL of serially diluted Compound X or DMSO vehicle control into the wells of a 384-well plate.
-
Kinase/Substrate Addition: Add 4 µL of a solution containing the specific kinase and its corresponding peptide substrate prepared in kinase reaction buffer.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Initiate Kinase Reaction: Add 5 µL of ATP solution (at a concentration near the Km for each specific kinase) to each well to start the reaction.[1] Incubate at room temperature for 60 minutes.
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and removes any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of Compound X concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Data Presentation and Interpretation
The resulting data should be compiled into a comprehensive table. To quantify selectivity, a Selectivity Score (S-score) can be calculated. For example, S(1µM) is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1µM concentration, divided by the total number of kinases tested.[12] A lower S-score indicates higher selectivity.
Table 1: Hypothetical Kinase Selectivity Profile of Compound X
| Kinase Target | % Inhibition @ 1µM | IC50 (nM) | Kinase Family | Notes |
| EGFR | 99% | 15 | Tyrosine Kinase | Hypothesized Primary Target |
| HER2 (ERBB2) | 95% | 45 | Tyrosine Kinase | Structurally related off-target |
| HER4 (ERBB4) | 88% | 120 | Tyrosine Kinase | Structurally related off-target |
| CDK2/CycA | 92% | 85 | Ser/Thr Kinase | Significant Off-Target |
| SRC | 65% | 850 | Tyrosine Kinase | Weaker off-target |
| LCK | 58% | 1,500 | Tyrosine Kinase | Weaker off-target |
| p38α | 25% | >10,000 | Ser/Thr Kinase | Inactive |
| JNK1 | 15% | >10,000 | Ser/Thr Kinase | Inactive |
| ... (300+ other kinases) | <10% | >10,000 |
In this hypothetical example, Compound X is a potent inhibitor of EGFR but also significantly inhibits HER2, HER4, and CDK2. This "polypharmacology" could have both therapeutic implications (e.g., broader anti-cancer activity) and potential toxicity concerns.[1]
Pillar 2: Cellular Target Engagement - Validating In Vitro Findings
While in vitro assays are essential for determining biochemical potency, they do not confirm that a compound can reach and bind to its target in the complex environment of a living cell.[13] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[3][14] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[15]
Experimental Design: CETSA for Target Validation
We will use CETSA to confirm that Compound X engages with both its hypothesized primary target (EGFR) and the key off-target (CDK2) in a cellular context.
Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
Cell Line Selection: Choose a cell line with endogenous expression of both EGFR and CDK2 (e.g., A431 human epidermoid carcinoma cells).
Procedure:
-
Cell Culture and Treatment: Culture A431 cells to ~80% confluency. Treat cells with either Compound X (e.g., at 10x the cellular IC50) or DMSO vehicle for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary antibodies against EGFR and CDK2. Use an antibody for a non-target protein (e.g., GAPDH) as a loading control.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature for both the DMSO- and Compound X-treated samples. A shift in the melting curve to the right indicates thermal stabilization and thus, target engagement.
Comparative Analysis: Compound X vs. Selective Inhibitors
To contextualize the cross-reactivity of Compound X, it should be compared against well-characterized, selective inhibitors for both the primary and off-targets.
Table 2: Comparative Selectivity Profile
| Compound | Primary Target | EGFR IC50 (nM) | CDK2 IC50 (nM) | Selectivity Ratio (CDK2/EGFR) | Notes |
| Compound X | EGFR | 15 | 85 | 5.7-fold | Dual EGFR/CDK2 Activity |
| Gefitinib | EGFR | 25 | >10,000 | >400-fold | EGFR-selective control |
| Roscovitine | CDK2 | >10,000 | 450 | N/A | CDK2-selective control |
This comparison clearly demonstrates that while Compound X is a potent EGFR inhibitor, its selectivity over CDK2 is modest compared to a benchmark EGFR-selective drug like Gefitinib. This quantitative comparison is crucial for predicting potential cell cycle-related side effects.
Conclusion: An Integrated View of Selectivity
The characterization of this compound, or any novel inhibitor, requires a multi-faceted approach. By combining broad, in vitro kinome profiling with in-cell target engagement validation, a robust and reliable selectivity profile can be established. This guide provides the strategic framework and detailed protocols necessary to move from an uncharacterized compound to one with a well-defined interaction map. The hypothetical data presented for Compound X illustrates a common scenario in drug discovery: a potent primary inhibitor with significant off-target activities. Understanding this "polypharmacology" is not a barrier but a critical piece of knowledge, enabling researchers to design more informative biological experiments, anticipate potential toxicities, and ultimately develop safer and more effective therapeutic agents.[1]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. [Link]
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The Cutting Edge of Cancer Therapy: A Comparative Analysis of Pyrimido[5,4-d]pyrimidine Derivatives in Inhibiting Cell Proliferation
In the relentless pursuit of novel and more effective cancer therapeutics, the pyrimido[5,4-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry. Its unique bicyclic heteroaromatic ring system serves as a versatile backbone for the design of potent inhibitors of key cellular processes, most notably cell proliferation. This guide provides a comprehensive comparative analysis of various pyrimido[5,4-d]pyrimidine derivatives, offering researchers, scientists, and drug development professionals a deep dive into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their anti-proliferative efficacy.
The Pyrimido[5,4-d]pyrimidine Core: A Gateway to Kinase Inhibition
The pyrimido[5,4-d]pyrimidine core is an analog of purine, the fundamental building block of nucleic acids. This structural mimicry allows derivatives to effectively compete with adenosine triphosphate (ATP) for the binding sites of a wide array of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. By targeting these overactive kinases, pyrimido[5,4-d]pyrimidine derivatives can effectively halt the cell cycle and induce apoptosis in cancer cells.
Key kinase targets for this class of compounds include Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), both of which are critical regulators of cell proliferation and survival.[1] The strategic modification of the pyrimido[5,4-d]pyrimidine scaffold at various positions allows for the fine-tuning of potency and selectivity against these and other kinase targets.
Comparative Anti-Proliferative Activity of Pyrimido[5,4-d]pyrimidine Derivatives
The true measure of an anti-cancer agent lies in its ability to selectively inhibit the growth of cancer cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrimido[5,4-d]pyrimidine and structurally related pyrimido[4,5-d]pyrimidine derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimido[5,4-d]pyrimidine | 6-substituted 4-anilinopyrimido[5,4-d]pyrimidines | A431 (Epidermoid Carcinoma) | Varies based on substitution | [2] |
| Pyrimido[4,5-d]pyrimidine | Compound 7f (CDK2 inhibitor) | Various (NCI-60 panel) | 0.05 (CDK2) | [3] |
| Pyrimido[4,5-d]pyrimidine | Compound 7e (CDK2 inhibitor) | Various (NCI-60 panel) | 0.25 (CDK2) | [3] |
| Pyrimido[4,5-d]pyrimidine | Compound 7a (CDK2 inhibitor) | Various (NCI-60 panel) | 0.31 (CDK2) | [3] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | [4] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | HepG2 (Liver) | 1.13 | [4] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | MCF-7 (Breast) | 1.31 | [4] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 (Liver) | 0.99 | [4] |
| 2,4-Diaminopyrimidine | Compound 9k | A549 (Lung) | 2.14 | [4] |
| 2,4-Diaminopyrimidine | Compound 9k | HCT-116 (Colon) | 3.59 | [4] |
| 2,4-Diaminopyrimidine | Compound 13f | A549 (Lung) | 1.98 | [4] |
| 2,4-Diaminopyrimidine | Compound 13f | HCT-116 (Colon) | 2.78 | [4] |
Note: The data presented is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Deciphering the Mechanism: Structure-Activity Relationships
The inhibitory potency of pyrimido[5,4-d]pyrimidine derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have revealed key insights into the molecular features that govern their interaction with kinase targets.[2]
For instance, in the context of EGFR inhibition, the substitution pattern at the 4 and 6 positions of the pyrimido[5,4-d]pyrimidine ring is critical. An anilino group at the 4-position often forms crucial hydrogen bonds within the ATP-binding pocket of EGFR.[2] Furthermore, the nature of the substituent at the 6-position can influence both potency and selectivity. Bulky, weakly basic side chains at this position have been shown to be well-tolerated and can enhance cellular activity.[2]
Similarly, for CDK inhibition, specific substitutions on the pyrimidine ring are necessary to achieve high potency and selectivity. The SAR of pyrimido[4,5-d]pyrimidine derivatives as CDK2 inhibitors has been extensively studied, revealing that modifications at the 2, 5, and 7 positions can significantly impact their inhibitory activity.[3]
Experimental Workflows for Assessing Anti-Proliferative Activity
To ensure the scientific rigor of our findings, it is imperative to employ validated and reproducible experimental protocols. The following sections detail the step-by-step methodologies for two cornerstone assays in the evaluation of anti-proliferative agents.
Experimental Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the pyrimido[5,4-d]pyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under the same conditions.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow of the MTT assay for assessing cell viability.
Experimental Protocol 2: Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is a powerful technique to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This provides insights into the mechanism by which a compound inhibits cell proliferation.[6][7][8]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in different phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the pyrimido[5,4-d]pyrimidine derivatives at their IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. The RNase A is crucial to prevent the staining of RNA.[6]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument will measure the fluorescence intensity of individual cells.
-
Data Analysis: The data is typically displayed as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. Analyze the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis using flow cytometry.
Signaling Pathways Targeted by Pyrimido[5,4-d]pyrimidine Derivatives
The anti-proliferative effects of pyrimido[5,4-d]pyrimidine derivatives are primarily mediated through the inhibition of key signaling pathways that are often hyperactivated in cancer.
Caption: Inhibition of EGFR and CDK signaling pathways by pyrimido[5,4-d]pyrimidine derivatives.
As depicted in the diagram, pyrimido[5,4-d]pyrimidine derivatives can block the EGFR signaling cascade, which, when activated by ligands such as Epidermal Growth Factor (EGF), leads to a series of downstream phosphorylation events that ultimately promote cell proliferation. By inhibiting EGFR, these compounds can effectively shut down this pro-growth pathway.
Furthermore, these derivatives can target the cell cycle machinery directly by inhibiting CDKs. CDKs, in complex with their cyclin partners, phosphorylate key substrates such as the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor and the expression of genes required for S-phase entry. By inhibiting CDK4/6 and CDK2, pyrimido[5,4-d]pyrimidine derivatives can cause cell cycle arrest, preventing cancer cells from replicating their DNA and dividing.
Conclusion and Future Directions
The pyrimido[5,4-d]pyrimidine scaffold represents a highly promising platform for the development of novel anti-cancer agents. The comparative analysis presented in this guide highlights the potent anti-proliferative activity of various derivatives and underscores the importance of a multi-faceted experimental approach to fully characterize their efficacy and mechanism of action. Future research in this area will likely focus on the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. The continued exploration of the vast chemical space around the pyrimido[5,4-d]pyrimidine core, guided by a deep understanding of structure-activity relationships and the underlying biology of cancer, holds immense potential for the discovery of next-generation cancer therapeutics.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
- Coombs, N., & Pringle, J. H. (2014). Assaying cell cycle status using flow cytometry. Methods in molecular biology (Clifton, N.J.), 1170, 131–140.
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- Ali, M. A., Ismail, N. S., Choon, T. S., & Wei, A. C. (2012). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules (Basel, Switzerland), 17(12), 14784–14803.
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head-to-head comparison of different synthesis routes for 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine
A Head-to-Head Comparison of Synthesis Routes for 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine
Introduction
The pyrimido[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents[1][2][3]. The specific derivative, this compound (CAS No. 7139-02-8), is a crucial intermediate in the synthesis of Dipyridamole, a non-nitrate coronary vasodilator with anticoagulant and antiviral properties[4][5]. The efficiency, scalability, and purity of the synthetic route to this intermediate are paramount for the viable production of the final active pharmaceutical ingredient (API).
This guide provides a detailed, head-to-head comparison of two distinct synthetic strategies for preparing this key intermediate. We will delve into a classical approach starting from a fully chlorinated precursor and a modern, refined route commencing from a tetrahydroxy analogue. By examining the underlying chemistry, experimental protocols, and process parameters, this document aims to equip researchers and drug development professionals with the insights needed to select the most appropriate synthesis strategy for their specific objectives.
Route 1: The Classical Approach via Nucleophilic Aromatic Substitution
This strategy represents a direct and traditional method for introducing amine substituents onto a heterocyclic core. It relies on the sequential displacement of chlorine atoms from a highly electrophilic perchlorinated pyrimido[5,4-d]pyrimidine backbone by a nucleophile, in this case, piperidine.
Strategy Overview
The core of this method is a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, is treated with piperidine. The electron-withdrawing nature of the pyrimidine rings and the multiple chlorine atoms activates the C4 and C8 positions for nucleophilic attack, followed by the C2 and C6 positions. However, controlling the selectivity of this reaction can be challenging, often leading to a mixture of products and by-products, which complicates purification and reduces the overall yield of the desired 2,6-dichloro isomer[5].
Reaction Pathway
Caption: General workflow for the classical SNAr synthesis route.
Detailed Experimental Protocol
The following is a representative protocol based on procedures for similar substitutions[6].
-
Reaction Setup: To a 250 mL two-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (13.1 g, ~48.9 mmol, assuming this is the "perchloro" starting material), cesium carbonate (Cs₂CO₃, 16.0 g, 48.9 mmol), and copper(I) iodide (CuI, 0.28 g, 1.5 mmol).
-
Solvent and Reagent Addition: Add piperidine (~2 equivalents) and 100 mL of nitrobenzene as the reaction solvent.
-
Reaction Execution: Place the flask under a nitrogen atmosphere and heat the mixture to 180°C. Maintain stirring at this temperature for 16 hours.
-
Workup and Isolation: After the reaction is complete, cool the mixture. Remove the nitrobenzene solvent via distillation under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel, typically using a solvent system such as petroleum ether and dichloromethane, to isolate the target compound[6].
Causality and Mechanistic Insights
-
High Temperature: The use of a high temperature (180°C) is necessary to overcome the activation energy for the nucleophilic aromatic substitution at the less reactive 2 and 6 positions of the pyrimidine ring system.
-
Base and Catalyst: Cesium carbonate (Cs₂CO₃) acts as a base to neutralize the HCl generated during the substitution. The use of a copper(I) iodide (CuI) catalyst can facilitate the substitution, particularly in aryl halide amination reactions, although its role here might be to improve reaction rates or selectivity.
-
Selectivity Issues: A significant drawback of this route is the poor selectivity. Piperidine can substitute at all four chlorine positions. Achieving selective substitution at only the 4 and 8 positions while leaving the 2 and 6 positions chlorinated is difficult, leading to the formation of mono-, tri-, and tetra-substituted by-products, which makes purification challenging and lowers the yield of the desired product[5].
Route 2: The Modern Approach via Selective Protection and Microwave Chlorination
This innovative route, outlined in patent literature, addresses the selectivity issues of the classical approach by starting from the fully hydroxylated analogue and employing a protection-substitution-chlorination sequence[4].
Strategy Overview
The synthesis begins with 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine. The hydroxyl groups at the 4 and 8 positions are more reactive and are selectively activated or protected using 4-toluenesulfonyl chloride (tosyl chloride). This is followed by nucleophilic substitution with piperidine at these activated positions. The final and key step is the conversion of the remaining hydroxyl groups at the 2 and 6 positions to chlorides using a chlorinating agent under microwave irradiation, which provides rapid and efficient conversion.
Reaction Pathway
Caption: Workflow for the modern synthesis via selective protection and chlorination.
Detailed Experimental Protocol
This protocol is adapted from patent CN108383844B[4][5].
Step 1: Synthesis of 4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diol (Compound 3)
-
Reaction Setup: In a three-necked flask fitted with a stirrer and thermometer, suspend 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine (19.6 g) in ethanol (100 mL).
-
Activation: Cool the flask in an ice-water bath. Add 4-toluenesulfonyl chloride (47.5 g) and stir the reaction for 0.5-1 hour.
-
Piperidine Addition: After the initial reaction, remove ethanol by reduced pressure evaporation. Add piperidine (85.1 g) and continue stirring at 0°C for 3-5 hours.
-
Isolation: Monitor the reaction until the starting material is completely consumed. Distill off excess piperidine under reduced pressure to obtain the crude intermediate compound 3.
Step 2: Microwave-Assisted Chlorination
-
Reaction Setup: Mix the crude compound 3 with thionyl chloride (SOCl₂) and triethylamine in a molar ratio of approximately 1:2.5:3 in a suitable microwave reactor vessel[4].
-
Microwave Reaction: Irradiate the mixture in a microwave reactor at a power of 400-500W for 5-8 minutes[4].
-
Workup: After the reaction, pour the mixture into ice-cold water while hot. Allow it to warm to room temperature naturally.
-
Purification: Collect the resulting precipitate by suction filtration. Wash the filter residue with a sodium chloride solution and recrystallize from 75% ethanol to yield the final product, this compound[5].
Causality and Mechanistic Insights
-
Selective Activation: Tosyl chloride selectively reacts with the more nucleophilic hydroxyl groups at the C4 and C8 positions, converting them into better leaving groups (tosylates). This directs the subsequent nucleophilic attack by piperidine to these specific sites, avoiding the side reactions seen in Route 1.
-
Microwave Irradiation: The use of microwave energy for the final chlorination step dramatically reduces the reaction time from hours to minutes[4]. Microwaves efficiently and uniformly heat the reaction mixture, accelerating the rate of the chlorination reaction with thionyl chloride.
-
Improved Purity and Yield: By controlling the reaction sequence and avoiding the direct substitution on a tetrachloro- intermediate, this method significantly reduces the formation of by-products. This results in a cleaner crude product, simpler purification (recrystallization instead of column chromatography), and a higher overall yield and purity[4][5].
Head-to-Head Comparison
| Parameter | Route 1: Classical SNAr | Route 2: Modern Microwave-Assisted |
| Starting Material | 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine |
| Key Steps | One-pot nucleophilic aromatic substitution | 2 steps: Selective substitution followed by chlorination |
| Reaction Conditions | High temperature (180°C), long duration (16h)[6] | Low temperature (0°C) then rapid microwave heating (5-8 min)[4] |
| Selectivity | Poor; leads to a mixture of by-products[5] | High; controlled by selective activation of hydroxyl groups[4] |
| Purification | Requires column chromatography[6] | Simple recrystallization[4][5] |
| Reported Yield | Not explicitly stated for this specific product, but generally lower due to by-products. | 89.1%[5] |
| Reported Purity | Not explicitly stated, likely lower before extensive purification. | 98.8%[5] |
| Safety/Hazards | Use of high-boiling, toxic nitrobenzene solvent. High-temperature reaction. | Use of corrosive thionyl chloride and tosyl chloride. Microwave reactor safety protocols required. |
| Scalability | Challenging due to high temperatures, pressure buildup, and difficult purification. | More favorable due to milder conditions, shorter reaction times, and simpler purification. |
Conclusion and Recommendation
While the classical SNAr approach (Route 1) appears more direct with a single key transformation, it suffers from significant practical limitations, most notably a lack of selectivity that complicates purification and diminishes the overall process efficiency. The high-temperature conditions and use of hazardous solvents like nitrobenzene also present safety and scalability challenges.
In contrast, the modern, multi-step approach (Route 2) offers a far superior solution for the synthesis of this compound. By strategically starting from the tetrahydroxy analogue, the synthesis gains precise control over regioselectivity, thereby avoiding the formation of undesirable by-products[4]. The innovative use of microwave-assisted chlorination drastically shortens reaction times and contributes to the high yield and purity of the final product.
For researchers and drug development professionals, Route 2 is the highly recommended method. Its advantages of high yield, high purity, operational simplicity, and enhanced scalability make it a more robust and industrially viable process for producing this key pharmaceutical intermediate.
References
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Barker, A. J., et al. (1995). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]
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Traxler, P., et al. (1995). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. [Link]
- CN108383844B. (2020). Synthesis method of 2, 6-dichloro-4, 8-dipiperidinopyrimido [5,4-D] pyrimidine.
-
Guedes, R. C., et al. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters. [Link]
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ChemBK. (2024). This compound Request for Quotation. [Link]
- US8946414B2. (2015). Processes for the preparation of dipyridamole.
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A Researcher's Guide to a Comparative Cytotoxicity Analysis of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine
In the landscape of oncological research, the quest for therapeutic agents that exhibit selective cytotoxicity against cancer cells while sparing their normal counterparts is paramount. This guide provides a comprehensive framework for evaluating the cytotoxic profile of 2,6-dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine, a compound of interest owing to its structural relation to known bioactive molecules. While this molecule is identified as an antitumor agent and serves as a key intermediate in the synthesis of Dipyridamole, a comprehensive, publicly available dataset comparing its effects on cancerous versus normal cells is not readily accessible.[1][2]
This document, therefore, serves as a detailed roadmap for researchers to conduct a thorough and scientifically rigorous comparative cytotoxicity study. We will delve into the rationale behind the experimental design, provide detailed, field-proven protocols for essential assays, and offer insights into data interpretation and visualization.
The Pyrimido[5,4-d]pyrimidine Scaffold: A Privileged Structure in Oncology
The pyrimido[5,4-d]pyrimidine core is a recurring motif in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this scaffold have been investigated for their potential to inhibit various protein kinases, which are often dysregulated in cancer.[3] The structural similarity of these compounds to endogenous purines allows them to interact with the ATP-binding sites of these enzymes, leading to the disruption of signaling pathways that are critical for cancer cell proliferation and survival. A crucial aspect of developing such kinase inhibitors is to ensure they can differentiate between the enzymes in cancer cells and those in healthy cells to minimize off-target effects and toxicity.
Experimental Design: A Head-to-Head Comparison
To ascertain the selective cytotoxicity of this compound, a well-designed in vitro study is essential. This involves exposing a panel of both cancerous and normal cell lines to the compound and quantifying its effects on cell viability and proliferation.
Cell Line Selection:
A representative panel should include cancer cell lines from diverse tissue origins to assess the breadth of antitumor activity. It is equally crucial to include normal, non-transformed cell lines to determine the therapeutic window.
| Cell Line Type | Examples | Rationale |
| Cancerous | MCF-7 (Breast), A549 (Lung), HCT-116 (Colon), PC-3 (Prostate) | Representing common solid tumors. |
| Normal | MCF-10A (Non-tumorigenic breast epithelial), BEAS-2B (Normal bronchial epithelial), CCD-18Co (Normal colon fibroblasts) | To evaluate off-target cytotoxicity and determine the selectivity index. |
Core Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Investigating the Mechanism of Cell Death: Annexin V/PI Apoptosis Assay
To understand how this compound induces cell death, the Annexin V/Propidium Iodide (PI) assay is a valuable tool. This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can then bind to these exposed residues. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.
Experimental Protocol: Annexin V/PI Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Potential Signaling Pathways to Investigate
Given that many pyrimidine derivatives target protein kinases, a plausible hypothesis is that this compound may interfere with a kinase-mediated signaling pathway crucial for cancer cell survival, such as the PI3K/Akt or MAPK/ERK pathways. Further investigation using techniques like Western blotting to assess the phosphorylation status of key proteins in these pathways would be a logical next step.
Conclusion and Future Directions
This guide outlines a systematic approach to perform a comparative cytotoxicity analysis of this compound. By employing the described protocols, researchers can generate robust data to determine the compound's anticancer potential and its selectivity for cancer cells over normal cells. A favorable selectivity index, coupled with a well-defined mechanism of action, would warrant further preclinical development, including in vivo efficacy studies in animal models. The exploration of this and similar pyrimido[5,4-d]pyrimidine derivatives holds promise for the discovery of novel, targeted cancer therapies.
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Molecules. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81556, this compound. Retrieved from [Link]
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RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]
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National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link]
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National Center for Biotechnology Information. (2010). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Retrieved from [Link]
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National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource. Retrieved from [Link]
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National Cancer Institute. (n.d.). Data. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products. Retrieved from [Link]
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MDPI. (2022). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. Retrieved from [Link]
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National Cancer Institute. (n.d.). Developmental Therapeutics Program (DTP). Retrieved from [Link]
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Unveiling the Therapeutic Potential of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine: A Comparative Guide for Researchers
For drug development professionals and researchers navigating the complex landscape of therapeutic compound discovery, the pyrimido[5,4-d]pyrimidine scaffold represents a privileged structure with a remarkable breadth of biological activities. This guide provides an in-depth comparative analysis of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine , a key intermediate in the synthesis of the coronary vasodilator Dipyridamole. While direct peer-reviewed studies validating the specific biological activity of this compound are not publicly available, its structural features, when compared with extensively studied analogues, offer compelling insights into its therapeutic potential. This document will serve as a vital resource by objectively comparing its predicted performance with experimentally validated data from structurally related compounds, thereby guiding future research and development efforts.
The Pyrimido[5,4-d]pyrimidine Core: A Versatile Pharmacophore
The pyrimido[5,4-d]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural similarity to purine bases allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. Published research has demonstrated that derivatives of this scaffold exhibit potent activities, including but not limited to, kinase inhibition, modulation of nucleoside transport, and antiproliferative effects against cancer cells and various pathogens.[1][2] The biological activity of these derivatives is highly dependent on the nature and position of substituents on the core structure.
This guide will focus on the potential of this compound in three key therapeutic areas where its analogues have shown significant promise:
-
Kinase Inhibition and Anticancer Activity
-
Nucleoside Transport Inhibition
-
Antiparasitic and Antiviral Activity
Comparative Analysis of Biological Activity
Based on the structure-activity relationships (SAR) established for the pyrimido[5,4-d]pyrimidine scaffold, we can infer the potential biological profile of this compound. The presence of piperidinyl groups at the 4 and 8 positions and chloro groups at the 2 and 6 positions are key determinants of its likely interactions with biological targets.
Kinase Inhibition: A Potential Anticancer Mechanism
Numerous pyrimido[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[2][3]
Inference for this compound:
The substitution pattern of our target compound suggests potential kinase inhibitory activity. The piperidinyl groups at the 4 and 8 positions are found in Dipyridamole and its analogues, which have been shown to possess anticancer properties.[4] The chloro groups at the 2 and 6 positions can act as reactive sites for covalent binding or influence the electronic properties of the molecule, potentially enhancing its affinity for kinase active sites.
Below is a comparison with structurally related compounds with demonstrated kinase inhibitory activity:
| Compound/Derivative | Target Kinase(s) | IC50 (µM) | Reference |
| 4-Anilinopyrimido[5,4-d]pyrimidine Series | Epidermal Growth Factor Receptor (EGFR) | Varies (nanomolar to micromolar range) | [3] |
| 2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) | 0.05 - 1.0+ | [2] |
| 9H-pyrimido[5,4-b]indol-4-amine Derivatives | Casein Kinase 1δ/ε (CK1δ/ε), DYRK1A | Submicromolar to micromolar range | [5] |
dot
Caption: Potential kinase inhibition pathways of pyrimido[5,4-d]pyrimidine derivatives.
Nucleoside Transport Inhibition: Potentiating Chemotherapy
Dipyridamole, the most well-known derivative of this class, is a potent inhibitor of equilibrative nucleoside transporters (ENTs).[6][7][8] By blocking the uptake of nucleosides, these compounds can enhance the efficacy of antimetabolite drugs used in chemotherapy.
Inference for this compound:
As a direct precursor to Dipyridamole, it is highly probable that this compound also inhibits ENTs. The core structure with piperidinyl groups at positions 4 and 8 is a key pharmacophore for ENT inhibition.[6]
| Compound/Derivative | Target | IC50 (nM) | Reference |
| Dipyridamole | hENT1 | ~48 | [6] |
| Dipyridamole Analogue (Compound 30) | hENT4 | 74.4 | [6] |
| NU3108 Analogue (Monophenyl carbamate) | ENT Inhibition (COR-L23 cells) | 8 | [7] |
| NU3108 Analogue (Mono-4-methoxyphenyl carbamate) | ENT Inhibition (COR-L23 cells) | 4 | [7] |
dot
Caption: Experimental workflow for evaluating ENT inhibition.
Antiparasitic and Antiviral Potential
Recent studies have highlighted the efficacy of pyrimido[5,4-d]pyrimidine derivatives against various pathogens, including parasites and viruses.[9][10]
Inference for this compound:
The broad biological activity of this scaffold suggests that our target compound may also possess antiparasitic or antiviral properties. The lipophilic nature of the piperidinyl groups could facilitate cell membrane penetration, a desirable characteristic for antimicrobial agents.
| Compound/Derivative | Organism/Virus | Activity (IC50/EC50, µM) | Reference |
| Pyrimido[5,4-d]pyrimidine Derivative 4c | Trypanosoma brucei | 0.94 | [9] |
| Pyrimido[5,4-d]pyrimidine Derivative 4c | Leishmania infantum | 3.13 | [9] |
| 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) | Varies (demonstrated efficacy) | [10] |
Experimental Protocols for Validation
To empirically validate the predicted biological activities of this compound, the following experimental protocols, adapted from the cited literature, are recommended.
Kinase Inhibition Assay (Example: EGFR)
-
Objective: To determine the in vitro inhibitory activity of the test compound against a specific protein kinase.
-
Materials: Recombinant human EGFR, ATP, a suitable peptide substrate, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare a serial dilution of the test compound. b. In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. f. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Cell-Based Proliferation Assay
-
Objective: To assess the cytotoxic or antiproliferative effects of the test compound on cancer cell lines.
-
Materials: A human cancer cell line (e.g., A549 lung carcinoma), cell culture medium, and a viability reagent (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Procedure: a. Seed the cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. c. Incubate for a specified period (e.g., 72 hours). d. Add the viability reagent and measure the signal (absorbance or luminescence), which is proportional to the number of viable cells. e. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis based on its structural analogues strongly suggests its potential as a multi-target therapeutic agent. Its core structure is a hallmark of compounds with potent kinase inhibitory, nucleoside transport modulatory, and antimicrobial activities.
The presence of piperidinyl and chloro substituents provides a unique chemical entity that warrants further investigation. The chloro groups, in particular, may offer opportunities for the development of covalent inhibitors, a strategy that has proven successful for other kinase inhibitors.
Future research should focus on the synthesis and in vitro biological evaluation of this compound using the protocols outlined in this guide. A comprehensive screening against a panel of kinases, cancer cell lines, and pathogenic organisms would provide a clear picture of its therapeutic potential and guide its further development as a novel drug candidate.
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Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. PubMed. [Link]
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Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. PubMed. [Link]
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Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed. [Link]
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Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine Analogs as Bioactive Agents
The pyrimido[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[4][5] This guide focuses on a specific derivative, 2,6-dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine, a key intermediate in the synthesis of the coronary vasodilator Dipyridamole and a versatile starting point for the development of novel therapeutic agents.[6][7]
Herein, we delve into the structure-activity relationship (SAR) studies of analogs derived from this core structure. By systematically analyzing how modifications to the piperidinyl and chloro-substituents impact biological activity, we aim to provide researchers and drug development professionals with a comprehensive understanding of this chemical space. This guide will objectively compare the performance of these analogs against alternative scaffolds and provide detailed experimental protocols to support further research and development.
The Core Scaffold: Synthesis and Biological Profile
The parent compound, this compound (CAS 7139-02-8), is a solid, pale yellow crystalline powder.[8][9] Its rigid, planar heterocyclic system, flanked by two piperidine rings, provides a unique three-dimensional structure for molecular recognition by biological targets.
Chemical Properties:
-
Appearance: Pale Yellow to Light Yellow Solid[8]
The synthesis of this core scaffold is crucial for the generation of analog libraries. A common and effective method involves the nucleophilic substitution of a perchlorinated pyrimido[5,4-d]pyrimidine precursor, as detailed in the experimental section of this guide. While the parent compound is noted for its role as a synthetic intermediate and has been investigated for antitumor properties, its true potential is unlocked through targeted chemical modifications.[6][9]
Structure-Activity Relationship (SAR) Analysis
The exploration of the pyrimido[5,4-d]pyrimidine scaffold has revealed that modifications at the 2, 4, 6, and 8 positions can dramatically influence potency and selectivity. The following sections summarize key SAR findings from various studies, focusing on anticancer and anti-parasitic activities.
Anticancer Activity: Targeting Kinases
The pyrimidine-based core is a well-established pharmacophore for kinase inhibition.[4] Analogs of the pyrimido[5,4-d]pyrimidine scaffold have shown potent activity against several kinases implicated in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and PIM-1 kinase.[12][13]
Key SAR Insights for Kinase Inhibition:
-
Substitution at positions 2 and 6: Replacing the chloro groups with various amines is a critical step for conferring activity. The nature of the amine dictates potency and selectivity.
-
Substitution at positions 4 and 8: While the parent compound features piperidine, studies on related scaffolds like pyrimido[4,5-d]pyrimidines show that substituting these positions with other cyclic or acyclic amines, often bearing additional functional groups, can enhance binding affinity.[12][14]
-
Introduction of Aryl Groups: The addition of substituted aryl groups can lead to significant gains in potency. For instance, in related pyrido[2,3-d]pyrimidine series, specific substitutions on a phenyl ring attached to the core structure resulted in potent inhibition of both wild-type and mutant EGFR.[15]
Table 1: SAR Summary of Pyrimidine-based Analogs as Kinase Inhibitors
| Scaffold | Modification Highlights | Target Kinase | Representative Activity (IC₅₀) | Key SAR Finding | Reference |
| Pyrido[2,3-d]pyrimidine | Fused quinazoline ring system (Compound 8a ) | EGFRʷᵗ | 16.2 µM (A-549 cells) | The rigid, extended aromatic system enhances cytotoxic activity against lung, prostate, and colon cancer cell lines. | [15] |
| Pyrido[2,3-d]pyrimidine | Thioether linkage with a substituted phenyl ring (Compound 4 ) | PIM-1 | 11.4 nM | A 4-chlorophenyl moiety combined with a thioether linkage provides potent and specific PIM-1 inhibition, leading to strong apoptosis induction in breast cancer cells.[13] | [13] |
| Pyrimido[4,5-d]pyrimidine | 7-amino substitution with a (dimethylamino)ethyl group (Compound 7f ) | CDK2 | 0.05 µM | Small, flexible amino side chains at the 7-position are highly effective for CDK2 inhibition, outperforming the reference compound Roscovitine. | [12] |
| Dichloroacetamide Pyrimidine | N-(4,6-bis(4-(2-hydroxyacetyl)piperazin-1-yl)... (Compound 40 ) | PDK1 | 8.21 µM (SF188 cells) | Dichloroacetamide group combined with hydroxyacetyl-piperazine moieties at positions 4 and 6 leads to direct binding and inhibition of PDK1.[16] | [16] |
Logical Relationship: From Scaffold to Kinase Inhibition
Caption: Diversification of the core scaffold leads to enhanced biological activity.
Anti-parasitic Activity
Recent studies have highlighted the potential of the pyrimido[5,4-d]pyrimidine scaffold in developing novel agents against neglected tropical diseases like Human African Trypanosomiasis (HAT) and Visceral Leishmaniasis (VL).[1][2]
Key SAR Insights for Anti-parasitic Activity:
-
Aryl Substituents: The introduction of aryl groups decorated with hydroxy and alkoxy substituents is a key strategy.[2]
-
Positional Isomerism: The position of substituents on the aryl rings significantly impacts activity and selectivity. For example, compound 5j with 3,4-dihydroxyaryl groups showed potent activity against T. brucei.[2]
-
Selectivity: Many developed analogs show high selectivity, with low cytotoxicity against human cell lines (e.g., THP1), which is a critical parameter for anti-infective drug development.[1][2]
Table 2: SAR Summary of Pyrimido[5,4-d]pyrimidine Analogs as Anti-parasitic Agents
| Compound | R¹ (at C4/C8) | R² (at C2/C6) | Target Organism | Activity (IC₅₀) | Selectivity Index (SI) | Reference |
| 5b | 4-(HO(CH₂)₃O)C₆H₄ | 3,4-(HO)₂C₆H₃ | T. brucei | 0.90 µM | >55 | [2] |
| 5j | 3-(HO(CH₂)₃O)C₆H₄ | 3,4-(HO)₂C₆H₃ | T. brucei | 1.15 µM | >43 | [2] |
| 5n | 3-(HO(CH₂)₃O)C₆H₄ | 4-(HO)C₆H₄ | T. brucei | 2.72 µM | >37 | [2] |
| 5b | 4-(HO(CH₂)₃O)C₆H₄ | 3,4-(HO)₂C₆H₃ | L. infantum | 3.13 µM | >16 | [2] |
Comparative Analysis with Alternative Scaffolds
To contextualize the performance of pyrimido[5,4-d]pyrimidine analogs, it is useful to compare them with other heterocyclic systems targeting similar pathways. Scaffolds such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine are also prominent in kinase inhibitor design.
Table 3: Comparative Performance of Heterocyclic Scaffolds as Kinase Inhibitors
| Scaffold | Representative Compound | Target Kinase | Activity (IC₅₀) | Key Advantage | Reference |
| Pyrimido[4,5-d]pyrimidine | Compound 7f | CDK2 | 0.05 µM | High potency achieved with relatively simple side chains. | [12] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | PIM-1 | 11.4 nM | Demonstrates high potency against a specific serine/threonine kinase target. | [13] |
| 1H-Pyrazolo[3,4-d]pyrimidine | Compound V | EGFRʷᵗ / EGFRᵗ⁷⁹⁰ᵐ | Not specified (potent) | Effective against both wild-type and drug-resistant mutant kinases. | [15] |
| Thieno[2,3-d]pyrimidine | (Unnamed) | EGFR / HER2 | Not specified | Another established scaffold for targeting receptor tyrosine kinases. | [15] |
The pyrimido[5,4-d]pyrimidine core and its isomers demonstrate competitive, and in some cases superior, activity. Their synthetic tractability allows for extensive diversification, making them a highly attractive scaffold for generating potent and selective inhibitors.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments.
General Synthesis of the Core Scaffold
This protocol describes the synthesis of this compound from a perchlorinated precursor, a method known for its high yield and selectivity.[8]
Workflow: Synthesis of the Core Scaffold
Caption: Synthetic workflow for the title compound.
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL two-necked flask, add perchloropyrimido[5,4-d]pyrimidine (13.1 g, 48.9 mmol), piperidine, copper(I) iodide (0.28 g, 1.5 mmol), and cesium carbonate (16.0 g, 48.9 mmol).[8]
-
Solvent Addition: Add 100 mL of nitrobenzene as the reaction solvent.
-
Reaction Conditions: Place the flask under a nitrogen atmosphere and heat the reaction mixture to 180°C for 16 hours with stirring.[8]
-
Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool. Remove the nitrobenzene solvent by distillation under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a solvent mixture of petroleum ether and dichloromethane (e.g., 6:1 v/v) to yield the final product as a solid.[8]
In Vitro Antiproliferative Assay (General Protocol)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of synthesized analogs on human cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed human tumor cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, typically at concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Signaling Pathway Context: Kinase Inhibitor Mechanism
Caption: Inhibition of a kinase (e.g., PIM-1, CDK) by an analog blocks downstream signaling.
Conclusion and Future Outlook
The this compound scaffold is a highly versatile platform for the development of novel therapeutics. Structure-activity relationship studies have demonstrated that strategic modifications, particularly the replacement of chloro groups and the functionalization of peripheral amine substituents, can yield potent and selective inhibitors of key biological targets in cancer and infectious diseases. The comparative analysis shows that this scaffold holds its own against other well-known heterocyclic systems.
Future research should focus on exploring a wider range of substitutions at all four positions of the pyrimido[5,4-d]pyrimidine core. The use of computational modeling and structure-based drug design will be invaluable in guiding the synthesis of next-generation analogs with improved pharmacokinetic and pharmacodynamic profiles. The detailed protocols provided in this guide serve as a foundational resource for researchers aiming to contribute to this promising area of medicinal chemistry.
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Taylor & Francis Online. (n.d.). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Retrieved from [Link]
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Chemsrc. (n.d.). 2,6-DICHLORO-4,8-DIPIPERIDINOPYRIMIDINO[5,4-D]PYRIMIDINE. Retrieved from [Link]
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MDPI. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Pyrimido[5,4-d]pyrimidine Derivatives
This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of pyrimido[5,4-d]pyrimidine derivatives. We will delve into the rationale behind experimental choices, present a detailed protocol, and analyze comparative data to empower researchers in drug discovery and development.
The Significance of Pyrimido[5,4-d]pyrimidines and Molecular Docking
The pyrimido[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This structural versatility makes it a fertile ground for designing targeted therapies. Molecular docking, a powerful computational method, predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[1][2] This in silico approach is instrumental in prioritizing candidates for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.
This guide will focus on the comparative docking of pyrimido[5,4-d]pyrimidine derivatives against two well-established therapeutic targets: Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression, and Histone Deacetylases (HDACs), which are crucial epigenetic regulators.[3][4][5]
Experimental Workflow: A Self-Validating System
A robust docking study is a self-validating system. Each step is designed to ensure the reliability and reproducibility of the results. Here, we outline a generalized yet detailed protocol, explaining the causality behind each experimental choice.
Conceptual Workflow
The overall workflow for a comparative docking study is a systematic process, beginning with data acquisition and preparation, followed by the core docking simulation and concluding with in-depth analysis and validation.
Caption: A generalized workflow for comparative molecular docking studies.
Detailed Experimental Protocol
This protocol synthesizes methodologies described in various studies and is broadly applicable for docking pyrimido[5,4-d]pyrimidine derivatives.[1][2]
Step 1: Protein Preparation
-
Action: Obtain the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank (PDB).[1]
-
Rationale: The crystal structure provides the atomic coordinates necessary for the docking simulation.
-
Action: Using software like AutoDockTools (ADT), remove water molecules and any co-crystallized ligands.[1][2]
-
Rationale: Water molecules can interfere with ligand binding, and existing ligands need to be removed to make the binding site accessible.
-
Rationale: Hydrogens are often not resolved in crystal structures but are crucial for forming hydrogen bonds, which are key protein-ligand interactions.
-
Action: Assign Kollman charges and save the prepared protein in PDBQT format.[2]
-
Rationale: The PDBQT format includes atomic charges and atom types required by AutoDock Vina.
Step 2: Ligand Preparation
-
Action: Obtain the 3D structures of the pyrimido[5,4-d]pyrimidine derivatives from a database like PubChem or draw them using chemical drawing software like ChemDraw.[1][2]
-
Rationale: Accurate 3D structures of the ligands are essential for the docking simulation.
-
Action: Perform energy minimization of the ligand structures using a computational chemistry program.[2]
-
Rationale: This step ensures that the ligand is in a low-energy, stable conformation before docking.
-
Action: Define the rotatable bonds in the ligand.[1]
-
Rationale: This allows for conformational flexibility of the ligand during the docking process, enabling it to adapt to the shape of the binding site.
Step 3: Docking Simulation
-
Action: Define a grid box around the active site of the target protein.[2]
-
Rationale: The grid box defines the search space for the docking algorithm, focusing the simulation on the region of interest.
-
Action: Perform the docking simulation using software like AutoDock Vina.[1] The Lamarckian Genetic Algorithm is a commonly used search algorithm.[2]
-
Rationale: The docking software will explore various conformations and orientations of the ligand within the grid box and calculate the binding affinity for each pose.
-
Action: Set the number of genetic algorithm runs and the exhaustiveness of the search.[2]
-
Rationale: A higher number of runs and greater exhaustiveness increase the likelihood of finding the optimal binding pose but also increase the computational time.
Step 4: Analysis of Results
-
Action: Analyze the binding affinity, reported in kcal/mol.[1]
-
Rationale: More negative values indicate a stronger predicted binding affinity.
-
Action: Visualize the predicted binding poses using software like PyMOL or UCSF Chimera.[1]
-
Rationale: Visualization allows for the analysis of key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.
Comparative Docking Data
The following tables summarize the docking performance of representative pyrimido[5,4-d]pyrimidine derivatives against EGFR and HDACs, collated from various studies.
Pyrimido[5,4-d]pyrimidines as EGFR Inhibitors
EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers.[5]
| Derivative Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Pyrimido[5,4-d]pyrimidine | EGFR | Not specified | Not Specified | [6] |
| Pyrimido[4,5-d]pyrimidine | EGFR L858R/T790M | Not specified | Not Specified | [7] |
| Pyrido[2,3-d]pyrimidine | EGFR WT | -8.9 (approximated) | Not Specified | [8] |
| Pyrido[2,3-d]pyrimidine | EGFR T790M | -8.1 (approximated) | Not Specified | [8] |
Note: While specific binding energies for pyrimido[5,4-d]pyrimidines were not explicitly found in the initial search, the data for structurally related pyrimidine derivatives provides a valuable comparative context. The lower binding energy of the pyrido[2,3-d]pyrimidine derivative against the wild-type EGFR suggests a potentially higher inhibitory activity compared to the mutant form.[8]
Pyrimido[5,4-d]pyrimidines as HDAC Inhibitors
HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression and are important targets in cancer therapy.[3][4]
| Derivative Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Pyrimido[5,4-b]indole | HDAC | Not specified | Active site binding | [3] |
| Pyrazolo[3,4-d]pyrimidine | HDAC | Not specified | Active site binding | [3] |
| Pyridine-based | HDAC1 | Good binding | Not specified | [9] |
| Pyrazine linked 2-aminobenzamides | HDAC1, HDAC2, HDAC3 | Not specified | H140, H141, Y303, G149 (HDAC1) | [10][11] |
Note: The studies highlight that pyrimidine-containing scaffolds, including those structurally related to pyrimido[5,4-d]pyrimidines, demonstrate good binding within the active sites of HDACs.[3][9] The interactions often involve chelation with the zinc ion in the active site.[9][11]
Signaling Pathway and Logical Relationships
Understanding the biological context of the target protein is crucial. For instance, EGFR is a key component of a complex signaling pathway that drives cell growth and proliferation.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyrimidine derivative.
Conclusion and Future Directions
This guide provides a foundational understanding of comparative docking studies for pyrimido[5,4-d]pyrimidine derivatives. The presented protocol and comparative data underscore the potential of this scaffold in developing targeted therapies. Future research should focus on synthesizing and biologically evaluating the most promising candidates identified through in silico screening. The correlation between docking scores and experimental data, such as IC50 values, is crucial for validating and refining the computational models.[1]
References
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine
Welcome to a comprehensive guide on the safe and compliant disposal of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine (CAS No: 7139-02-8). As a key intermediate in the synthesis of pharmaceuticals like Dipyridamole and a compound of interest in oncological and virological research, its presence in the modern laboratory is growing.[1][2][3][4][5] This guide moves beyond mere instruction to instill a deep understanding of the why behind each procedural step, ensuring that safety and environmental stewardship are integral to your workflow. Our objective is to handle this compound's end-of-life cycle with the same precision we apply to our research.
Section 1: The Foundation of Safety — Hazard Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. My review of available Safety Data Sheets (SDS) and chemical databases reveals conflicting information, a common challenge with specialized research chemicals. This is where expertise and a commitment to safety override ambiguity.
Principle of Prudent Action: Always Assume a Compound is Hazardous.
In the face of conflicting data, we must adopt the most conservative safety posture. Laboratory personnel should treat all chemical waste as hazardous unless it has been definitively confirmed to be non-hazardous by your institution's safety office.[6]
The key hazardous characteristics of this compound that dictate its disposal pathway are summarized below.
| Property / Classification | Value / Finding | Implication for Disposal |
| Chemical Family | Dichlorinated Pyrimido[5,4-d]pyrimidine | Halogenated Waste: This is the primary classification. Incineration requires special scrubbers for acidic gases (e.g., HCl) produced. Must be segregated from non-halogenated waste.[7] |
| CAS Number | 7139-02-8 | Unique identifier for accurate labeling and waste manifest creation.[8][9] |
| Physical Form | White to light yellow crystalline solid.[2][10][11] | Dispose of as solid chemical waste. Be mindful of dust formation during handling.[12] |
| GHS Hazard Codes | H302, H315, H319, H332, H335[11] | Harmful if swallowed or inhaled, causes skin and serious eye irritation, may cause respiratory irritation. Dictates the use of comprehensive Personal Protective Equipment (PPE). |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds.[9] | Reinforces the need for cautious handling and designated hazardous waste storage. |
| Water Hazard Class (WGK) | WGK 3: Highly hazardous to water.[9] | Absolute Prohibition of Drain Disposal. This compound poses a significant threat to aquatic ecosystems. |
| Incompatibilities | Strong oxidizing agents.[12] | Do not mix with oxidizers in the same waste container to prevent violent reactions.[13] |
Expert Insight: The WGK 3 classification is a critical data point. It unequivocally prohibits disposal via the sanitary sewer system.[13] Furthermore, the presence of two chlorine atoms on the heterocyclic core means this compound must be managed as halogenated waste to ensure environmentally sound destruction at a suitable treatment facility.
Section 2: The Disposal Workflow — From Benchtop to Manifest
Proper disposal is a systematic process. The following workflow ensures that waste containing this compound is handled safely and segregated correctly from the moment it is generated.
Caption: Disposal decision workflow for generated waste.
Section 3: Standard Operating Procedures (SOPs) for Disposal
Follow these step-by-step protocols to manage different waste streams containing this compound.
SOP 3.1: Unused Solid Compound and Contaminated Debris
This procedure applies to expired reagent, reaction byproducts, or contaminated materials like weigh boats, gloves, or spill absorbents.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles. If handling large quantities or if dust is present, work within a fume hood.
-
Container Selection: Choose a wide-mouth, sealable container made of a compatible material (e.g., HDPE plastic). The container must be in good condition with a leak-proof lid.[14][15]
-
Transfer: Carefully transfer the solid waste into the container, minimizing the creation of dust.[12]
-
Labeling: Immediately label the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
List any other solid components.
-
The hazard characteristics (e.g., "Toxic," "Irritant").
-
-
Storage: Securely close the container and place it in your laboratory's designated Satellite Accumulation Area (SAA).[13] Keep the container closed at all times except when adding waste.[6][14]
SOP 3.2: Contaminated Liquid Solutions
This procedure applies to solutions of the compound in organic solvents.
-
PPE: Wear appropriate PPE as described in SOP 3.1. All transfers should be performed in a fume hood.
-
Waste Stream Identification: This waste is classified as "Halogenated Organic Liquid Waste." Do not mix it with non-halogenated solvent waste.[7]
-
Container Selection: Use a designated, sealable solvent waste container, typically a 4L glass bottle or a safety can. Ensure it is compatible with the solvent used.
-
Labeling: Clearly label the container, listing all chemical constituents with estimated percentages (e.g., "Methanol 95%, this compound 5%").
-
Storage: Keep the container tightly capped and stored in the SAA, ensuring secondary containment is used if required by your institution.
SOP 3.3: Empty Container Decontamination
An "empty" container that held this compound is not truly empty and must be decontaminated before it can be disposed of as non-hazardous trash.[6]
-
PPE: Wear appropriate PPE as described in SOP 3.1.
-
Triple Rinse Protocol: a. Select a solvent in which the compound is soluble (e.g., Chloroform, DMSO, or another suitable organic solvent).[2] b. Add a small amount of the solvent to the container, cap it, and agitate thoroughly to rinse all interior surfaces. c. Crucially, decant the rinsate into your "Halogenated Organic Liquid Waste" container. [6] d. Repeat this rinsing process two more times for a total of three rinses.
-
Final Disposal: Once triple-rinsed, deface or completely remove the original chemical label to prevent confusion.[6] The decontaminated container can now be disposed of in the appropriate laboratory trash (e.g., broken glass box or regular trash).
Conclusion: A Culture of Responsibility
The proper management of chemical waste is a non-negotiable aspect of professional scientific conduct. For this compound, the key takeaways are its classification as a toxic, halogenated, water-hazardous substance. This dictates segregation into a dedicated halogenated waste stream and strictly forbids drain disposal.
This guide provides a robust framework, but it is not a substitute for institutional policy. Always consult with your organization's Environmental Health & Safety (EH&S) department and adhere to all local and federal regulations.[7][14] By integrating these principles and procedures, you contribute to a safer laboratory and a healthier environment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
